1,3,5-Trifluoro-2-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trifluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZRFPGJAMCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964877 | |
| Record name | 1,3,5-Trifluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506407-82-5, 41860-63-3 | |
| Record name | 1,3,5-Trifluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIFLUOROIODOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 506407-82-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Aryl Iodides
An In-Depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene (CAS 506407-82-5): A Key Building Block for Advanced Synthesis
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools for fine-tuning molecular properties. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity, crucial parameters in drug design.[1][2] this compound stands out as a particularly valuable building block. Its structure is elegantly functionalized: the iodine atom provides a reactive handle for sophisticated cross-coupling reactions, while the symmetrically-disposed fluorine atoms impart their unique electronic influence on the aromatic ring. This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the properties, synthesis, reactivity, and applications of this versatile intermediate, grounded in the principles of synthetic utility and mechanistic understanding.
Section 1: Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is the foundation of its effective application in synthesis. The key characteristics of this compound are summarized below. This data is critical for reaction setup, purification, and safety considerations.
| Property | Value | Source |
| CAS Number | 506407-82-5 | User Provided |
| Molecular Formula | C₆H₂F₃I | [3][4] |
| Molecular Weight | 257.98 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| Density | 2.1 ± 0.1 g/cm³ | [3] |
| Boiling Point | 170.9 ± 35.0 °C at 760 mmHg | [3] |
| Flash Point | 62.7 ± 13.1 °C | [3] |
| LogP | 3.27 | [3] |
| Refractive Index | 1.543 | [3] |
| Purity | Typically ≥98% | [4] |
Section 2: Synthesis and Purification
The most direct and logical synthetic route to this compound is the electrophilic iodination of its readily available precursor, 1,3,5-Trifluorobenzene.[1][3] The symmetric nature and high electron density of the precursor facilitate a regioselective reaction. While various iodinating systems exist, a common and effective approach involves an iodine source and a strong oxidizing agent to generate the potent electrophilic species in situ.
Experimental Protocol: Electrophilic Iodination of 1,3,5-Trifluorobenzene
This protocol is a representative procedure based on established methods for the iodination of activated aromatic rings.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-Trifluorobenzene (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in a suitable solvent such as acetic acid or a mixture of sulfuric acid and an inert co-solvent.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) or a combination of Iodine (I₂) (1.1 eq) and an oxidizing agent like periodic acid or nitric acid portion-wise at 0 °C. The choice of NIS offers milder conditions and simpler workup.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 3: Core Reactivity and Applications in Drug Development
The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine (C-I) bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[5][6] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. For this compound, this enables the direct attachment of diverse aryl, heteroaryl, or alkyl groups, creating complex molecular scaffolds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[7]
-
Catalyst System: Add a palladium catalyst, typically Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand.
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[7]
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product via column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The formation of aryl amines is a critical transformation in the synthesis of pharmaceuticals, as the aniline moiety is a common feature in bioactive molecules. The Buchwald-Hartwig amination provides a direct and versatile method for coupling aryl halides with a wide range of primary and secondary amines.[8][9] The use of this compound in this reaction allows for the synthesis of novel trifluorinated anilines, which are highly sought-after intermediates.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[10][11]
-
Setup: Charge an oven-dried Schlenk tube with this compound (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or LHMDS.[11]
-
Reagents: Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture at 80-120 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction with water, and extract the product into an organic solvent. The crude product is then purified by column chromatography.
Section 4: Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling in a well-ventilated area, preferably within a fume hood.[12][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[12][13]
-
Inhalation: May cause respiratory irritation. Avoid breathing vapors or mists.[12][13]
-
Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water.[12][13]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[13][14] Keep containers tightly sealed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a powerful and versatile chemical intermediate. Its unique structure, featuring a reactive iodine handle for cross-coupling and a trifluorinated ring for modulating molecular properties, makes it a high-value building block for drug discovery and materials science. A firm grasp of its synthesis, reactivity—particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions—and proper handling procedures empowers researchers to leverage its full potential in the creation of novel and complex functional molecules.
References
- Vertex AI Search. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
- Chemsrc. (2025). This compound | CAS#:506407-82-5.
- Apollo Scientific. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene.
- CymitQuimica. (n.d.). This compound.
- Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET: 1,3,5-Trifluoro-2,4,6-triiodobenzene.
- National Institutes of Health (NIH). (2021). 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1).
- Thermo Fisher Scientific. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97%.
- Thermo Fisher Scientific Alfa Aesar. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97%.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Unnamed Source. (n.d.). The Role of 1,3,5-Trifluorobenzene in Modern Pharmaceutical Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Sigma-Aldrich. (n.d.). 1,3,5-Trifluorobenzene 97 372-38-3.
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
- ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
- Chemical Science (RSC Publishing). (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. This compound | CAS#:506407-82-5 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.no [fishersci.no]
An In-depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene for Researchers and Drug Development Professionals
Introduction: The Synthetic Utility of a Versatile Halogenated Benzene
1,3,5-Trifluoro-2-iodobenzene, also known as 2,4,6-trifluoroiodobenzene, is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and a reactive iodine atom, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the iodine atom allows for a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities onto the trifluorinated phenyl ring. The fluorine atoms, in turn, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a detailed examination of the fundamental physical and spectral characteristics of this compound, alongside essential safety protocols to ensure its proper handling and use in a laboratory setting.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical properties of a chemical is paramount for its effective use in experimental design, reaction scale-up, and purification processes. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 41860-63-3 | [1] |
| Molecular Formula | C₆H₂F₃I | [1] |
| Molecular Weight | 257.98 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | 98% | [1] |
| Boiling Point | Not definitively available | |
| Density | Not definitively available | |
| Solubility | Slightly soluble in water | [3] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |
It is important to note that while some properties like molecular weight and formula are well-established, others such as boiling point and density are not consistently reported in publicly available literature, often due to confusion with the related compound 1,3,5-trifluoro-2,4,6-triiodobenzene. Researchers are advised to experimentally determine these values for their specific batches if precise measurements are critical for their applications.
Spectral Characterization: Fingerprinting the Molecule
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following sections would typically detail the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive structural information.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the two equivalent aromatic protons. The chemical shift and coupling patterns would be influenced by the adjacent fluorine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments within the molecule, with the chemical shifts being significantly affected by the attached fluorine and iodine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show resonances for the fluorine atoms, and the coupling patterns would provide insights into the connectivity with neighboring protons and carbons.
A detailed interpretation of experimentally obtained NMR spectra is crucial for confirming the structural integrity of the compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic ring.
-
C-F stretching vibrations, which are typically strong and appear in the fingerprint region.
-
C-I stretching vibrations, which are found at lower wavenumbers.
-
Aromatic C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one iodine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Experimental Protocols: Synthesis and Purification
The following is a generalized workflow for the synthesis and purification of this compound. It is imperative that all procedures are carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis Workflow
A common synthetic route to this compound involves the iodination of 1,3,5-trifluorobenzene.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trifluorobenzene in a suitable solvent (e.g., acetic acid, sulfuric acid).
-
Addition of Reagents: Slowly add the iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to the reaction mixture. An oxidizing agent may also be required.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature and stir for the required duration to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Purification Workflow
The crude product is typically purified by distillation or column chromatography.
Caption: A generalized workflow for the purification of this compound.
Step-by-Step Methodology (Distillation):
-
Setup: Assemble a distillation apparatus.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the expected boiling point range.
Step-by-Step Methodology (Column Chromatography):
-
Column Packing: Pack a chromatography column with a suitable stationary phase (e.g., silica gel).
-
Loading: Load the crude product onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling Procedures:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Avoid ingestion and inhalation.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep in a dark place as the compound may be light-sensitive.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: Enabling Innovation in Chemical Synthesis
This compound is a synthetically valuable compound with broad applications in the development of novel pharmaceuticals and materials. A comprehensive understanding of its physical properties, spectral characteristics, and safe handling procedures is essential for its effective and responsible use in research and development. This guide provides a foundational resource for scientists, empowering them to leverage the unique chemical attributes of this versatile building block to drive innovation in their respective fields.
References
Sources
An In-depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1,3,5-trifluoro-2-iodobenzene, a versatile iodinated and fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this molecule in their synthetic endeavors. This document delves into its molecular characteristics, synthesis, reactivity—particularly in cross-coupling reactions—and its strategic application in medicinal chemistry.
Core Molecular and Physical Properties
This compound, also known by its synonym 2,4,6-trifluoroiodobenzene, is a halogenated benzene derivative that serves as a valuable intermediate in organic synthesis. Its trifluorinated phenyl ring and reactive iodine atom make it a desirable building block for introducing the 2,4,6-trifluorophenyl moiety into more complex molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂F₃I | [1] |
| Molecular Weight | 257.98 g/mol | [1] |
| CAS Number | 41860-63-3 | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI | InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | [1] |
| InChIKey | CTUZRFPGJAMCBX-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound is not as widely documented as some other common building blocks, but it can be prepared from commercially available 1,3,5-trifluorobenzene. A common synthetic route involves the direct iodination of 1,3,5-trifluorobenzene.
Illustrative Synthetic Protocol: Direct Iodination
This protocol describes a general method for the iodination of an activated aromatic ring, which can be adapted for the synthesis of this compound. The choice of iodinating agent and reaction conditions is critical to achieve good yield and selectivity.
Materials:
-
1,3,5-Trifluorobenzene
-
Iodine monochloride (ICl) or another suitable iodinating agent
-
An appropriate solvent (e.g., dichloromethane, methanol)[2]
-
A base (e.g., calcium carbonate, sodium bicarbonate)[2]
Procedure:
-
In a well-ventilated fume hood, dissolve 1,3,5-trifluorobenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the iodinating agent (e.g., 1.1 equivalents of ICl) to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, add the base to neutralize the acid byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.
Chemical Reactivity and Applications in Drug Development
The utility of this compound in drug development stems from the unique properties imparted by the fluorine atoms and the reactivity of the carbon-iodine bond.
The Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. Fluorine's high electronegativity can alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins. The trifluoromethyl group, in particular, is known to improve a compound's solubility, lipophilicity, and pharmacokinetic properties.[3]
Cross-Coupling Reactions: A Gateway to Molecular Complexity
The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be effectively coupled with various boronic acids or their esters to synthesize biaryl compounds containing the 2,4,6-trifluorophenyl motif.
Illustrative Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., toluene/water, dioxane/water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of various pharmaceuticals.
Illustrative Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, as solvent or co-solvent)
Procedure:
-
In a reaction flask, dissolve this compound, the palladium catalyst, and copper(I) iodide in the amine base.
-
Degas the solution with an inert gas.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Workflow for Cross-Coupling Reactions
Sources
- 1. H33116.03 [thermofisher.com]
- 2. KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents [patents.google.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 1,3,5-Trifluoro-2-iodobenzene (also known as 2,4,6-Trifluoroiodobenzene), a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its physicochemical properties, safety and handling protocols, synthesis and purification strategies, and its applications in modern synthetic chemistry, with a particular focus on its role in the construction of complex pharmaceutical intermediates.
Core Properties and Safety Data
This compound is a valuable reagent in organic synthesis, particularly in the introduction of the 2,4,6-trifluorophenyl moiety into target molecules. Its physical and safety characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂F₃I | N/A |
| Molecular Weight | 257.98 g/mol | N/A |
| CAS Number | 41860-63-3 | N/A |
| Boiling Point | ~171 °C | [1] |
| Density | ~2.078 g/cm³ | [1] |
| Appearance | Liquid | N/A |
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
GHS Hazard Classification: [1]
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Purification
The synthesis of this compound typically starts from its precursor, 1,3,5-trifluorobenzene. The introduction of an iodine atom onto the aromatic ring can be achieved through electrophilic iodination.
Synthetic Pathway Overview
The direct iodination of 1,3,5-trifluorobenzene is a common synthetic route. This reaction generally involves an iodinating agent and an oxidizing agent to generate the electrophilic iodine species.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Electrophilic Iodination
This protocol is a general guideline for the synthesis of aryl iodides and should be adapted and optimized for the specific substrate and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trifluorobenzene in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid.
-
Addition of Reagents: Add elemental iodine (I₂) to the solution. Slowly add an oxidizing agent, such as nitric acid or iodic acid, to the reaction mixture. The oxidizing agent facilitates the in-situ generation of the electrophilic iodine species.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of water and ice. A biphasic mixture should form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound can be purified by standard laboratory techniques.
-
Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying liquid aryl iodides.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) is recommended.[2]
Applications in Drug Development and Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[3][4][5][6][7] Polyfluorinated aromatic compounds like this compound are valuable building blocks in this context. The carbon-iodine bond provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of the trifluorophenyl moiety into complex molecular scaffolds.
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl structures, which are prevalent in many drug molecules.[8][9][10][11][12]
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16][17] This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in drug discovery.
Caption: General scheme for a Sonogashira coupling reaction.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its trifluorinated aromatic core can impart desirable properties to target molecules, and the reactive carbon-iodine bond allows for its incorporation into complex structures via robust and well-established cross-coupling methodologies. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for its effective utilization in the laboratory.
References
-
Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes - ResearchGate. Available at: [Link]
-
Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed. Available at: [Link]
-
Sonogashira Coupling Reaction - YouTube. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Polyfluorinated groups in medicinal chemistry - PubMed. Available at: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction | Organic Letters - ACS Publications. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF - ResearchGate. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]
Sources
- 1. 2,4,6-TRIFLUOROIODOBENZENE | 41860-63-3 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 1,3,5-Trifluoro-2-iodobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Trifluoro-2-iodobenzene, a critical building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles to predict its solubility behavior in common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is presented, empowering researchers to generate precise and reliable data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds and require a thorough understanding of their solution-phase behavior for reaction optimization, formulation development, and analytical method design.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a versatile precursor for the introduction of trifluorophenyl moieties in complex molecules. This is particularly relevant in the pharmaceutical industry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. Understanding the solubility of this liquid reagent is paramount for its effective use in various synthetic transformations, including cross-coupling reactions and nucleophilic substitutions.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. This compound is a relatively nonpolar molecule, and its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃I | [2] |
| Molecular Weight | 257.98 g/mol | [3] |
| Appearance | Liquid | [2] |
| Density | 2.1 g/cm³ | [3] |
| Boiling Point | 170.9 °C at 760 mmHg | [3] |
| logP | 3.27 | [3] |
The positive logP value indicates a preference for nonpolar environments over aqueous ones, which is typical for aryl halides[4]. Consequently, this compound is expected to be sparingly soluble in polar solvents like water but readily soluble in a range of common organic solvents. The general principle of "like dissolves like" suggests that its solubility will be higher in nonpolar and moderately polar aprotic solvents[4][5].
A qualitative prediction of solubility in various organic solvents is presented below. It is crucial to note that these are estimations based on chemical principles, and experimental verification is necessary for quantitative applications.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | High | Similar nonpolar nature and reliance on London dispersion forces. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High to Moderate | Capable of dipole-dipole interactions and London dispersion forces. |
| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Moderate to High | Higher polarity may slightly reduce compatibility compared to less polar aprotics. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The presence of strong hydrogen bonds in the solvent may hinder dissolution of the non-hydrogen bonding solute. |
| Aqueous | Water | Very Low | Significant mismatch in polarity and intermolecular forces. Aryl halides are generally insoluble in water[4]. |
The relationship between solvent polarity and the expected solubility of this compound can be visualized as follows:
Caption: Predicted solubility of this compound based on solvent polarity.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a given temperature.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a few hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. It is critical not to disturb the undissolved solute.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended particles.
-
Immediately weigh the filtered solution to determine its mass.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the saturated solution samples and the standard solutions using a suitable analytical technique (HPLC or GC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solution samples by interpolating their analytical signals on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
To calculate solubility in mg/mL:
-
Solubility (mg/mL) = Concentration from calibration curve (mg/mL)
-
-
To calculate solubility in g/100 mL:
-
Solubility ( g/100 mL) = Concentration from calibration curve (mg/mL) * 0.1
-
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid, its miscibility with solvents can also be temperature-dependent.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity similar to that of this compound will generally be a better solvent.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
While a comprehensive, publicly available database on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for understanding and experimentally determining its solubility profile. Based on its chemical structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents. For researchers in drug development and organic synthesis, the provided experimental protocol offers a reliable method to generate the precise solubility data necessary for optimizing reaction conditions, developing formulations, and ensuring the reproducibility of their scientific endeavors.
References
-
Chemsrc. (2025, August 25). This compound | CAS#:506407-82-5. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97% 1 g. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). Exploring the Versatility of 1,3,5-Trifluorobenzene: Applications and Properties. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). The Role of 1,3,5-Trifluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Retrieved from [Link]
-
Quora. (2018, May 14). Aryl halides are insoluble in water but soluble in organic compounds. Why?. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3,5-Triiodobenzene. Retrieved from [Link]
-
ICReDD. (2021, March 31). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1). Retrieved from [Link]
-
ResearchGate. (n.d.). Classification of aryl halides based on their solubility for.... Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.1: Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1,3,5-Trifluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the intricate world of pharmaceutical and materials science, halogenated organic molecules are indispensable building blocks. Among these, 1,3,5-Trifluoro-2-iodobenzene stands out as a key intermediate, offering a unique combination of reactivity and structural properties for advanced synthesis. However, its safe and effective utilization hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this compound, ensuring both researcher safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
Synonyms: 2,4,6-Trifluoroiodobenzene
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃I | N/A |
| Molecular Weight | 257.98 g/mol | N/A |
| Appearance | Expected to be a liquid | N/A |
| CAS Number | 41860-63-3 | N/A |
Note: The absence of specific experimental data for some properties necessitates a cautious approach, relying on the established knowledge of similar fluorinated and iodinated benzene derivatives.
Section 2: Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of structurally similar compounds, such as other trifluoro-iodobenzene isomers and 1,3,5-Trifluoro-2,4,6-triiodobenzene, a precautionary GHS classification for this compound can be projected. This inferred classification should guide all handling and personal protective equipment (PPE) decisions.
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category | GHS Hazard Statement (Anticipated) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Section 3: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling any chemical of unknown or inferred toxicity is the minimization of exposure. This is achieved through a multi-layered approach, beginning with robust engineering controls and culminating in the correct selection and use of personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of vapors and potential aerosols. Ensure the sash is maintained at the lowest practical height to maximize capture efficiency. An eyewash station and safety shower must be readily accessible and tested regularly.
Personal Protective Equipment: A Non-Negotiable Barrier
The selection of PPE is not merely a checklist item but a critical risk-mitigation strategy. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves, such as butyl rubber or Viton™, should be considered. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A flame-resistant laboratory coat is essential. For larger-scale operations, chemical-resistant aprons and sleeves should be worn. Ensure that all skin is covered.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
Section 4: Safe Handling, Storage, and Disposal Protocols
Prudent Handling Practices
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Use only non-sparking tools, especially when handling larger quantities.
-
Ensure adequate ventilation at all times.
Secure and Incompatible-Aware Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Protect from direct sunlight and moisture.
-
Incompatible Materials: Based on the reactivity of similar compounds, avoid storage with strong oxidizing agents and strong bases.
Responsible Disposal
All waste containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Section 5: Emergency Procedures: A Calm and Calculated Response
In the event of an exposure or spill, a swift and informed response is critical.
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: First-aid response flowchart for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: In the event of a fire, hazardous decomposition products may be released, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
Section 6: Toxicological and Ecological Information (Inferred)
-
Toxicological Information: While specific toxicological data for this compound is not available, it is prudent to assume that it may be harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds. The primary health effects are expected to be irritation to the skin, eyes, and respiratory system.
-
Ecological Information: The environmental impact of this compound has not been fully investigated. It should be handled and disposed of in a manner that prevents its release into the environment.
Section 7: Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Expected to be stable under recommended storage conditions. May be sensitive to light.
-
Conditions to Avoid: Heat, flames, sparks, and direct sunlight.
-
Incompatible Materials: Strong oxidizing agents and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide.
References
Due to the lack of a specific Safety Data Sheet for this compound, this guide has been constructed by synthesizing information from the SDS of closely related and structurally similar compounds. The following are representative sources for analogous compounds:
- Fisher Scientific, Safety Data Sheet for 1,3,5-Trifluoro-2,4,6-triiodobenzene.
- Sigma-Aldrich, Safety Data Sheet for various fluorinated and iodinated benzene derivatives. These documents offer insights into the general hazards and necessary precautions for this class of compounds.
- PubChem, National Center for Biotechnology Information.
Spectroscopic Characterization of 1,3,5-Trifluoro-2-iodobenzene: A Technical Guide
Molecular Structure and Expected Spectroscopic Behavior
1,3,5-Trifluoro-2-iodobenzene possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic signature. The molecule has a plane of symmetry that renders the two protons chemically equivalent, as are the fluorine atoms at positions 1 and 5. The iodine atom at position 2, and the fluorine at position 3, will significantly influence the electronic environment of the neighboring nuclei, leading to characteristic shifts and coupling patterns.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃I | [1] |
| Molecular Weight | 257.98 g/mol | [1] |
| CAS Number | 41860-63-3 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecular symmetry.
Expected Data:
| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constants (J) | Assignment |
| ~7.0-7.5 ppm | Triplet of doublets (td) | 2H | J(H,F)ortho ≈ 8-10 Hz, J(H,F)meta ≈ 2-3 Hz | H-4, H-6 |
Rationale: The two protons at positions 4 and 6 are chemically equivalent. They will be split into a triplet by the two equivalent neighboring fluorine atoms at positions 3 and 5, and each peak of the triplet will be further split into a doublet by the fluorine at position 1. The electron-withdrawing effects of the fluorine and iodine atoms will deshield the protons, resulting in a chemical shift in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments. The carbon atoms directly bonded to fluorine or iodine will exhibit characteristic chemical shifts and C-F coupling.
Expected Data:
| Chemical Shift (δ) | Multiplicity (due to C-F coupling) | Assignment |
| ~90-100 ppm | Doublet | C-2 (C-I) |
| ~110-120 ppm | Doublet of triplets | C-4, C-6 (C-H) |
| ~160-165 ppm | Doublet of doublets of doublets | C-1, C-5 (C-F) |
| ~160-165 ppm | Triplet of doublets | C-3 (C-F) |
Rationale: The carbon bearing the iodine (C-2) is expected at the highest field (lowest ppm) among the substituted carbons due to the heavy atom effect. The carbons bonded to fluorine will be significantly downfield and will show large one-bond C-F coupling constants. The protonated carbons (C-4, C-6) will appear at a higher field than the fluorine-substituted carbons and will also exhibit smaller two- and three-bond C-F couplings.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds. Two signals are expected for this compound.
Expected Data:
| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constants (J) | Assignment |
| ~ -105 to -115 ppm | Triplet | 2F | J(F,F)meta ≈ 20-30 Hz | F-1, F-5 |
| ~ -90 to -100 ppm | Triplet | 1F | J(F,F)meta ≈ 20-30 Hz | F-3 |
Rationale: The fluorine atoms at positions 1 and 5 are equivalent and are coupled to the fluorine at position 3, resulting in a triplet. The fluorine at position 3 is coupled to the two equivalent fluorines at positions 1 and 5, also resulting in a triplet. The chemical shifts are predicted based on data for other fluorinated benzenes.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for obtaining high-quality NMR spectra of this compound.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes of the molecule.
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |
| 1600-1550 | Medium | C=C stretching (aromatic ring) |
| 1450-1400 | Strong | C=C stretching (aromatic ring) |
| 1350-1200 | Strong | C-F stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| ~700 | Medium | C-I stretching |
Rationale: The spectrum will be dominated by strong absorptions corresponding to the C-F stretching modes. The aromatic C=C stretching bands will also be prominent. The C-I stretch is expected at a lower wavenumber. The substitution pattern on the benzene ring will influence the exact positions of the C-H out-of-plane bending bands.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Data:
| m/z | Relative Intensity | Assignment |
| 258 | High | [M]⁺ (Molecular ion) |
| 131 | Medium | [M - I]⁺ |
| 112 | Low | [M - I - F]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Rationale: The molecular ion peak is expected to be prominent at m/z 258. The most likely fragmentation pathway is the loss of the iodine atom, which is the weakest bond, to give a fragment at m/z 131. Subsequent loss of a fluorine atom or other fragments from the trifluorophenyl cation is also possible.
Experimental Protocol for MS Data Acquisition
Caption: Workflow for MS data acquisition and analysis.
Conclusion
The spectroscopic data for this compound can be reliably predicted based on fundamental principles and comparison with analogous structures. This technical guide provides a comprehensive framework for researchers to acquire, interpret, and verify the NMR, IR, and MS spectra of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, trustworthy data essential for advancing research and development in the chemical sciences.
References
-
PubChem. 1,3,5-Trifluoro-2,4,6-triiodobenzene. Available at: [Link].
-
Hajjar, C., Ovens, J. S., & Bryce, D. L. (2021). 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1). IUCrData, 6(10), x211044. Available at: [Link].
-
Royal Society of Chemistry. Supporting Information for [Journal Article Title]. Available at: [Link]. (Note: A specific article title is not available from the search result, but the link points to supporting information containing relevant data).
Sources
A Technical Guide to 1,3,5-Trifluoro-2-iodobenzene: Synthesis, Commercial Availability, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3,5-Trifluoro-2-iodobenzene is a valuable, albeit specialized, fluorinated aromatic building block. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and a versatile iodine handle, makes it a strategic component in the synthesis of complex organic molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, a representative synthetic route, and its current and potential applications in cross-coupling reactions, medicinal chemistry, and materials science. While less documented than its tri-iodinated counterpart, this compound offers a distinct reactivity profile for researchers engaged in the development of novel pharmaceuticals and advanced materials.
Introduction to this compound
This compound (CAS No. 41860-63-3) is a halogenated aromatic compound characterized by a benzene ring substituted with three fluorine atoms in a meta arrangement and an iodine atom positioned between two of the fluorine atoms. The strong inductive effect of the fluorine atoms significantly influences the electronic properties of the aromatic ring, rendering the carbon-iodine bond susceptible to oxidative addition in transition metal-catalyzed reactions. This makes it a prime substrate for forming new carbon-carbon and carbon-heteroatom bonds.
The strategic incorporation of trifluorinated phenyl moieties is a well-established strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] As such, this compound serves as a key intermediate for introducing the 2,4,6-trifluorophenyl group into target molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 41860-63-3 |
| Molecular Formula | C₆H₂F₃I |
| Molecular Weight | 257.98 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥98% |
| InChI Key | CTUZRFPGJAMCBX-UHFFFAOYSA-N |
Commercial Availability and Procurement
This compound is commercially available from a number of specialized chemical suppliers. It is typically offered in research-grade quantities with purities of 98% or higher.
| Supplier | Available Quantities | Purity |
| BLD Pharm | Inquire | ≥98% |
| CymitQuimica | 1g, 5g, 10g, 25g, 100g | 98% |
| Indagoo | 1g, 5g, 10g, 25g, 100g | 98% |
When procuring this reagent, it is advisable to request a certificate of analysis to confirm purity and identify any potential impurities that might affect reaction outcomes. Given its specialized nature, lead times for larger quantities may vary.
Synthesis and Manufacturing Overview
While detailed industrial synthesis routes are often proprietary, a plausible and common laboratory-scale synthesis of this compound involves the direct electrophilic iodination of 1,3,5-trifluorobenzene. The fluorine atoms activate the ring towards electrophilic substitution, although their strong electron-withdrawing nature makes the reaction less facile than with more electron-rich aromatics.
A representative, non-optimized protocol for this transformation is as follows:
Reaction: Direct Iodination of 1,3,5-Trifluorobenzene
Materials:
-
1,3,5-Trifluorobenzene
-
Iodine (I₂)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) or another suitable oxidizing agent/iodinating system
-
Anhydrous Chloroform or Dichloromethane
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Exemplary Protocol:
-
To a stirred solution of 1,3,5-trifluorobenzene (1.0 equivalent) in anhydrous chloroform in a round-bottom flask, add iodine (1.5 equivalents).
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equivalents) portion-wise at room temperature.[3]
-
Stir the resulting mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce unreacted iodine.
-
Extract the mixture with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Iodinating Agent: The combination of molecular iodine and an oxidizing agent like PIFA generates a more electrophilic iodine species, which is necessary to overcome the deactivating effect of the three fluorine atoms on the aromatic ring.
-
Solvent: Anhydrous chlorinated solvents are chosen for their inertness and ability to dissolve the reactants.
-
Workup: The aqueous sodium thiosulfate wash is crucial for removing excess iodine, which can complicate purification.
Key Applications in Research and Development
The primary utility of this compound lies in its role as a precursor to the 2,4,6-trifluorophenyl moiety via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and their derivatives.
Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
Toluene and Ethanol
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (3 mol%).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add degassed toluene, degassed ethanol, and the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield 2,4,6-trifluorobiphenyl.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although other palladium sources and ligands can be used.
-
Base: Sodium carbonate is a standard inorganic base used to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Sources
synthesis of 1,3,5-Trifluoro-2-iodobenzene from 1,3,5-trifluorobenzene
An In-depth Technical Guide to the Synthesis of 1,3,5-Trifluoro-2-iodobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is achieved via the direct electrophilic iodination of 1,3,5-trifluorobenzene. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and addresses critical safety and handling considerations. The focus is on the practical application of N-Iodosuccinimide (NIS) activated by a strong protic acid, a method particularly suited for the halogenation of electron-deficient aromatic systems. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for accessing this key synthetic intermediate.
Introduction: The Challenge and Significance
This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. The strategic placement of three fluorine atoms and a reactive iodine atom allows for its use in a variety of cross-coupling reactions and the introduction of fluorinated motifs into complex molecules. However, its synthesis presents a distinct chemical challenge.
The starting material, 1,3,5-trifluorobenzene, is an electron-deficient (deactivated) aromatic ring.[1][2][3] The three fluorine atoms, through their strong inductive electron-withdrawing effects, significantly reduce the nucleophilicity of the benzene ring. This deactivation makes the molecule resistant to classical electrophilic aromatic substitution (SEAr) reactions, which are the cornerstone of aromatic functionalization.[4] Standard iodination conditions, such as molecular iodine (I₂) alone, are generally ineffective as I₂ is a weak electrophile.[5][6]
Therefore, a successful synthesis hinges on the generation of a highly reactive iodinating agent capable of overcoming the high activation energy barrier of this reaction. This guide details a reliable methodology employing N-Iodosuccinimide (NIS) in the presence of a strong acid, a system proven to be effective for the iodination of deactivated aromatic compounds.[7]
Mechanistic Rationale: Activating the Electrophile
The core of this synthesis is an electrophilic aromatic substitution (SEAr) reaction. The general mechanism involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the restoration of aromaticity through the loss of a proton.[4]
For an electron-deficient substrate like 1,3,5-trifluorobenzene, the critical step is the generation of a sufficiently potent electrophile. N-Iodosuccinimide, while a source of electrophilic iodine, requires activation to iodinate a deactivated ring.[8][9] This is achieved by using a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[7][10]
The strong acid protonates the carbonyl oxygen of NIS, which significantly increases the electrophilicity of the iodine atom by drawing electron density away from it. This "activated" species, [NIS-H]⁺, or a subsequently formed iodine-containing cation, is powerful enough to be attacked by the electron-poor 1,3,5-trifluorobenzene ring.
Caption: General mechanism for the acid-catalyzed iodination of 1,3,5-trifluorobenzene.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| 1,3,5-Trifluorobenzene | 372-38-3 | 132.08 | 1.32 g (10.0 mmol) | Substrate. Highly flammable liquid.[3] |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | 2.47 g (11.0 mmol) | Iodinating agent. Light-sensitive irritant.[9] |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | ~20 mL | Catalyst and solvent. Severely corrosive.[7] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | Extraction solvent. |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | ~50 mL (10% aq. sol.) | For quenching excess iodine. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~50 mL (sat. aq. sol.) | For neutralizing acid. |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | ~30 mL | For washing organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | q.s. | Drying agent. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for handling concentrated acid).[11]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood due to the volatility and flammability of 1,3,5-trifluorobenzene and the corrosive nature of sulfuric acid.[12][13]
-
Handling Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Add it slowly and carefully. Have a neutralization station (e.g., sodium bicarbonate solution) readily available for spills.
-
Quenching: The reaction quench is exothermic, especially the neutralization of sulfuric acid. Perform additions slowly and with cooling.
-
Static Discharge: 1,3,5-trifluorobenzene is flammable. Ground and bond containers when transferring large quantities to prevent static discharge.
Step-by-Step Methodology
-
Reaction Setup:
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath (0-5 °C).
-
Carefully add concentrated sulfuric acid (20 mL) to the flask and allow it to cool.
-
-
Reagent Addition:
-
While stirring the cold sulfuric acid, add N-Iodosuccinimide (2.47 g, 11.0 mmol) in small portions over 10-15 minutes. Ensure the temperature remains below 10 °C. Stir until the NIS is fully dissolved, which may result in a dark brown solution.[7]
-
Using a syringe, add 1,3,5-trifluorobenzene (1.32 g, 10.0 mmol) dropwise to the reaction mixture over 20 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-16 hours).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back down in a large ice-water bath.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. This will be highly exothermic.
-
The excess iodine/NIS will be quenched by the dropwise addition of 10% aqueous sodium thiosulfate solution until the dark color disappears.
-
-
Extraction and Washing:
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by water (1 x 25 mL), and finally brine (1 x 30 mL).
-
Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
-
Experimental Process Workflow
The following diagram outlines the logical flow of the entire synthetic procedure.
Caption: A flowchart illustrating the complete experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 1,3,5-trifluorobenzene is a challenging but achievable transformation via electrophilic aromatic substitution. The key to success lies in the activation of the iodinating agent, N-Iodosuccinimide, with a strong acid like concentrated sulfuric acid to overcome the inherent deactivation of the aromatic ring. The protocol detailed herein provides a robust, mechanistically sound, and reproducible pathway for obtaining this valuable synthetic intermediate. Adherence to the specified safety precautions is paramount for the successful and safe execution of this procedure.
References
- 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1).
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.[Link]
-
1,3,5-Trifluoro-2,4,6-triiodobenzene: A Versatile Intermediate for Organic Synthesis and Advanced Materials. Synthonix.[Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.[Link]
-
Halogenation of benzene - fluorination and iodination. YouTube.[Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal.[Link]
-
This compound | CAS#:506407-82-5. Chemsrc.[Link]
-
1,3,5-Trifluoro-2,4,6-triiodobenzene. MySkinRecipes.[Link]
-
N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Synthonix.[Link]
-
1,3,5-Trifluoro-2,4,6-triiodobenzene. PubChem, National Center for Biotechnology Information.[Link]
-
N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry.[Link]
-
Electrophilic aromatic substitution. Wikipedia.[Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Center for Biotechnology Information.[Link]
-
N-Iodosuccinimide. Wikipedia.[Link]
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry.[Link]
-
Scope and mechanism of aromatic iodination with electrochemically generated iodine(I). Journal of the American Chemical Society.[Link]
-
Other Aromatic Substitutions. Chemistry LibreTexts.[Link]
-
Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. YouTube.[Link]
-
Other Aromatic Substitutions. Chemistry LibreTexts.[Link]
-
1,3,5-Trifluorobenzene. NIST WebBook.[Link]
-
1,3,5-Trifluorobenzene. PubChem, National Center for Biotechnology Information.[Link]
- Synthetic method of 1,2, 4-trifluorobenzene.
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Center for Biotechnology Information.[Link]
-
Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. ResearchGate.[Link]
-
Why is HIO3 added to iodination Reaction? YouTube.[Link]
-
1,3-Difluoro-5-iodobenzene. PubChem, National Center for Biotechnology Information.[Link]
Sources
- 1. 1,3,5-Trifluorobenzene [webbook.nist.gov]
- 2. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-三氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 10. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 11. tcichemicals.com [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 1,3,5-Trifluorobenzene - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to 1,3,5-Trifluoro-2-iodobenzene: A Niche Yet Promising Building Block in Synthetic Chemistry
For Immediate Release
This technical guide offers a comprehensive overview of 1,3,5-Trifluoro-2-iodobenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. While publicly available data on this specific molecule is limited, this document consolidates known information regarding its chemical identity, properties, and synthetic utility, providing a foundational resource for researchers, scientists, and drug development professionals.
Core Chemical Identity: Structure and Nomenclature
IUPAC Name: this compound[1]
Synonyms: 2,4,6-Trifluoroiodobenzene, Benzene, 1,3,5-trifluoro-2-iodo-[1]
CAS Numbers: 41860-63-3, 506407-82-5[1][2][3]
Molecular Formula: C₆H₂F₃I[1]
Molecular Weight: 257.98 g/mol [1]
The chemical structure of this compound is characterized by a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions and an iodine atom at the 2 position. This arrangement of electron-withdrawing fluorine atoms and a reactive iodine atom imparts a unique electronic and steric profile to the molecule, making it a potentially valuable intermediate in organic synthesis.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is described as a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃I | [1] |
| Molecular Weight | 257.98 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity (Typical) | 98% | [1] |
| InChI | InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | [1] |
| InChI Key | CTUZRFPGJAMCBX-UHFFFAOYSA-N | [1] |
| SMILES | FC1=CC(F)=C(I)C(F)=C1 | [3] |
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route would involve the electrophilic iodination of 1,3,5-trifluorobenzene. The reaction conditions would need to be carefully controlled to favor the formation of the mono-iodinated product over di- or tri-iodinated species.
Caption: Conceptual synthetic pathway to this compound.
Chemical Reactivity and Potential Applications
The primary utility of this compound in synthetic chemistry lies in its capacity to serve as a building block for more complex molecules. The carbon-iodine bond is a versatile functional group that readily participates in a variety of cross-coupling reactions.
Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[6][7] These reactions are fundamental in modern drug discovery and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with a broad tolerance for other functional groups.[6]
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester to form a biaryl structure. This is a common motif in many pharmaceutical compounds.[7][8][9]
Sonogashira Coupling: Coupling with a terminal alkyne would yield an arylethyne, another important structural unit in medicinal chemistry and materials science.[10]
Caption: Potential cross-coupling reactions of this compound.
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[11] 1,3,5-Trifluorobenzene and its derivatives are therefore valuable starting materials in the synthesis of novel pharmaceutical compounds.[11] While specific examples of drugs derived from this compound are not prominent in the literature, its structure suggests its potential as a key intermediate for introducing the 2,4,6-trifluorophenyl moiety into target molecules.
Spectroscopic Characterization
Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for this compound is currently limited. Researchers working with this compound would need to perform their own analytical characterization. For comparison, spectroscopic data for the related compound 1,3,5-Trifluoro-2,4,6-triiodobenzene is available in some databases.[12][13]
Conclusion and Future Outlook
This compound represents a niche but potentially valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a platform for the synthesis of complex molecules with tailored electronic and steric properties. However, the current lack of detailed, publicly available information on its synthesis, characterization, and specific applications highlights an opportunity for further research. The development of a robust and scalable synthesis protocol would be a critical step in unlocking the full potential of this promising compound. As the demand for novel fluorinated building blocks continues to grow, it is anticipated that the scientific community will further explore the chemistry and applications of this compound.
References
-
PubChem. 1,3,5-Trifluoro-2,4,6-triiodobenzene. National Center for Biotechnology Information. [Link]
-
Advanced Synthesis Materials. 1,3,5-Trifluoro-2,4,6-triiodobenzene: A Versatile Intermediate for Organic Synthesis and Advanced Materials. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 1,3,5-Trifluorobenzene in Modern Pharmaceutical Synthesis. [Link]
-
Wiley Online Library. A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. [Link]
-
ResearchGate. Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]
-
CAS. CAS Patents. [Link]
-
SpectraBase. 1,3,5-Trifluoro-triiodo-benzene. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
PubChem. 1,3,5-Trifluorobenzene. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1). [Link]
-
NIST. 1,3,5-Trifluorobenzene. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
CAS. CAS Coverage of Patents. [Link]
-
NIST. 1,3,5-Trifluorobenzene. [Link]
- Google Patents.
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
YouTube. Halogenation of benzene - fluorination and iodination. [Link]
-
YouTube. Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. [Link]
-
Chemsrc. This compound. [Link]
- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Royal Society of Chemistry. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using... [Link]
- Google Patents. US5821682A - Method for incorporating anti-oxidants within a fluorescent lamp's base shell.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:506407-82-5 | Chemsrc [chemsrc.com]
- 3. 41860-63-3|this compound|BLD Pharm [bldpharm.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes & Protocols: Leveraging 1,3,5-Trifluoro-2-iodobenzene in Sterically Demanding Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,4,6-Trifluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast landscape of this reaction, the synthesis of polyfluorinated biaryl compounds has garnered significant attention, particularly in the fields of drug discovery, agrochemicals, and materials science.[3][4][5] The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[4][6]
1,3,5-Trifluoro-2-iodobenzene emerges as a critical building block for accessing 2,4,6-trifluorobiphenyl derivatives. However, its structure presents a distinct synthetic challenge: the iodine atom, the reactive handle for the coupling, is flanked by two ortho fluorine substituents. This arrangement imposes significant steric hindrance, which can impede key steps of the catalytic cycle and necessitate carefully optimized reaction conditions.[7][8][9] This guide provides an in-depth analysis of the mechanistic considerations, field-proven protocols, and practical insights required to successfully employ this compound in demanding Suzuki-Miyaura couplings.
Part 1: Mechanistic Insights & Rationale for Experimental Design
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the coupling of sterically encumbered substrates. The reaction proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[1] The unique structure of this compound directly influences each step.
The Catalytic Cycle Under Steric Constraint
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
1. Oxidative Addition: The reaction initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. While the C-I bond is inherently reactive, the flanking fluorine atoms create a sterically crowded environment.[10] This step often becomes the rate-limiting factor.
-
Expert Insight: To overcome this barrier, the choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or others like AntPhos, are highly effective.[9][11] These ligands form a coordinatively unsaturated, electron-rich palladium center that is more reactive towards the aryl iodide and stabilize the resulting Pd(II) intermediate.
2. Transmetalation: Following oxidative addition, the aryl group from the organoboron reagent must be transferred to the palladium center. This requires the activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).
-
Expert Insight: The sterically demanding environment around the palladium atom, now coordinated to the trifluorophenyl group and the phosphine ligands, can hinder the approach of the boronate. A strong base and a suitable solvent system (often a mixture of an organic solvent like toluene or dioxane with water) are necessary to ensure the formation and transfer of the boronate.[2][12]
3. Reductive Elimination: This is the final, product-forming step where the two coupled aryl groups are expelled from the palladium center, regenerating the Pd(0) catalyst.
-
Expert Insight: The steric repulsion between the 2,4,6-trifluorophenyl group and the coupling partner on the palladium complex can make this step challenging. The steric bulk of the phosphine ligand again plays a crucial role, promoting the reductive elimination to release the sterically hindered biaryl product.[13]
Part 2: Experimental Protocols & Data
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.
Protocol 1: General Coupling with an Electron-Neutral Arylboronic Acid
Reaction: Synthesis of 2,4,6-Trifluoro-1,1'-biphenyl
Materials and Reagents:
-
This compound (1.0 equiv, e.g., 284 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%, 4.5 mg, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%, 16.4 mg, 0.04 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, 424 mg, 2.0 mmol)
-
Toluene (3 mL)
-
Deionized Water (0.3 mL)
-
Schlenk tube or microwave vial with stir bar
Procedure:
-
To a Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and then the degassed water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,4,6-trifluoro-1,1'-biphenyl.
Protocol 2: Coupling with a Sterically Hindered Arylboronic Acid
Reaction: Synthesis of 2',4',6'-Trifluoro-2,6-dimethyl-1,1'-biphenyl
Materials and Reagents:
-
This compound (1.0 equiv, 284 mg, 1.0 mmol)
-
2,6-Dimethylphenylboronic acid (1.5 equiv, 225 mg, 1.5 mmol)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] (3 mol%, 19.6 mg, 0.03 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 814 mg, 2.5 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add this compound, 2,6-dimethylphenylboronic acid, Pd(dtbpf)Cl₂, and Cs₂CO₃.
-
Fit the condenser and evacuate the entire system, then backfill with argon. Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 24 hours, monitoring by LC-MS for completion.
-
Cool the mixture to room temperature. Quench by adding water (15 mL) and dilute with diethyl ether (25 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue via flash chromatography (hexanes) to afford the desired tetra-ortho-substituted biphenyl product.
Summary of Reaction Conditions
The selection of catalyst, base, and solvent is paramount for achieving high yields. The following table provides a comparative overview of conditions reported for similar sterically demanding couplings.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | ~85-95 | General Protocol[11] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2) | Dioxane/H₂O | 110 | ~90 | Analogous Systems |
| 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | AntPhos (4) | K₂CO₃ (2) | Toluene | 110 | ~70-80 | Sterically Hindered[9] |
| Naphthalene-1-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | ~75 | Analogous Systems |
| 2,4,6-Trimethylphenylboronic acid | Pd/BI-DIME (1) | BI-DIME | K₂CO₃ (2) | Toluene | 110 | ~60-70 | Very Hindered[7] |
Yields are approximate and serve as a guide; they are highly dependent on the specific substrate and reaction scale.
Part 3: Workflow Visualization
A standardized workflow ensures reproducibility and safety.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
While the steric hindrance posed by this compound presents a notable challenge, its successful implementation in Suzuki-Miyaura cross-coupling is readily achievable through the rational selection of reaction components. The use of bulky, electron-rich phosphine ligands is the most critical factor, as they facilitate all three stages of the catalytic cycle. By employing the robust protocols and understanding the mechanistic principles outlined in this guide, researchers and drug development professionals can confidently access a wide array of valuable 2,4,6-trifluorobiphenyl structures for their synthetic campaigns.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(39), 12132-12145. [Link]
-
Zhang, T., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Singh, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 869966. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Saito, S., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4646-4651. [Link]
-
Indra, S., et al. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6375-6396. [Link]
-
Fluorinated compounds present opportunities for drug discovery. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Richardson, P. L. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 26(40), 8685-8698. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. ResearchGate. [Link]
-
Richardson, P. L. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
Development of the first Suzuki-Miyaura cross-coupling for the formation of alkylfluorostilbenes and studies of the E/Z- isomeri. (n.d.). Document Server@UHasselt. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. [Link]
-
ChemInform Abstract: Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki—Miyaura Cross-Coupling Reactions of 5-Substituted 1,2,3-Triiodobenzenes. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Schnürch, M., & Mihovilovic, M. D. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-26. [Link]
-
Suzuki−Miyaura cross-coupling of iodobenzene and phenylboronic acid in representative glycerol−triacetin mixtures. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. researchgate.net [researchgate.net]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for Sonogashira Coupling with the Electron-Deficient 1,3,5-Trifluoro-2-iodobenzene
For: Researchers, scientists, and drug development professionals engaged in advanced organic synthesis.
Introduction: Harnessing Electron Deficiency in C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation, catalyzed by palladium and typically co-catalyzed by a copper(I) salt, is renowned for its reliability and functional group tolerance under mild reaction conditions.[1][2] Its application is vast, spanning the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3]
This guide focuses on a specific, highly relevant substrate: 1,3,5-trifluoro-2-iodobenzene . The presence of three strongly electron-withdrawing fluorine atoms significantly influences the electronic properties of the aryl iodide. This pronounced electron deficiency activates the C-I bond, making the oxidative addition step of the catalytic cycle particularly favorable.[4] Understanding and leveraging this property is key to designing a highly efficient and robust coupling protocol. This document provides a detailed experimental procedure, explains the mechanistic rationale behind the chosen conditions, and offers insights for optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Rationale
The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5] The synergy between these two cycles allows the reaction to proceed efficiently at or near room temperature.[1]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. The electron-withdrawing nature of the fluorine substituents accelerates this step, which is often rate-determining, by making the ipso-carbon more electrophilic.[4] This forms a square planar Pd(II) intermediate.[6]
-
Transmetalation: The Pd(II) complex then receives the alkynyl group from a copper acetylide intermediate, which is generated in the copper cycle. This step, known as transmetalation, results in a new Pd(II) complex bearing both the aryl and alkynyl ligands and regenerates the copper(I) catalyst.[5][7]
-
Reductive Elimination: The final step involves the cis-isomerization of the Pd(II) complex, followed by reductive elimination to form the desired arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[7]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-complex. This coordination increases the acidity of the terminal alkyne's proton.[7]
-
Deprotonation: An amine base deprotonates the activated alkyne, leading to the formation of a copper acetylide species.[8] This copper acetylide is the key nucleophile that participates in the transmetalation step with the palladium center.[7]
-
While this dual-catalyst system is standard, copper-free Sonogashira protocols have also been developed to avoid issues like the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][10] However, for highly activated substrates like this compound, the classic Pd/Cu system offers excellent efficiency.
Caption: Dual catalytic cycle for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol outlines the coupling of this compound with a generic terminal alkyne.
3.1. Materials and Reagents
-
Aryl Halide: this compound (1.0 eq)
-
Alkyne: Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper Co-catalyst: Copper(I) iodide [CuI] (2-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Co-solvent (Optional): Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen), syringes, TLC plates, column chromatography setup.
3.2. Reaction Setup and Execution
Standard procedure for a 1.0 mmol scale reaction.
-
Inert Atmosphere Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Addition: To the flask, add this compound (284 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous triethylamine (5 mL) via syringe. If the substrates have limited solubility, a co-solvent like THF (3-5 mL) can be added. The mixture should be a yellow suspension.[11]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots. Due to the activated nature of the substrate, the reaction is often complete within 2-6 hours at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[11]
3.3. Work-up and Purification
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure trifluorinated arylalkyne product.
Data Presentation: Reaction Parameters
The following table summarizes typical conditions for this protocol. The electron-deficient nature of the substrate generally leads to high yields under mild conditions.
| Parameter | Recommended Condition/Value | Rationale |
| Aryl Halide | This compound | Highly activated C-I bond promotes rapid oxidative addition.[4] |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl iodide. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A common, robust, and effective catalyst for Sonogashira couplings.[12] |
| Cu Co-catalyst | CuI (2-5 mol%) | Facilitates the formation of the copper acetylide intermediate.[13] |
| Base | Triethylamine or DIPEA | Acts as both a base for alkyne deprotonation and often as the solvent.[14] |
| Temperature | Room Temperature to 50 °C | Mild conditions are usually sufficient due to the activated substrate.[1] |
| Reaction Time | 2 - 8 hours | Reaction is typically faster than with electron-neutral or rich aryl halides. |
| Expected Yield | 75 - 95% | Dependent on the specific alkyne used and purification efficiency. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently dry/anaerobic conditions. | Use fresh catalyst. Ensure all glassware is properly dried and the reaction is run under a strict inert atmosphere.[15] |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents before use. Maintain a positive inert gas pressure. Consider a copper-free protocol if homocoupling is a persistent issue.[10] |
| Darkening of Reaction Mixture (Catalyst Decomposition) | Reaction temperature is too high; Impurities in reagents. | Run the reaction at room temperature. If heating is required, do so gently. Ensure high purity of all reagents and solvents. |
| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide. | During work-up, wash the organic layer with a dilute HCl solution to protonate and remove residual amine base. Use a less polar solvent system for chromatography. |
Safety Precautions
-
Palladium and Copper Salts: These heavy metal compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Amine Solvents: Triethylamine and DIPEA are volatile, flammable, and corrosive with strong odors. Always handle them in a fume hood.
-
Inert Gas: Use of argon or nitrogen requires proper setup to avoid pressure buildup.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Link]
-
YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
NIH. (2020, September 29). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. (2025, November 18). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
JuSER. (2024, May 22). 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
PubMed. (2025, May 13). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. [Link]
-
IUCr Journals. (2025, May 13). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. [Link]
-
Wiley Online Library. (n.d.). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
NIH. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
RSC Publishing. (2020, April 24). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
YouTube. (2020, February 14). Sonogashira cross-coupling reaction. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. youtube.com [youtube.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
The Strategic Application of 1,3,5-Trifluoro-2-iodobenzene in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Unique Value of the 2,4,6-Trifluorophenyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing pharmacological profiles.[1] The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, pKa, and membrane permeability.[1] Among the vast arsenal of fluorinated building blocks, 1,3,5-trifluoro-2-iodobenzene stands out as a particularly valuable reagent. Its trifluorinated phenyl core, coupled with a reactive iodine handle, provides a versatile platform for the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors and other targeted therapies.[2][3]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, provide detailed protocols for key synthetic transformations, and showcase its utility in the construction of biologically active compounds.
Core Attributes and Synthetic Advantages
The this compound scaffold offers a unique combination of features that are highly advantageous in drug discovery:
-
Metabolic Stability: The presence of three fluorine atoms on the phenyl ring significantly enhances its resistance to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as longer half-life and reduced clearance.
-
Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can improve oral bioavailability by increasing the fraction of the neutral species that can passively diffuse across cell membranes.
-
Enhanced Binding Affinity: The trifluorophenyl moiety can participate in favorable interactions with protein targets, including dipole-dipole interactions and weak hydrogen bonds, thereby enhancing binding affinity and potency.
-
Versatile Synthetic Handle: The iodine atom serves as a highly reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse substituents to build molecular complexity.[4][5][6]
Key Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 2,4,6-trifluorophenyl motif derived from this compound is a recurring structural feature in a number of potent kinase inhibitors. Kinases are a critical class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The unique electronic and steric properties of the trifluorinated ring can be exploited to achieve high potency and selectivity for specific kinase targets.
While specific, publicly detailed syntheses of marketed drugs directly from this compound are often proprietary, the utility of the resulting 2,4,6-trifluorophenyl moiety is evident in numerous patented compounds and clinical candidates. These compounds often target a range of kinases implicated in oncology, inflammation, and other therapeutic areas.
Synthetic Protocols: Harnessing the Power of Cross-Coupling Reactions
The workhorse reactions for elaborating the this compound core are palladium-catalyzed cross-coupling reactions. The following sections provide detailed, field-proven protocols for these essential transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in kinase inhibitors and other classes of drugs.[6] The reaction of this compound with various aryl and heteroaryl boronic acids or esters provides access to a wide array of substituted trifluorobiphenyls.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | Base |
| 1,4-Dioxane/Water (4:1) | Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Silica gel | for column chromatography |
| Standard glassware for inert atmosphere reactions |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture. Purge the solution with argon or nitrogen for 15-20 minutes. Add the palladium catalyst (2-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,3,5-trifluorobenzene.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[4][5][7] This reaction is particularly valuable for the synthesis of kinase inhibitors, as the resulting alkynyl group can serve as a rigid linker to other pharmacophoric elements or engage in specific interactions within the ATP-binding pocket.
Protocol 2: General Procedure for the Sonogashira Coupling of this compound
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Terminal alkyne | Coupling partner |
| Pd(PPh₃)₂Cl₂ | Palladium catalyst |
| Copper(I) iodide (CuI) | Co-catalyst |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Silica gel | for column chromatography |
| Standard glassware for inert atmosphere reactions |
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-1,3,5-trifluorobenzene.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are key structural motifs in a vast number of pharmaceuticals, including many kinase inhibitors.[4][8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Protocol 3: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aniline derivative. The choice of ligand is crucial and may require screening for optimal results.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Aniline derivative | Coupling partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium precursor |
| Xantphos or other biarylphosphine ligand | Ligand |
| Sodium tert-butoxide (NaOtBu) or K₃PO₄ | Base |
| Toluene or Dioxane | Anhydrous solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Silica gel | for column chromatography |
| Standard glassware for inert atmosphere reactions |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent and Solvent Addition: Add the anhydrous solvent. Add this compound (1.0 eq.) and the aniline derivative (1.1-1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4,6-trifluorophenyl)aniline derivative.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a metabolically robust trifluorinated core and a reactive iodine handle makes it an ideal starting material for the synthesis of complex drug candidates, particularly in the area of kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the elaboration of this scaffold, enabling the rapid generation of diverse chemical libraries for drug discovery programs. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development.
References
-
NROChemistry. Sonogashira Coupling. Accessed January 4, 2026. [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... Accessed January 4, 2026. [Link]
-
PubMed. Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. Accessed January 4, 2026. [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... Accessed January 4, 2026. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Accessed January 4, 2026. [Link]
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Accessed January 4, 2026. [Link]
-
PubChem. 1,3,5-Trifluoro-2,4,6-triiodobenzene. Accessed January 4, 2026. [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. Accessed January 4, 2026. [Link]
-
ResearchGate. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Accessed January 4, 2026. [Link]
-
ResearchGate. Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with... Accessed January 4, 2026. [Link]
-
ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Accessed January 4, 2026. [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Accessed January 4, 2026. [Link]
-
PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Accessed January 4, 2026. [Link]
-
Synthesis of some new fluorine bearing trisubstituted 3-thioxo-1,2,4-triazin-5-ones as potential anticancer agents. Accessed January 4, 2026. [Link]
-
PubMed. Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. Accessed January 4, 2026. [Link]
-
PMC - PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Accessed January 4, 2026. [Link]
-
MDPI. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Accessed January 4, 2026. [Link]
-
Digital Commons @ USF. Synthesis of[4][7][8]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Accessed January 4, 2026. [Link]
-
PMC - NIH. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1). Accessed January 4, 2026. [Link]
-
Wiley-VCH. 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Accessed January 4, 2026. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Accessed January 4, 2026. [Link]
-
ResearchGate. A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. Accessed January 4, 2026. [Link]
-
MDPI. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Accessed January 4, 2026. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 4. rsc.org [rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. nbinno.com [nbinno.com]
1,3,5-Trifluoro-2-iodobenzene as a precursor for pharmaceutical intermediates
An Application Guide to 1,3,5-Trifluoro-2-iodobenzene: A Strategic Precursor for Advanced Pharmaceutical Intermediates
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of fluorine into molecular candidates is a proven strategy for enhancing therapeutic profiles.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target protein.[2][3][4][5][6] Consequently, fluorinated building blocks are indispensable tools for medicinal chemists.
Among these, This compound emerges as a particularly valuable precursor. Its structure is primed for synthetic utility: the electron-deficient aromatic ring, activated by three fluorine atoms, is coupled with a highly reactive iodine atom at the 2-position. This arrangement makes the iodine an excellent leaving group for a variety of powerful cross-coupling reactions, providing a robust gateway for introducing the 2,4,6-trifluorophenyl moiety into complex molecular architectures. This guide provides an in-depth look at the applications and protocols for leveraging this versatile reagent in the synthesis of pharmaceutical intermediates.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂F₃I | [7][8] |
| Molecular Weight | 257.98 g/mol | [7][8] |
| Appearance | Liquid | [8] |
| Boiling Point | 170.9 ± 35.0 °C at 760 mmHg | [7] |
| Density | 2.1 ± 0.1 g/cm³ | [7] |
| Flash Point | 62.7 ± 13.1 °C | [7] |
| CAS Number | 506407-82-5 | [7] |
Safety and Handling Protocols
This compound is classified as an irritant and requires careful handling to minimize exposure.
-
Primary Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]
-
Handling : Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[9][11] Prevent contact with skin and eyes. Keep containers tightly sealed when not in use.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[11]
-
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The reactivity of the C-I bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the formation of key bonds with high selectivity and functional group tolerance.
Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl linkages, a common structural motif in pharmaceuticals.[12] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.
The reaction's success hinges on a synergistic catalytic cycle. The palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the C-I bond of this compound.[13] A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step, transferring the organic group from boron to palladium. The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand stabilizes the palladium center and modulates its reactivity, while the solvent system ensures the solubility of all components.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 258 mg), phenylboronic acid (1.2 mmol, 146 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Solvent Addition : Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Degassing : Sparge the resulting suspension with argon gas for 15 minutes.
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg) to the flask against a positive flow of argon.
-
Reaction : Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the product.
Application 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The formation of C-N bonds to aromatic rings is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a mild and general method for coupling aryl halides with a wide range of amines.[14][15][16]
This reaction also proceeds via a palladium-based catalytic cycle.[15] A key distinction is the critical role of a sterically hindered phosphine ligand (e.g., XPhos, BINAP), which facilitates both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and promoting high turnover.[14][16] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[15] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic species.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemxyne.com [chemxyne.com]
- 4. pharmtech.com [pharmtech.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:506407-82-5 | Chemsrc [chemsrc.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
Application Note: Optimizing Heck Reaction Conditions for 1,3,5-Trifluoro-2-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Heck Reaction and the Challenge of Electron-Deficient Arenes
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] Its impact was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and has become indispensable for constructing carbon-carbon bonds in complex molecules, pharmaceuticals, and advanced materials.[3][4]
This guide focuses on a specific, highly relevant substrate: 1,3,5-trifluoro-2-iodobenzene . This molecule presents a unique set of electronic properties that must be carefully considered for successful coupling. The presence of three strongly electron-withdrawing fluorine atoms renders the aromatic ring significantly electron-deficient. While the carbon-iodine bond is inherently the most reactive among aryl halides for the initial oxidative addition step, the electron-deficient nature of the aryl group can influence subsequent steps in the catalytic cycle. This document provides a detailed examination of the critical reaction parameters and offers robust protocols for researchers working with this and structurally similar substrates.
The Heck Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to rational optimization. The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a Pd(II) complex. This step is typically fast for aryl iodides.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) complex. This step dictates the regioselectivity and stereoselectivity of the product.
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the generated hydroiodic acid (HI), regenerating the Pd(0) catalyst and allowing the cycle to continue.[1][5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: The Mizoroki-Heck Catalytic Cycle.
Optimizing the Core Reaction Components
The success of the Heck reaction with this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Source (Precatalyst)
The active catalyst is a Pd(0) species, but air-stable Pd(II) salts are more commonly used as precatalysts, as they are reduced in situ to Pd(0).[6]
-
Palladium(II) Acetate (Pd(OAc)₂): This is often the preferred choice. It is highly efficient and can be reduced to Pd(0) by various reagents in the reaction mixture, including phosphine ligands, amines, or the alkene itself.[6][7] Its acetate ligands can also play a role in the catalytic cycle, particularly in the "cationic pathway".[7]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A reliable Pd(0) source, but it is an 18-electron complex that must first dissociate ligands to become active.[7] It can be less efficient than starting with a Pd(II) source for certain substrates.[7]
-
Palladium(II) Chloride (PdCl₂): A less expensive but also less soluble option. Its performance can be enhanced by forming more soluble complexes, such as PdCl₂(CH₃CN)₂.[8]
Recommendation: For this compound, Palladium(II) acetate (Pd(OAc)₂) at 0.5-2 mol% loading is an excellent starting point due to its high reactivity and reliability.
Ligand Selection
While some Heck reactions involving highly reactive aryl iodides can proceed without a ligand, the use of a ligand is highly recommended to stabilize the palladium catalyst, prevent precipitation of palladium black, and modulate reactivity.
-
Phosphine Ligands: These are the most common class of ligands. For electron-deficient aryl halides, electron-rich phosphines can accelerate the rate-limiting reductive elimination step.
-
Triphenylphosphine (PPh₃): A standard, cost-effective choice. A PPh₃/Pd ratio of 2:1 to 4:1 is typical.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more electron-rich and bulkier ligand that can improve yields and rates.
-
N-Heterocyclic Carbenes (NHCs): These offer strong σ-donation and form highly stable and thermally robust palladium complexes, making them particularly suitable for challenging couplings.[9]
-
-
Phosphine-Free Systems: In some cases, particularly with high-polarity solvents like DMF or in the presence of ionic liquids, the reaction can proceed without phosphine ligands.[1] However, this risks catalyst decomposition.
Recommendation: Start with Triphenylphosphine (PPh₃) . If reactivity is low, consider a more electron-donating ligand like P(o-tol)₃ or an NHC-based system .
The Role of the Base
The base is non-negotiable; it is required in stoichiometric amounts to neutralize the HI formed during the catalytic cycle.[8] The choice of base can significantly impact reaction kinetics and outcomes.
-
Organic Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. They are soluble in organic solvents but can sometimes lead to side reactions.
-
Inorganic Carbonate Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective, inexpensive, and generally lead to cleaner reactions.[10][11] Na₂CO₃, in particular, has been shown to provide excellent conversion rates.[10][11][12]
-
Acetate Bases: Sodium acetate (NaOAc) or potassium acetate (KOAc) are milder bases often used in the original Heck protocols.[1]
Recommendation: Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (1.5-2.0 equivalents) are robust and reliable choices for this substrate.
Solvent System
The solvent must solubilize all components and stabilize the charged intermediates in the catalytic cycle. Polar aprotic solvents are the standard for Heck reactions.[13]
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA/DMAc): These are the most common and effective solvents.[10][11][13] They have high boiling points, allowing for a wide range of reaction temperatures, and their polarity enhances reactivity.[12]
-
N-Methyl-2-pyrrolidone (NMP): Another excellent high-boiling polar aprotic solvent, often used for less reactive substrates.[14]
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF): Can be used, but are generally less effective than DMF or DMA for more demanding reactions.
Recommendation: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are the premier choices for ensuring high yields and efficient reaction rates.
Experimental Protocols and Data
General Experimental Workflow
The following diagram outlines the standard workflow for setting up a Heck reaction under an inert atmosphere.
dot graph TD { subgraph "Preparation" A[/"Weigh Reagents:\n- this compound\n- Alkene\n- Base (e.g., K₂CO₃)"] --> B{Assemble Glassware}; C[/"Weigh Catalysts:\n- Pd(OAc)₂\n- Ligand (e.g., PPh₃)"] --> B; D[Add Solvent (e.g., DMF)] --> B; end
}
Caption: Standard experimental workflow for the Heck reaction.
Protocol: Heck Coupling of this compound with n-Butyl Acrylate
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care.
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
n-Butyl acrylate (1.5 mmol, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 0.01 eq)
-
Triphenylphosphine (PPh₃) (0.025 mmol, 0.025 eq)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification glassware/reagents
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (1.5 eq).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkene.
Table of Recommended Reaction Conditions
The following table summarizes key parameters and provides a logical starting point for optimization.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | This compound | Highly activated towards oxidative addition due to the C-I bond.[1] |
| Alkene | 1.1 - 1.5 equivalents | Using a slight excess of the alkene ensures complete consumption of the aryl iodide. |
| Pd Source | Pd(OAc)₂ (0.5 - 2.0 mol%) | Highly active and reliable Pd(II) precatalyst.[3][7] |
| Ligand | PPh₃ (1.0 - 5.0 mol%) | Standard, effective ligand. A Pd:P ratio of 1:2 to 1:2.5 is common.[8] |
| Base | K₂CO₃ or Na₂CO₃ (2.0 eq) | Strong, non-nucleophilic inorganic bases that lead to clean reactions.[10][11] |
| Solvent | Anhydrous DMF or DMA | High-polarity aprotic solvents that stabilize intermediates and accelerate the reaction.[13] |
| Temperature | 80 - 120 °C | A good starting range. Higher temperatures may be needed for less reactive alkenes. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent catalyst oxidation and ensure reproducibility. |
Conclusion
The Heck reaction of this compound is a highly feasible and powerful transformation. Success is predicated on a rational choice of catalyst, ligand, base, and solvent to accommodate the substrate's electron-deficient nature. By utilizing a Pd(OAc)₂/phosphine catalyst system in a polar aprotic solvent like DMF with an inorganic base such as K₂CO₃, researchers can reliably achieve high yields of the desired cross-coupled products. The protocols and guidelines presented herein provide a robust framework for both initial success and further optimization in the synthesis of complex fluorinated molecules.
References
-
Heck reaction - Wikipedia. Available at: [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. Available at: [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides - ScienceDirect. Available at: [Link]
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group, University of Pittsburgh. Available at: [Link]
-
Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates | Organic Letters. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. Available at: [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. Available at: [Link]
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. Available at: [Link]
-
Effects of (a) solvent and (b) bases on Heck reaction - ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]
-
Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. nanochemres.org [nanochemres.org]
Application Note & Protocols: Leveraging 1,3,5-Trifluoro-2-iodobenzene for the Synthesis of Novel Fluorinated Heterocycles
Abstract: The strategic introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. 1,3,5-Trifluoro-2-iodobenzene has emerged as a highly versatile and powerful building block for accessing a diverse array of novel fluorinated heterocyclic compounds. Its unique electronic properties—an electron-deficient aromatic core and a reactive C-I bond—make it an ideal substrate for a range of transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and mechanistic insights for utilizing this key intermediate in the development of complex molecules for pharmaceutical and materials science research.
The Strategic Advantage of this compound
The utility of this compound stems from a confluence of chemical properties. The three fluorine atoms inductively withdraw electron density from the benzene ring, which significantly influences the reactivity of the C-I bond. This electron deficiency facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles, often making these reactions more efficient than with non-fluorinated analogues. The iodine atom provides a specific, reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, serving as a linchpin for subsequent molecular elaboration and cyclization.
This combination allows for a modular and convergent approach to synthesis. A common workflow involves an initial cross-coupling reaction to install a side chain at the 2-position, followed by an intramolecular cyclization to construct the heterocyclic core.
Figure 1: General synthetic workflow using this compound.
Core Synthetic Methodologies: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the primary tools for the initial functionalization of this compound. The choice of coupling partner dictates the type of bond formed and the subsequent cyclization possibilities.
Sonogashira Coupling: Gateway to Alkynyl Scaffolds
The Sonogashira reaction creates a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne.[1] This is arguably one of the most powerful methods in this context, as the resulting 2-alkynyl-1,3,5-trifluorobenzene intermediates are ripe for cyclization into a variety of heterocycles, including benzofurans and indoles.
Causality Behind Experimental Choices:
-
Catalyst System: The classic catalyst system involves a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI). The palladium complex undergoes oxidative addition with the aryl iodide, while the copper acetylide participates in a key transmetalation step.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like dioxane, THF, or DMF are standard to prevent catalyst deactivation and unwanted side reactions.
Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling forms a C(sp²)-C(sp²) bond between the aryl iodide and an organoboron reagent (boronic acid or ester).[3][4] This is the method of choice for synthesizing biaryl precursors, which can be cyclized to form dibenzofurans, carbazoles, or other fused systems.
Causality Behind Experimental Choices:
-
Palladium Source: A wide range of Pd(0) and Pd(II) precatalysts are effective. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation.
-
Base: A crucial component that activates the boronic acid and facilitates the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used, often in an aqueous solution.[4]
-
Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands often give the best results.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
For nitrogen-containing heterocycles, the Buchwald-Hartwig amination provides a direct route to install an amine group, forming a C-N bond. The resulting N-aryl intermediates are pivotal for synthesizing quinolines, acridones, and benzodiazepines.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine starting material. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal tert-butoxides (e.g., NaOtBu) are common choices.
| Reaction Type | Bond Formed | Typical Catalyst/Ligand | Typical Base | Potential Heterocycles |
| Sonogashira | C(sp²)-C(sp) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | Benzofurans, Indoles, Quinolines |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dibenzofurans, Carbazoles |
| Buchwald-Hartwig | C(sp²)-N | Pd₂(dba)₃ / XPhos | NaOtBu, LiHMDS | Quinolines, Acridones, Benzodiazepines |
| Table 1: Summary of Key Cross-Coupling Reactions and Conditions. |
Application Protocol: Two-Step Synthesis of a 4,6-Difluoro-7-substituted-benzofuran
This protocol details a representative two-step synthesis, beginning with a Sonogashira coupling followed by a base-mediated intramolecular cyclization. This pathway is a reliable method for generating highly substituted fluorinated benzofurans.[5][6]
Figure 3: Workflow for the two-step synthesis of a fluorinated benzofuran derivative.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₆H₂F₃I | 257.98 | Commercial | Store under N₂ |
| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 | Commercial | Alkyne partner |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Commercial | Catalyst |
| Copper(I) Iodide | CuI | 190.45 | Commercial | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Commercial | Anhydrous, distilled |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Commercial | Anhydrous |
| Toluene | C₇H₈ | 92.14 | Commercial | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercial | Anhydrous |
Step 1: Sonogashira Coupling
Protocol:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Via syringe, add anhydrous, degassed toluene (approx. 0.2 M concentration relative to the aryl iodide) and anhydrous triethylamine (3.0 eq).
-
Begin stirring, and add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Rinse the pad with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product, 2-(3-hydroxy-3-methylbut-1-yn-1-yl)-1,3,5-trifluorobenzene.
Step 2: Base-Mediated Intramolecular Cyclization
Protocol:
-
Dissolve the purified alkynyl alcohol from Step 1 (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to 100-120 °C under a nitrogen atmosphere. The reaction involves a 5-endo-dig cyclization, where the hydroxyl group attacks the alkyne, followed by elimination of a fluoride ion.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine (3x) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final product, 4,6-difluoro-2-(propan-2-yl)benzofuran.
Safety and Troubleshooting
-
Safety: Handle all reagents in a well-ventilated fume hood. Organofluorine compounds and palladium catalysts should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted under an inert atmosphere to prevent catalyst degradation.
-
Troubleshooting:
-
Low Yield in Sonogashira: Ensure all reagents and solvents are anhydrous and deoxygenated. Catalyst deactivation is a common issue. Consider using a different ligand or ensuring the copper(I) iodide is fresh and high purity.
-
No Cyclization: The cyclization step can be sensitive to the base and temperature. If K₂CO₃ is ineffective, a stronger base like NaH or a transition metal catalyst (e.g., Ag(I) or Au(I) salts) may be required to promote the cyclization.
-
Side Reactions: Incomplete conversion or the formation of homocoupled alkyne (Glaser coupling) can occur. This is often minimized by slow addition of the alkyne and maintaining a strict inert atmosphere.
-
Conclusion
This compound is a powerful and versatile synthon that provides a reliable entry point to a wide range of structurally complex and medicinally relevant fluorinated heterocycles. Through a mastery of palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, researchers can efficiently construct novel molecular architectures. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to innovate in this exciting field of chemistry.
References
- Vertex AI Search. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1). PubMed Central. Retrieved January 4, 2026, from [Link]
-
International Union of Crystallography. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. IUCr Journals. Retrieved January 4, 2026, from [Link]
-
Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Retrieved January 4, 2026, from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved January 4, 2026, from [Link]
-
Wiley-VCH GmbH. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(71). Retrieved January 4, 2026, from [Link]
-
Beilstein-Institut. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry, 6, 880–921. Retrieved January 4, 2026, from [Link]
-
Beilstein Archives. (n.d.). Hypervalent iodine mediated cyclization of bishomoallylamides to prolinols. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Organic & Biomolecular Chemistry, 13(11), 3190-3. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]
-
Elsevier. (1995). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere, 30(4), 629-39. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid catalysed by Pd (II)–sulfosalan complexes in water. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Retrieved January 4, 2026, from [Link]
-
Semantic Scholar. (1996). A Short Synthetic Route to Benzofurans. Syntheses of Naturally Occurring Euparin and Related Compounds. Retrieved January 4, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. A Short Synthetic Route to Benzofurans. Syntheses of Naturally Occurring Euparin and Related Compounds. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Strategic Role of 1,3,5-Trifluoro-2-iodobenzene in Advanced Materials Science
Abstract
The pursuit of high-performance materials for next-generation electronics and photonics necessitates the use of molecular building blocks that offer precise control over electronic properties, stability, and intermolecular organization.[1][2] 1,3,5-Trifluoro-2-iodobenzene has emerged as a uniquely valuable synthon in this context. Its strategic arrangement of electron-withdrawing fluorine atoms and a versatile iodine handle for cross-coupling reactions provides a powerful tool for the rational design of advanced functional materials. This guide details the fundamental properties of this compound, explores its critical role in materials science, and provides detailed, field-proven protocols for its application in the synthesis of organic semiconductors and liquid crystal precursors.
Introduction: The Molecular Advantage of this compound
This compound is an aromatic compound distinguished by two key features: a symmetric trifluorination pattern and a single, reactive iodo group. This specific combination imparts a set of desirable characteristics for materials science applications.
-
Electronic Properties Modulation: The three fluorine atoms are potent electron-withdrawing groups due to fluorine's high electronegativity.[1][3] This substitution pattern significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of any resulting conjugated system.[2][3] This modulation is crucial for tuning the band gap of organic semiconductors, facilitating electron injection in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), and enhancing stability against oxidative degradation.[2][3][4]
-
Enhanced Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[1] Incorporating multiple C-F bonds into a material's structure enhances its thermal and chemical stability, leading to longer operational lifetimes for electronic devices.[1]
-
Versatile Synthetic Handle: The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making it an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile construction of complex, multi-aromatic structures through the formation of new carbon-carbon bonds.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 506407-82-5 | [5] |
| Molecular Formula | C₆H₂F₃I | [5] |
| Molecular Weight | 257.98 g/mol | [5] |
| Boiling Point | ~170.9 °C at 760 mmHg | [5] |
| Density | ~2.1 g/cm³ | [5] |
| Appearance | Varies (consult supplier) |
Application in Organic Electronics: Building Blocks for Semiconductors
The ability to precisely engineer the electronic properties and stability of organic molecules makes this compound a prime candidate for synthesizing materials for OLEDs and OFETs.[2][4][6] The trifluorophenyl moiety is often incorporated to create n-type or ambipolar semiconducting materials, which are essential for efficient charge transport in various device architectures.[3]
The most common synthetic strategies involve Suzuki-Miyaura and Sonogashira cross-coupling reactions to extend the π-conjugated system.
dot
Caption: General experimental workflow for material synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for creating the biphenyl and terphenyl cores used in many organic electronic materials.[7][8]
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and generally mild reaction conditions. The use of a palladium catalyst, specifically one with phosphine ligands, is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] A base is required to activate the boronic acid for the transmetalation step.[9]
dot
Caption: Suzuki-Miyaura coupling reaction scheme.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
1,4-Dioxane (8 mL), degassed
-
Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.[9]
-
Solvent/Base Addition: Add the degassed 1,4-dioxane and the 2 M Na₂CO₃ solution via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodide is consumed.[9]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure coupled product.
Protocol 2: Sonogashira Cross-Coupling for Arylene Ethynylene Synthesis
This protocol details the synthesis of an aryl-alkyne conjugate, a rigid, linear structure often used to enhance charge transport in molecular wires or as a precursor to poly(arylene ethynylene)s.[2]
Rationale: The Sonogashira coupling is the premier method for forming a C(sp)-C(sp²) bond.[10][11] It uniquely employs a dual catalytic system: a palladium complex facilitates the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst to form a reactive copper-acetylide intermediate, which accelerates the transmetalation step.[11] An amine base is used both to scavenge the HX byproduct and to act as a solvent.[10]
dotdot
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:506407-82-5 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: Palladium-Catalyzed Amination of 1,3,5-Trifluoro-2-iodobenzene
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed C-N cross-coupling of 1,3,5-trifluoro-2-iodobenzene. This reaction, a specialized application of the Buchwald-Hartwig amination, is critical for synthesizing polyfluorinated aryl amines, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The protocol addresses the unique challenges posed by the electron-deficient and sterically hindered nature of the substrate. We will delve into the mechanistic underpinnings of the catalytic cycle, offer guidance on optimizing reaction parameters, present a robust, step-by-step laboratory procedure, and provide a practical troubleshooting guide to ensure reproducible, high-yield synthesis.
Introduction: The Significance of Polyfluorinated Aryl Amines
Polyfluorinated aromatic compounds are of immense interest to the pharmaceutical and materials science industries. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this protocol, the product of aminating this compound, serves as a valuable building block for more complex molecular architectures.
However, the synthesis of these compounds is not trivial. The strong electron-withdrawing nature of multiple fluorine substituents deactivates the aromatic ring, making traditional nucleophilic aromatic substitution challenging. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds, overcoming many limitations of older methods.[1] This palladium-catalyzed reaction allows for the coupling of a wide array of amines with aryl halides under relatively mild conditions, demonstrating broad functional group tolerance.[1][2]
This application note focuses on a specific, challenging substrate to provide researchers with a reliable framework for synthesizing polyfluorinated aryl amines, ensuring high efficiency and reproducibility.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-based catalytic cycle.[3] While the precise details can vary with the specific catalyst system, the generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[5] The high reactivity of the C-I bond in the substrate makes it an excellent starting point for this step compared to analogous bromides or chlorides.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
The efficiency of this cycle is highly dependent on the choice of ligand bound to the palladium center. Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[6][7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Key Reaction Parameters
Success in this C-N coupling hinges on the careful selection of several components. The electron-deficient nature of the substrate requires a highly active catalyst system.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium precatalysts.[8] Pd₂(dba)₃ is often preferred as it is a stable source of Pd(0), though Pd(OAc)₂ is also effective as it is readily reduced in situ.
-
Ligand: This is arguably the most critical parameter. For electron-deficient aryl halides, bulky and electron-rich biaryl phosphine ligands are required to facilitate the key steps of the catalytic cycle.[7] Ligands such as XPhos, RuPhos, or BrettPhos have shown exceptional performance in challenging coupling reactions.[9][10] The steric bulk helps promote the formation of the active monoligated Pd(0) species and accelerates reductive elimination.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[8] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates but may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most frequently used solvents due to their ability to dissolve the reactants and their high boiling points, which allow for effective heating.[11] Toluene is often favored for reactions involving aryl iodides as it helps precipitate the sodium iodide byproduct, which can sometimes inhibit the catalyst.[12][13]
-
Temperature: Typical reaction temperatures range from 80-110 °C.[6][8] The specific temperature will depend on the reactivity of the amine and the chosen catalyst system.
Detailed Experimental Protocol
Safety Precautions: This procedure involves flammable solvents, air-sensitive reagents, and a strong base. It must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials & Equipment:
-
Aryl Halide: this compound
-
Amine: e.g., Morpholine (or other primary/secondary amine)
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas manifold (N₂ or Ar), heating block or oil bath, standard glassware for workup and purification, syringe, septa.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.024 mmol, 2.4 mol%).
-
Scientist's Note: Using a slight excess of ligand relative to the palladium metal helps to stabilize the catalyst and prevent decomposition. Biaryl phosphine ligands are air-stable solids, simplifying handling.[6]
-
Add the base, sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equivalents).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (e.g., 2 mL) via syringe.
-
Add this compound (e.g., 1.0 mmol, 1.0 equivalent).
-
Finally, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equivalents) via syringe. A slight excess of the amine ensures complete consumption of the limiting aryl halide.
-
Scientist's Note: The order of addition is important. Preparing the catalyst/base slurry first before adding the substrates ensures the catalyst is in a ready state for the reaction.
-
-
Reaction Execution:
-
Place the sealed flask into a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Reaction progress can be monitored by TLC or GC-MS by taking small aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding water (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-arylated product.
-
Data Presentation & Troubleshooting
Table 1: Representative Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Aryl Iodide | 1.0 equiv | Limiting Reagent |
| Amine | 1.2 equiv | Drives reaction to completion |
| Pd₂(dba)₃ | 1.0 mol% | Standard catalyst loading |
| XPhos | 2.4 mol% | Optimal ligand:Pd ratio for stability |
| NaOtBu | 1.4 equiv | Strong base for amine deprotonation |
| Solvent | Toluene | Anhydrous, high-boiling solvent |
| Temperature | 100 °C | Provides sufficient thermal energy |
| Expected Yield | >85% | Based on literature for similar systems |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base has degraded. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled or purchased anhydrous solvent.3. Use a fresh bottle of NaOtBu, preferably from a glovebox. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of Iodine with Hydrogen.2. Diarylation (with primary amines). | 1. This can occur if water is present. Ensure anhydrous conditions.2. Use a more sterically hindered ligand (e.g., BrettPhos) which can favor monoarylation. Adjust stoichiometry.[9] |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition. | 1. Check ligand purity and ensure correct ligand:metal ratio.2. Lower the reaction temperature slightly. |
| Incomplete reaction | Insufficient reaction time or temperature. | 1. Extend the reaction time and monitor by TLC/GC-MS.2. Increase temperature in 10 °C increments, but do not exceed 120 °C to avoid decomposition. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
-
Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Buchwald-Hartwig amination Source: Name-Reaction.com URL: [Link]
-
Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]
-
Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: ResearchGate URL: [Link]
-
Title: Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates Source: PubMed URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: PMC - NIH URL: [Link]
-
Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Preparation and Utility of Organometallic Reagents from 1,3,5-Trifluoro-2-iodobenzene
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the preparation of organometallic reagents from 1,3,5-trifluoro-2-iodobenzene. This versatile aromatic halide serves as a critical building block for introducing the 2,4,6-trifluorophenyl moiety into complex molecules. We present validated protocols for the synthesis of Grignard and organolithium reagents, and discuss the in-situ generation of organotransition metal intermediates for cross-coupling reactions. The guide emphasizes the causality behind experimental choices, safety considerations, and the unique reactivity conferred by the substrate's electronic properties.
Introduction: The Strategic Value of this compound
This compound is a powerful synthon in modern organic chemistry, particularly in the synthesis of agrochemicals and pharmaceuticals. Its utility stems from two key structural features:
-
The Carbon-Iodine Bond: The C-I bond is the weakest among carbon-halogen bonds, rendering it highly susceptible to oxidative addition by metals or metal-halogen exchange. This predictable reactivity allows for the regioselective formation of a carbon-metal bond at the C2 position.[1][2][3]
-
The Trifluorophenyl Ring: The three fluorine atoms are potent electron-withdrawing groups. This electronic feature significantly influences the stability and reactivity of the resulting organometallic species and modulates the properties of the final target molecule.
This guide details the primary methods for converting this precursor into highly reactive and synthetically useful organometallic intermediates.
Protocol I: Preparation of 2,4,6-Trifluorophenylmagnesium Iodide (A Grignard Reagent)
The formation of a Grignard reagent involves the direct insertion of magnesium metal into the carbon-iodine bond.[4][5] This oxidative addition is a robust and scalable method for generating a powerful carbon nucleophile.[4]
Scientific Principle & Causality
The reaction proceeds via an oxidative insertion mechanism where magnesium(0) is oxidized to magnesium(II).[4] The success of this reaction is critically dependent on several factors:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including atmospheric moisture or residual water in the solvent, to form 1,3,5-trifluorobenzene.[2][6]
-
Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[2][5]
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can inhibit the reaction.[6] This layer must be disrupted to expose fresh, reactive metal.
Experimental Workflow Diagram
Caption: Workflow for Grignard Reagent Synthesis.
Detailed Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, magnetic stirrer, glass-stoppered addition funnel, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the oven-dried glassware. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. The flask can be gently warmed to sublime the iodine, which helps activate the magnesium surface.
-
Initiation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirring magnesium suspension.
-
Reaction: The initiation is marked by the disappearance of the purple iodine color and potentially a gentle exotherm or bubbling. Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, stir the resulting dark grey-brown mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure full conversion.
-
Use: The Grignard reagent is now ready for use in subsequent reactions. Its concentration can be determined by titration with a standard solution of sec-butanol in xylene using a colorimetric indicator like 1,10-phenanthroline.
Protocol II: Preparation of 2,4,6-Trifluorophenyllithium (An Organolithium Reagent)
Organolithium reagents are generally more reactive and often provide cleaner reactions than their Grignard counterparts.[7] For aryl iodides, the preferred method of preparation is metal-halogen exchange, which is extremely rapid even at very low temperatures.[7][8]
Scientific Principle & Causality
The reaction involves treating the aryl iodide with an alkyllithium reagent, typically n-butyllithium (n-BuLi). The lithium and iodine atoms swap positions, driven by the formation of the more stable aryl-lithium species and the corresponding alkyl iodide (iodobutane).
Ar-I + n-BuLi → Ar-Li + n-BuI
-
Extreme Reactivity: Organolithiums are exceptionally strong bases and nucleophiles. All operations must be performed under a strictly inert atmosphere in anhydrous solvents.
-
Low-Temperature Requirement: The reaction is performed at low temperatures (typically -78 °C) for a critical reason: alkyllithium reagents can react with ethereal solvents like THF at higher temperatures.[9] The low temperature ensures that the metal-halogen exchange is the exclusive reaction pathway.
Reaction Pathway Diagram
Caption: Metal-Halogen Exchange for Organolithium Synthesis.
Detailed Protocol
Materials:
-
This compound
-
n-Butyllithium in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Schlenk flask, magnetic stirrer, syringes, needles, and nitrogen/argon manifold.
-
Low-temperature bath (dry ice/acetone).
Procedure:
-
Setup: Place a magnetic stir bar in an oven-dried Schlenk flask. Seal the flask and purge thoroughly with inert gas.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe.
-
Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Completion: After the addition is complete, stir the solution at -78 °C for an additional 30-60 minutes.
-
Use: The resulting solution of 2,4,6-trifluorophenyllithium is not isolated and should be used immediately (in situ) by adding an electrophile directly to the cold reaction mixture.
In-Situ Generation for Transition Metal Cross-Coupling
Instead of preparing and isolating a stoichiometric organometallic reagent, this compound is an outstanding substrate for transition metal-catalyzed cross-coupling reactions. In these processes, an organometallic intermediate is generated catalytically.
Scientific Principle: The Palladium Catalytic Cycle
Reactions like the Suzuki, Sonogashira, and Stille couplings rely on a catalytic cycle involving a palladium catalyst.[1] The high reactivity of the C-I bond makes this compound an ideal electrophilic partner.[1]
-
Oxidative Addition: A low-valent palladium(0) complex readily inserts into the C-I bond to form an arylpalladium(II) iodide intermediate.
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
Catalytic Cycle Diagram (Suzuki Coupling Example)
Caption: Simplified Palladium Catalytic Cycle for Suzuki Coupling.
Summary and Comparison of Methods
| Feature | Grignard Reagent (ArMgI) | Organolithium Reagent (ArLi) | Transition Metal Intermediate (Ar-Pd-X) |
| Preparation Method | Oxidative Insertion | Metal-Halogen Exchange | Catalytic Oxidative Addition |
| Key Reagents | Mg turnings, I₂ (cat.) | n-BuLi (or other R-Li) | Pd(0) catalyst, Base, Organometal (e.g., R-B(OR)₂) |
| Typical Solvent | THF, Et₂O | THF, Et₂O | Toluene, Dioxane, DMF |
| Temperature | Room Temp. to Reflux | -78 °C | Room Temp. to Elevated Temp. |
| Advantages | Scalable, relatively inexpensive, well-established. | Higher reactivity, often cleaner reactions, very fast formation. | Highly versatile, broad functional group tolerance, catalytic. |
| Limitations | Lower functional group tolerance, can be sluggish to initiate. | Pyrophoric, requires strict low temperatures, sensitive to solvent. | Requires a catalyst, potential for side reactions, byproduct disposal. |
Critical Safety Considerations
-
Pyrophoricity: Alkyllithium reagents like n-BuLi are pyrophoric and will ignite on contact with air. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques.
-
Reactivity with Water: Both Grignard and organolithium reagents react violently with water. Ensure all glassware is scrupulously dried and all solvents are anhydrous.
-
Quenching: Never add water directly to a concentrated solution of these reagents. Reactions should be quenched by slowly adding the reaction mixture to a suitable quenching solution (e.g., saturated aqueous ammonium chloride for Grignard reagents, or a protic solvent like isopropanol for organolithiums at low temperature).
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling these reagents.
References
-
University of Rochester. Grignard Reaction. [Online] Available at: [Link]
-
Pearce, H. L., et al. (2009). Reactions of Pentafluorohalobenzenes. Journal of Research of the National Bureau of Standards, 63A(2), 167–170. Available at: [Link]
-
Wikipedia. Organolithium reagent. [Online] Available at: [Link]
-
Chem LibreTexts. Making Grignard reagents. (2019). [Video] Available at: [Link]
-
Chemistry exam (preparation). Preparation of organometallic reagents - Common methods. (2018). [Video] Available at: [Link]
-
Myers, A. Organolithium Reagents. [PDF] Available at: [Link]
-
Chem LibreTexts. 13.8: Organometallic Reagents. (2020). [Online] Available at: [Link]
-
ChemHelpASAP. Synthesis of organometallic reagents. (2019). [Video] Available at: [Link]
-
SlidePlayer. Organometallic compound. [Online] Available at: [Link]
-
Chem LibreTexts. 14.11: Preparation of Organometallic Compounds. (2021). [Online] Available at: [Link]
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions of 1,3,5-Trifluoro-2-iodobenzene
<
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3,5-trifluoro-2-iodobenzene in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered and to offer robust troubleshooting strategies to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction: The Challenge of a Highly Electron-Deficient Aryl Halide
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties imparted by its fluorine substituents. However, its strong electron-deficient nature, a consequence of the inductive effect of the fluorine atoms, significantly influences its reactivity in cross-coupling reactions. While the carbon-iodine bond is readily activated for oxidative addition to a palladium(0) catalyst, the electron-poor nature of the aromatic ring makes the subsequent steps of the catalytic cycle and the stability of intermediates critical factors in determining the reaction's success. This guide will dissect the common pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of homocoupling of my boronic acid/organostannane coupling partner?
A1: Homocoupling of the nucleophilic coupling partner is a frequent side reaction, particularly in Suzuki and Stille couplings. This can arise from several pathways, but a common cause is the presence of oxygen, which can promote the homocoupling of boronic acids.[1] For organostannanes, homocoupling can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst.[2] The electron-deficient nature of this compound can sometimes lead to a slower transmetalation step, providing a larger window for these side reactions to occur.
Q2: My reaction is producing a significant amount of 1,3,5-trifluorobenzene. What is causing this protodehalogenation?
A2: The formation of 1,3,5-trifluorobenzene is a result of protodehalogenation (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides.[3][4] It can occur through several mechanisms, including the β-hydride elimination from a palladium-amide intermediate in Buchwald-Hartwig amination,[5] or via protonolysis of the Ar-Pd(II)-X intermediate before transmetalation can occur, particularly if there are protic impurities (e.g., water) in the reaction mixture.
Q3: I am attempting a Sonogashira coupling, but I'm seeing a complex mixture of byproducts instead of my desired alkynylated product. What could be the issue?
A3: Sonogashira couplings with electron-deficient aryl halides like this compound can be sensitive. The electron-withdrawing fluorine groups favor the oxidative addition step. However, side reactions can arise from the copper co-catalyst, leading to alkyne homocoupling (Glaser coupling). Furthermore, the stability of the palladium-acetylide intermediate is crucial. Decomposition or undesired side reactions of this intermediate can lead to a complex product mixture. In some cases, a copper-free Sonogashira protocol may offer a cleaner reaction profile.[6]
Q4: In my Buchwald-Hartwig amination, I am observing the formation of an imine byproduct. Why is this happening?
A4: The formation of an imine byproduct is a known side reaction in Buchwald-Hartwig amination and occurs via β-hydride elimination from the palladium-amide intermediate.[5] This pathway competes with the desired reductive elimination that forms the C-N bond. The propensity for β-hydride elimination can be influenced by the nature of the amine, the ligand on the palladium catalyst, and the reaction temperature.
Troubleshooting Guide: A Deeper Dive into Common Side Reactions
This section provides a structured approach to identifying and mitigating common side reactions encountered during the cross-coupling of this compound.
Issue 1: Dominant Homocoupling of the Nucleophilic Partner
Probable Causes:
-
Presence of Oxygen: In Suzuki reactions, residual oxygen can facilitate the oxidative homocoupling of boronic acids.[1]
-
Slow Transmetalation: If the transmetalation step is slow relative to other processes, it allows for side reactions of the nucleophile to occur.
-
Catalyst Decomposition: Inactive palladium species can sometimes promote homocoupling.
-
Stannane Reactivity (Stille): The inherent reactivity of organostannanes can lead to homocoupling, especially at elevated temperatures.[2]
Solutions & Mitigation Strategies:
| Strategy | Detailed Protocol | Rationale |
| Rigorous Degassing | Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) before adding the catalyst. For small-scale reactions, sparging the solvent with inert gas for 15-30 minutes prior to use is effective. | This minimizes the concentration of dissolved oxygen, thereby suppressing the oxidative homocoupling pathway, particularly for boronic acids.[1] |
| Ligand Optimization | For Suzuki and Stille reactions, consider switching to more electron-rich and bulky phosphine ligands (e.g., tri(tert-butyl)phosphine, SPhos, XPhos). | Bulky, electron-donating ligands can accelerate the rates of both oxidative addition and reductive elimination, and in some cases, facilitate transmetalation, thus minimizing the lifetime of intermediates prone to side reactions.[7] |
| Use of Additives (Stille) | The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step in Stille couplings.[8][9] | Copper(I) can act as a scavenger for free ligand or participate in the transmetalation process, thereby increasing the rate of the desired reaction. |
| Temperature Control | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Perform a temperature screen to find the optimal balance. | Lower temperatures can disfavor side reactions like homocoupling, which often have a higher activation energy than the desired cross-coupling pathway. |
Issue 2: Significant Protodehalogenation (Formation of 1,3,5-Trifluorobenzene)
Probable Causes:
-
Protic Impurities: The presence of water or other protic species in the solvent or reagents.
-
Base-Mediated Decomposition: Certain bases can react with the solvent or other components to generate species that can act as proton sources.
-
β-Hydride Elimination (Buchwald-Hartwig): As previously mentioned, this is an intrinsic mechanistic possibility with certain amines.[5]
Solutions & Mitigation Strategies:
| Strategy | Detailed Protocol | Rationale |
| Anhydrous Conditions | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use. Use reagents from freshly opened bottles or purify/dry them as necessary. | Minimizing protic impurities reduces the likelihood of protonolysis of the key Ar-Pd(II)-X intermediate. |
| Choice of Base | For Suzuki reactions, consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS is often preferred.[10] | The choice of base is critical. Hydroxide-containing bases can introduce water. The appropriate base can also influence the rate of the desired reaction steps. |
| Ligand Selection (Buchwald-Hartwig) | Employ bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos). | These ligands promote the reductive elimination step, which is often the turnover-limiting step, thereby outcompeting β-hydride elimination.[7] |
Visualizing Reaction Pathways
To better understand the dichotomy between the desired product formation and common side reactions, the following diagrams illustrate the catalytic cycles.
Suzuki Coupling: Desired Pathway vs. Homocoupling and Protodehalogenation
Caption: Suzuki cycle and competing side reactions.
Buchwald-Hartwig Amination: Reductive Elimination vs. β-Hydride Elimination
Caption: Key branching point in Buchwald-Hartwig amination.
Experimental Protocols: Best Practices for Minimizing Side Reactions
General Protocol for a Suzuki-Miyaura Coupling
-
Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: To the Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Degassing: Add the anhydrous solvent (e.g., dioxane/water 4:1, 0.1 M) via cannula. Degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Cid, J., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(71), e202202421. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Le, C. M., & Colacot, T. J. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(1), 419–423. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
Sarah Chem. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Casado, A. L., & Espinet, P. (1998). The Mechanisms of the Stille Reaction. Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
-
ResearchGate. Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.[Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. aryl fluoride cross-coupling. [Link]
-
Becica, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. ACS Catalysis, 11(22), 14039–14045. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Dahadha, A., & Imhof, W. (2013). A comprehensive study of the effects of spectator ligands, transition metals and lithium halide additives on the efficiency of iron, nickel and palladium-catalyzed cross-coupling reactions of cyclohexyl magnesium bromide with fluorinated bromobenzenes. ARKIVOC, 2013(4), 200-216. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Braun, T., & Perutz, R. N. (2002). Cross coupling reactions of polyfluoroarenes via C-F activation. Chemical Communications, (23), 2749–2757. [Link]
-
Reddit. (2023, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Derry, M. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1714–1719. [Link]
-
Imao, D., et al. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(4), 1466–1467. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents:.... [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16464–16494. [Link]
-
Sharma, S., et al. (2022). Deciphering complexity in Pd–catalyzed cross-couplings. Scientific Reports, 12(1), 8758. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Yin, N., & Wang, J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 76. [Link]
-
Imao, D., et al. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(4), 1466–1467. [Link]
-
ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Stille Coupling [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Improving Regioselectivity in Reactions with 1,3,5-Trifluoro-2-iodobenzene
Welcome to the technical support center for synthetic chemists working with 1,3,5-trifluoro-2-iodobenzene. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and practical solutions for controlling regioselectivity in common cross-coupling reactions. The unique electronic and steric environment of this substrate presents both opportunities and challenges, which we will navigate together in this comprehensive Q&A-style guide.
Understanding the Substrate: The "Why" Behind Reactivity
This compound is a valuable building block, but its reactivity is nuanced. The iodine atom is flanked by two fluorine atoms, creating a sterically hindered and electron-deficient reaction center. The fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] However, the ortho-fluorine effect can also play a crucial role in directing C-H activation, a factor to consider in certain reaction pathways.[3][4][5] This interplay of steric and electronic effects is the key to understanding and controlling regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Poor or No Reactivity in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?
Answer:
Low reactivity in this system often stems from challenges in the oxidative addition step, which can be influenced by the catalyst system and reaction conditions.
Possible Causes & Solutions:
-
Insufficiently Active Catalyst: The electron-deficient nature of the aryl iodide requires a highly active palladium catalyst.
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium(0) center and promote oxidative addition.[6][7]
-
Solution 2: Palladium Precursor: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal here. Consider using a combination of a palladium(II) source like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a suitable ligand.[8]
-
-
Ineffective Base: The choice of base is critical for the transmetalation step.
-
Solution: A moderately strong base is typically required. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are often effective.[8] In some cases, a stronger, non-aqueous base like K₃PO₄ may be beneficial.
-
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.
-
Solution: A mixture of an organic solvent and water is standard for Suzuki couplings. Common choices include dioxane/water, THF/water, or toluene/water.[8] If solubility is an issue, consider a co-solvent like ethanol or DMF in small amounts.
-
| Parameter | Initial Condition (Example) | Troubleshooting Suggestion | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Generates a more active catalyst in situ. |
| Ligand | PPh₃ | XPhos or RuPhos | Bulky, electron-rich ligands facilitate oxidative addition. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) or Cs₂CO₃ (aq) | Stronger bases can accelerate transmetalation. |
| Solvent | Toluene | Dioxane/H₂O (4:1) | Improves solubility of the boronic acid and base. |
| Temperature | 80 °C | 100-110 °C | Increased temperature can overcome activation energy barriers. |
FAQ 2: Competing Hydrodehalogenation (Loss of Iodine)
Question: In my Buchwald-Hartwig amination, I am observing a significant amount of 1,3,5-trifluorobenzene as a byproduct. How can I minimize this hydrodehalogenation?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, often competing with the desired C-N bond formation.[9] It can arise from β-hydride elimination from the palladium-amide intermediate or from reactions involving trace water or other proton sources.
Troubleshooting Strategies:
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and side reactions.
-
Base Selection: The nature and strength of the base are critical.
-
Solution: Use a non-nucleophilic, sterically hindered base like NaOt-Bu or LHMDS. These bases are effective at deprotonating the amine without promoting side reactions.
-
-
Reaction Conditions: Meticulous control of the reaction environment is key.
-
Solution 1: Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water can lead to the formation of palladium hydride species that promote hydrodehalogenation.
-
Solution 2: Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) to prevent the formation of palladium oxides, which can lead to catalyst decomposition and side reactions.
-
FAQ 3: Lack of Regioselectivity in Sonogashira Coupling
Question: I am performing a Sonogashira coupling with a di-iodinated trifluorobenzene derivative and I'm getting a mixture of products. How can I control the regioselectivity?
Answer:
Achieving regioselectivity in the Sonogashira coupling of polyhalogenated arenes can be challenging.[11][12][13] The selectivity is often governed by a subtle balance of electronic and steric factors.[14][15][16]
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The electron-withdrawing fluorine atoms can make the adjacent C-I bond more susceptible to oxidative addition.
-
Steric Hindrance: The flanking fluorine atoms create a sterically congested environment around the iodine, which can hinder the approach of the bulky palladium catalyst.
Strategies for Improving Regioselectivity:
-
Ligand Control: The choice of ligand can dramatically influence which C-I bond reacts.[6][17][18][19][20][21]
-
For the more sterically accessible position: A less bulky ligand like PPh₃ may favor reaction at the less hindered site.
-
For the more electronically activated position: A more electron-rich and bulky ligand may be required to overcome steric repulsion and favor reaction at the more electron-deficient carbon.
-
-
Temperature and Reaction Time: Kinetic vs. thermodynamic control can sometimes be exploited.
-
Solution: Running the reaction at a lower temperature for a longer period may favor the kinetically preferred product. Conversely, higher temperatures might allow for equilibration to the thermodynamically more stable product.
-
-
Catalyst System: The combination of the palladium source and ligand is crucial.
-
Solution: Experiment with different palladium precursors (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dba)₂]) in combination with various phosphine ligands to find the optimal system for your specific substrate.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask under a positive flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of this compound.
-
Reagent Preparation:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
-
Inert Atmosphere:
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Addition of Reactants and Solvent:
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
-
Visualizing Reaction Control: A Decision Workflow
The following diagram illustrates a decision-making workflow for troubleshooting and optimizing regioselectivity.
Caption: A workflow for troubleshooting regioselectivity.
Concluding Remarks
Controlling regioselectivity in reactions with this compound requires a systematic and informed approach. By understanding the interplay of steric and electronic effects and by methodically exploring the reaction parameters—particularly the ligand, catalyst system, and reaction conditions—researchers can overcome common challenges and achieve the desired synthetic outcomes. This guide serves as a starting point for your investigations, and we encourage you to adapt these principles to your specific synthetic targets.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
-
(N.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL open science. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
(N.d.). C F and C H Bond Activation Reactions of Fluorinated Molecules at Rhodium Pincer Complexes. ResearchGate. [Link]
-
Clot, E., Eisenstein, O., & Perutz, R. N. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333–344. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]
-
(N.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
(N.d.). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF. [Link]
-
(N.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Tan, K. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Dieskau, A. P., et al. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. PMC. [Link]
-
(N.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]
-
(N.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. [Link]
-
(2015). Directed Ortho Metalation. Chem-Station Int. Ed.[Link]
-
(N.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Request PDF. [Link]
-
(N.d.). Directed ortho metalation. Wikipedia. [Link]
-
(N.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(N.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Mortier, J. (N.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
(N.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
(N.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society. [Link]
-
Haynes, A., et al. (2004). Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis. Journal of the American Chemical Society, 126(9), 2847–2861. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
(2021). Buchwald-Hartwig Cross Coupling. J&K Scientific LLC. [Link]
-
(2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
(N.d.). On the role of steric and exchange–correlation effects in halogenated complexes. New Journal of Chemistry. [Link]
-
(N.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Jha, A., & Roy, A. (2012). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Tetrahedron Letters, 53(34), 4559–4562. [Link]
-
(N.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
(2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
-
Roughley, S. D., & Jordan, A. M. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(10), 5434–5452. [Link]
-
(N.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the role of steric and exchange–correlation effects in halogenated complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 19. theses.enscm.fr [theses.enscm.fr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of 1,3,5-Trifluoro-2-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols for tackling the unique challenges associated with the cross-coupling of 1,3,5-trifluoro-2-iodobenzene. This substrate, while valuable for introducing the 2,4,6-trifluorophenyl motif into complex molecules, presents significant steric and electronic hurdles that demand careful catalyst selection and reaction optimization.
This document is structured to provide direct, actionable answers to the specific issues you may encounter during your experiments.
Frequently Asked Questions: Catalyst & Condition Selection
This section addresses the most common questions regarding the selection of optimal catalytic systems for various cross-coupling reactions involving this compound.
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
Answer: The difficulty arises from a combination of two primary factors:
-
Steric Hindrance: The iodine atom is flanked by two ortho-fluorine atoms. This significant steric bulk impedes the oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond. It also makes the subsequent reductive elimination step, which forms the final product, more difficult.[1][2]
-
Electronic Effects: The three electron-withdrawing fluorine atoms make the aryl ring electron-deficient. While this can facilitate oxidative addition, it can significantly slow down the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A sluggish reductive elimination can lead to catalyst decomposition and the formation of unwanted side products.
A successful coupling reaction requires a catalytic system specifically designed to overcome these challenges, primarily through the use of appropriate ligands.
Q2: What is the best catalyst system for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?
Answer: For this sterically demanding transformation, a palladium(0) source combined with a bulky, electron-rich phosphine ligand is paramount. These ligands are essential for stabilizing the palladium center and accelerating the rate-limiting reductive elimination step.[1]
-
Recommended Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. They are readily reduced in situ to the active Pd(0) species.
-
Critical Ligand Choice: The key to success lies in the ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should employ sterically hindered, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands."
-
Top Tier Choices: XPhos, SPhos, or RuPhos. These ligands create a bulky coordination sphere around the palladium atom, which promotes the crucial C-C bond-forming reductive elimination step and prevents catalyst deactivation.[3]
-
-
Base and Solvent: A moderately weak base is typically sufficient. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or CPME are recommended to ensure solubility of all components.
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Reliable in situ generation of active Pd(0). |
| Ligand | XPhos or SPhos (1.1 - 1.5 eq. to Pd) | Bulky, electron-rich ligand accelerates reductive elimination and prevents side reactions.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective in promoting transmetalation without causing significant boronic acid decomposition.[4] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Good solubility for reagents and stable at elevated temperatures. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers. |
Q3: Which catalyst should I choose for a Sonogashira coupling with a terminal alkyne?
Answer: The Sonogashira coupling also benefits from specific ligand selection, although the classic PPh₃ can sometimes be effective. For a hindered substrate like this compound, a more robust system is advised.
-
Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is standard.[5]
-
Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[5]
-
-
Ligand: While PPh₃ can work, if you encounter low yields, switching to a bulkier, electron-rich ligand like cataCXium® A or XPhos can improve catalyst stability and turnover.
-
Base and Solvent: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system with another solvent like THF or DMF.
Q4: I need to perform a Buchwald-Hartwig amination. What are the go-to conditions?
Answer: The Buchwald-Hartwig amination is highly sensitive to ligand choice, especially with hindered aryl halides and amines.[6] The palladium catalyst must be shielded from inhibition by the amine's nitrogen lone pair while remaining active.[3][7]
-
Recommended Palladium Precatalyst: Pd₂(dba)₃ is a common choice. Pre-formed palladium precatalysts incorporating the ligand (e.g., XPhos Pd G3) are highly recommended as they are air-stable and provide a reliable 1:1 Pd:Ligand ratio.
-
Critical Ligand Choice: As with Suzuki coupling, bulky dialkylbiaryl phosphine ligands are essential.
-
Top Tier Choices: XPhos, BrettPhos, or RuPhos are state-of-the-art ligands for this transformation, enabling the coupling of a wide range of amines, including primary and secondary amines, with hindered aryl halides.[8]
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[9]
-
Solvent: Anhydrous toluene or 1,4-dioxane are standard.
Troubleshooting Guide: Resolving Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q5: My reaction yield is low, and I observe significant hydrodehalogenation (replacement of Iodine with Hydrogen). What's happening and how can I fix it?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides.[10] It occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydrogen source before it can proceed through the desired coupling pathway.
Causality & Solutions:
-
Hydrogen Source: The most common hydrogen source is residual water in the reaction mixture.[10]
-
Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and dry your base (e.g., K₃PO₄) in an oven before use. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
-
Slow Reductive Elimination: If the desired coupling step (reductive elimination) is slow, the Ar-Pd(II)-X intermediate has more time to react via undesired pathways.
-
Solution: Use a bulkier, more electron-rich ligand (e.g., switch from PPh₃ to XPhos). These ligands accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.[1]
-
-
Base-Promoted Decomposition: Some bases or coupling partners can be sources of hydrides. For instance, boronic acids can undergo protodeboronation.[3]
-
Solution: Use the mildest effective base (e.g., K₃PO₄ instead of stronger alkoxides if possible). Consider using boronic esters (e.g., pinacol esters) which are often more stable.
-
Q6: My reaction stalls, and I see palladium black precipitating. What has gone wrong?
Answer: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[3] This is a classic sign of catalyst decomposition.
Causality & Solutions:
-
Insufficient Ligand: The ligand is crucial for stabilizing the soluble, monomeric Pd(0) species. An inadequate amount of ligand leaves the palladium center exposed and prone to aggregation.
-
Solution: Ensure you are using the correct ligand-to-palladium ratio. For monodentate ligands like XPhos, a ratio of 2:1 (Ligand:Pd) is often optimal.
-
-
High Temperature: While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.[3]
-
Solution: Screen a range of temperatures. Try to find the minimum temperature required for a reasonable reaction rate (e.g., start at 80 °C and increase incrementally if needed).
-
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[3]
-
Solution: Thoroughly degas your solvent and ensure your reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire setup and reaction time.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common issues in your coupling reactions.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (0.044 equiv, 4.4 mol%)
-
Potassium phosphate, finely ground (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (3.0 equiv). Heat the flask under high vacuum for 10 minutes and then backfill with Argon.
-
Reagent Addition: Under a positive flow of Argon, add Pd(OAc)₂ (0.02 equiv), XPhos (0.044 equiv), this compound (1.0 equiv), and the arylboronic acid (1.2 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl iodide.
-
Degassing: Seal the flask and perform three cycles of vacuum/Argon backfill to ensure the reaction mixture is thoroughly deoxygenated.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under Argon) and analyzing by GC-MS or LC-MS to check for the consumption of the starting material.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
Catalytic Cycle Visualization
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
-
Coupling Reactions of Fluorinated Halides or Pseudo-Halides with Alkenes. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Lundgren, R. J., & Stradiotto, M. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes. (2025). IUCr Journals. Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Retrieved January 4, 2026, from [Link]
-
Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 4, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Hydrodeiodination of 1,3,5-Trifluoro-2-iodobenzene
Welcome to the technical support center for the hydrodeiodination of 1,3,5-trifluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific transformation. Our goal is to empower you with the knowledge to navigate the nuances of this reaction, ensuring successful and reproducible outcomes.
Introduction: The Chemistry of Hydrodeiodination
Hydrodeiodination is a chemical reaction that involves the replacement of an iodine atom with a hydrogen atom. In the context of this compound, this process yields the valuable synthon, 1,3,5-trifluorobenzene. The reaction is typically achieved through catalytic reduction, where a catalyst facilitates the transfer of a hydride or hydrogen radical to the carbon-iodine bond, leading to its cleavage.
The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the C-I bond, making it more susceptible to cleavage. However, these fluorine atoms also introduce the potential for undesired side reactions, such as hydrodefluorination. Therefore, careful control of reaction conditions is paramount.
Core Experimental Protocol: Catalytic Hydrodeiodination
This section provides a detailed, step-by-step methodology for the catalytic hydrodeiodination of this compound. This protocol is a robust starting point and may require optimization based on your specific laboratory conditions and desired scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | CymitQuimica[1] | Starting material |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | Catalyst |
| Sodium borohydride (NaBH₄) | ≥98% | Thermo Fisher Scientific | Reducing agent |
| Ethanol (EtOH) | Anhydrous | VWR | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | LabChem | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying agent |
Experimental Workflow Diagram
Sources
stability and storage conditions for 1,3,5-Trifluoro-2-iodobenzene
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1,3,5-Trifluoro-2-iodobenzene (CAS: 506407-82-5). This document provides in-depth information on the stability, storage, and handling of this valuable synthetic intermediate. As Senior Application Scientists, our goal is to synthesize established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.
Disclaimer: Specific stability and safety data for this compound is limited. This guide is built upon the known chemical properties of the aryl iodide and trifluorobenzene moieties, as well as safety data from closely related structural analogs. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before use.
Quick Reference: Storage & Handling
For experienced users, this table summarizes the most critical parameters for maintaining the quality and safety of this compound.
| Parameter | Recommendation | Rationale & Causality |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows the rate of potential side reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, which can lead to the formation of colored impurities. |
| Light Conditions | Amber vial, store in the dark | Aryl iodides are susceptible to photolytic cleavage of the carbon-iodine bond, which can generate radical species and free iodine (I₂), causing discoloration and degradation.[2][3] |
| Container | Tightly sealed glass container | Prevents exposure to atmospheric moisture and oxygen. Glass is generally non-reactive with this compound.[4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | Risk of vigorous, exothermic reactions that can degrade the compound and create hazardous byproducts.[2][4] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day use of this compound.
Q1: What are the optimal long-term storage conditions for this reagent?
To ensure maximum shelf-life and purity, this compound should be stored in a tightly sealed amber glass vial under an inert atmosphere of argon or nitrogen. The vial should be kept refrigerated at 2-8°C and protected from all light sources.[1]
-
Expert Insight: The combination of the electron-withdrawing fluorine atoms and the relatively weak carbon-iodine bond makes the molecule susceptible to degradation. Oxygen and light are the primary initiators of decomposition pathways.[2][3] Storing under inert gas in the dark is the most critical factor for preserving its integrity.
Q2: My this compound has a slight yellow or brownish tint. What does this mean?
A yellow or brown discoloration is a common indicator of partial decomposition. This is typically caused by the formation of elemental iodine (I₂) resulting from oxidation or light-induced degradation of the aryl iodide.[5][6] While minor discoloration may not significantly impact some robust reactions, it signals a decrease in purity. For sensitive applications, such as catalysis or quantitative studies, using a discolored reagent is not recommended without purification.
Q3: What personal protective equipment (PPE) is required for handling this compound?
Based on data from structurally similar compounds, this compound should be handled with caution. It is presumed to be an irritant to the skin, eyes, and respiratory system.[4][7][8] The following PPE is mandatory:
-
Nitrile or neoprene gloves.[9]
-
Chemical safety goggles.
-
A flame-retardant, chemical-resistant lab coat. All handling of the solid or its solutions should be performed exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
Q4: What solvents are recommended for dissolving this compound?
While specific solubility data is not widely published, aryl halides of this nature are typically soluble in a range of common organic solvents. Good starting points include:
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF))
-
Aromatic hydrocarbons (e.g., Toluene)
-
Chlorinated solvents (e.g., Dichloromethane (DCM), Chloroform)
-
Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
It is expected to have low solubility in water and non-polar aliphatic hydrocarbons like hexanes.[2]
Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving issues that may arise during experimentation.
Issue 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or failing.
If you suspect reagent integrity is the cause, follow this diagnostic workflow.
Caption: Troubleshooting workflow for reaction failure.
-
Causality: The C-I bond is the reactive site for oxidative addition in most cross-coupling reactions. If the reagent has degraded (e.g., through de-iodination), the concentration of active starting material is lower than calculated, leading to poor reaction performance. The presence of I₂ can also potentially interfere with certain catalytic cycles.
Issue 2: The compound has solidified in the bottle and is difficult to remove.
This is common for solids. Do not use a metal spatula, as scraping can generate static discharge and may introduce metallic impurities that could catalyze degradation.
-
Solution: Use a clean, dry, anti-static spatula made of a non-reactive polymer. If the material is in a single large chunk, it can sometimes be carefully broken up by gently tapping the outside of the bottle against a padded surface. Always perform this inside a fume hood.
Issue 3: I am observing inconsistent results between batches.
This points towards variable reagent quality.
-
Self-Validation Protocol: Before beginning a large-scale campaign, it is best practice to qualify a new lot of any critical reagent. Run a small, standardized test reaction and compare the results (e.g., by LC-MS or ¹H NMR conversion) to those obtained with a previous, trusted batch. This small investment of time can prevent the failure of a large-scale experiment.
Experimental Protocols
Protocol 1: Safe Handling and Aliquoting of Solid this compound
Objective: To safely weigh and dispense the solid reagent while minimizing exposure to air and moisture.
-
Preparation: Place the sealed reagent bottle, a set of empty, labeled amber vials, and weighing supplies into a glovebox or an argon/nitrogen-flushed glove bag. Allow the reagent bottle to equilibrate to ambient temperature inside the inert atmosphere for at least 30 minutes to prevent moisture condensation on the cold surface.
-
Inerting: Ensure the atmosphere inside the glovebox/bag is dry and free of oxygen.
-
Dispensing: Carefully open the main reagent bottle. Using an anti-static polymer spatula, promptly weigh and transfer the desired amounts of the solid into the pre-labeled amber vials.
-
Sealing: Tightly cap the new aliquot vials and seal the threads with paraffin film for extra security.
-
Storage: Immediately return the main stock bottle and the new aliquots to refrigerated storage (2-8°C).
Protocol 2: Preparation of a Standardized Stock Solution
Objective: To prepare a stock solution of known concentration for use in reactions.
-
Vial Preparation: Select a volumetric flask or an amber vial with a screw cap and a PTFE-lined septum. Dry the vessel in an oven (e.g., 120°C) for at least 4 hours and allow it to cool to room temperature in a desiccator.
-
Weighing: Weigh the desired amount of this compound directly into the dried vessel.
-
Inerting: Seal the vessel and purge with dry argon or nitrogen for several minutes by inserting an inlet needle connected to the gas line and an outlet needle to vent.
-
Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous solvent (e.g., anhydrous THF or Toluene) to the vessel to achieve the target concentration.
-
Dissolution: Gently swirl or sonicate the mixture until all the solid has dissolved.
-
Storage: Store the stock solution in the refrigerator (2-8°C). If using a septum-sealed vial, store it with the needle-punctured septum covered by paraffin film. For long-term storage, consider freezing the solution if the solvent's freezing point allows.
Sources
- 1. 1,3,5-Trifluoro-2,4,6-triiodobenzene | 84322-56-5 [sigmaaldrich.com]
- 2. 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 6. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 7. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. calibrechem.com [calibrechem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
handling and safety precautions for polyfluorinated aryl iodides
Welcome to the technical support guide for the safe handling and application of polyfluorinated aryl iodides. This resource is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks. Polyfluorinated aryl iodides are crucial reagents in modern synthetic chemistry, particularly in medicinal chemistry and materials science, where the introduction of fluorine can significantly enhance properties like metabolic stability, bioavailability, and binding affinity.[1][2] However, their unique chemical nature necessitates specific handling and safety protocols to ensure both experimental success and personal safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.
Section 1: Hazard Identification & Core Safety Principles
This section covers the fundamental safety information you must understand before working with any polyfluorinated aryl iodide.
Q1: What are the primary hazards associated with polyfluorinated aryl iodides?
Polyfluorinated aryl iodides are classified as hazardous substances. The primary routes of exposure are inhalation of dust (for solids), skin contact, and eye contact.[3] Based on safety data sheets for representative compounds like perfluorooctyl iodide and perfluorodecyl iodide, the main hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[4][5]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[4]
While acute toxicity data is often limited, it is crucial to handle these compounds with care. Furthermore, many poly- and perfluorinated alkyl substances (PFAS) are known for their environmental persistence.[6] Although aryl iodides have different properties, a cautious approach to handling and disposal is warranted to minimize environmental release.
Table 1: GHS Hazard Summary for Representative Polyfluorinated Aryl Iodides
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [4] |
Q2: What is the Hierarchy of Controls and how does it apply to my work?
The Hierarchy of Controls is a system for prioritizing risk mitigation strategies. It is essential to implement controls from the top of the hierarchy first. Relying solely on Personal Protective Equipment (PPE) is the least effective control measure and should be the last line of defense.[7]
Caption: The Hierarchy of Controls, from most to least effective.
For polyfluorinated aryl iodides, this means:
-
Elimination/Substitution: If possible, consider if a less hazardous reagent could achieve the same synthetic outcome.
-
Engineering Controls: Always handle these chemicals in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Administrative Controls: Follow Standard Operating Procedures (SOPs), receive proper training, and never work alone.
-
PPE: Use the appropriate PPE as a final barrier, as detailed in the next section.[7]
Section 2: Personal Protective Equipment (PPE) Protocol
Proper PPE is mandatory to prevent chemical exposure.[9] The following table outlines the minimum required PPE for handling polyfluorinated aryl iodides.
Q3: What specific PPE do I need to wear?
A robust PPE protocol is mandatory.[3] The level of PPE depends on the specific task, but the following provides a comprehensive guideline.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale | Source(s) |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade or equivalent chemical-resistant gloves. Outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated, without exposing the skin. | [3] |
| Body Protection | Disposable Gown / Lab Coat | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric. A flame-resistant lab coat is a minimum. | Protects skin and personal clothing from splashes and spills. Must be removed before leaving the lab. | [3][7] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant (or equivalent) safety goggles. A full face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against splashes and aerosolized particles entering the eyes or face. | [3][10] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling solid compounds outside of a certified chemical fume hood to prevent inhalation of fine powders. | [3][11] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet or tie for long hair. | Prevents the spread of contamination outside of the designated work area. | [3] |
Section 3: Engineering Controls & Safe Handling Practices
Your work environment is your primary line of defense.
Q4: How should I set up my workspace for handling these compounds?
-
Ventilation: All manipulations of polyfluorinated aryl iodides, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[12] This is critical to contain dust and vapors and prevent respiratory exposure.
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed, within a 10-second travel distance from your workstation.[7][12]
-
Work Surface: Cover the work surface with absorbent, disposable liners to contain spills and facilitate cleanup.[3]
Q5: What are the best practices for handling solid vs. liquid polyfluorinated aryl iodides?
-
Solids: These compounds are often low-melting solids.[5] Avoid creating dust during transfer. Use a spatula to carefully transfer the solid. If weighing a small amount, consider making a stock solution inside the fume hood and transferring the liquid, which is less likely to become airborne.
-
Liquids/Solutions: Use appropriate glassware and transfer liquids carefully using a pipette or syringe to avoid splashes.
-
General Precautions: Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Some of these compounds are also noted to be light-sensitive, so they should be protected from direct sunlight.[5][8][12]
Caption: A step-by-step workflow for the safe handling of solid reagents.
Section 4: Storage & Disposal
Proper storage and disposal are critical for safety and environmental responsibility.
Q6: How should I store my polyfluorinated aryl iodides?
Store these compounds in a cool, dry, and well-ventilated area.[5][8] Keep the container tightly closed to prevent moisture ingress and potential degradation.[5] Many are light-sensitive, so store them in amber vials or in a dark cabinet to protect from light.[5][8] Store them away from incompatible materials, such as strong oxidizing agents.[5][12]
Q7: What is the correct procedure for disposing of waste?
All materials that come into contact with polyfluorinated aryl iodides are considered hazardous waste.[3]
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and absorbent liners must be placed in a designated, sealed, and labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container.[3][13] NEVER pour this waste down the drain.[3][8]
-
Disposal: All waste must be disposed of through a certified hazardous waste management company, typically via high-temperature incineration.[3][13] Follow all institutional, local, and national regulations for hazardous waste disposal.[4]
Section 5: Troubleshooting & FAQs
This section addresses common experimental challenges and questions related to the application of these reagents.
Q8: My cross-coupling reaction (e.g., fluorination, trifluoromethylation) is not working or giving low yields. What should I check?
Polyfluorinated aryl iodides are common precursors for C-F and C-CF3 bond formation, often mediated by copper or other transition metals.[2][14][15] If you are experiencing issues, consider the following:
Table 3: Troubleshooting Common Cross-Coupling Reactions
| Issue | Potential Cause | Suggested Solution | Rationale |
| Low or No Conversion | Catalyst Inactivation | Ensure rigorously anhydrous and anaerobic conditions if your catalyst system is sensitive to air or moisture. Use freshly distilled/dried solvents. | Many organometallic catalysts, particularly those involving copper(I) or palladium(0), are sensitive to oxygen and water.[16] |
| Poor Reagent Quality | The aryl iodide may have degraded due to light exposure or improper storage. | Degradation can lead to inactive starting material. Verify purity by NMR or LC-MS before use. | |
| Formation of Arene Side-Product | Protonolysis of Organometallic Intermediate | This can occur if a reactive aryl-copper or aryl-palladium species is quenched by a proton source (e.g., trace water) before the desired coupling occurs. | Minimizing water and other protic impurities is crucial. The formation of arene byproducts suggests the organometallic intermediate is forming but not undergoing the desired reaction.[14] |
| Inconsistent Results | Ligand or Additive Issues | The ligand used can significantly impact catalyst stability and reactivity. Some ligands may inhibit the reaction. | For example, in copper-mediated radiofluorination, certain nitrogen-based ligands can inhibit the reaction, requiring an adjustment in copper loading to overcome the effect.[16] |
| Difficulty in Purification | Separation from Arene Side-Product | The non-iodinated arene byproduct can sometimes be difficult to separate from the desired fluorinated product due to similar polarities. | This is a known challenge in some fluorination reactions.[14] Optimization of the reaction to minimize side-product formation is the best strategy. If separation is necessary, explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
Q9: Why are polyfluorinated aryl iodides preferred over other aryl halides (e.g., bromides or chlorides) for some reactions?
The choice of halide is a balance between reactivity and stability. The carbon-iodine (C-I) bond is weaker and more polarizable than C-Br or C-Cl bonds. This makes aryl iodides more reactive towards oxidative addition to transition metal catalysts (e.g., Pd(0), Cu(I)), which is often the rate-limiting step in cross-coupling reactions.[14][17] This higher reactivity allows many reactions to proceed under milder conditions than with the corresponding aryl bromides or chlorides.
Q10: Can I use these reagents in nucleophilic aromatic substitution (SNA_r_) reactions?
Generally, aryl iodides are poor substrates for classical SNAr reactions. In SNAr, the rate-determining step is typically the initial nucleophilic attack, which is favored by strongly electron-withdrawing groups on the ring and a highly electronegative leaving group (F > Cl > Br > I).[13] However, the polyfluoroalkyl groups on the ring are strongly electron-withdrawing, which can activate the ring towards nucleophilic attack. The reactivity will ultimately depend on the specific substrate and nucleophile. For transition-metal-free SNAr, a polyfluorinated aryl fluoride is often more reactive than the corresponding iodide.[18][19]
Section 6: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Q11: What should I do in case of skin or eye contact?
-
Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]
Q12: How do I handle a spill?
-
Evacuate: Alert others in the area and evacuate personnel to a safe location.
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean a large spill outside of a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.[8] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, closed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Section 7: References
-
Personal protective equipment for handling LY2874455. (n.d.). Benchchem.
-
Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
-
Sladojevich, F., et al. (2011). Copper Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society.
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
-
Safety data sheet for Perfluorooctyl Iodide. (2023, March 16). CPAchem Ltd.
-
Safety Data Sheet for Perfluorodecyl iodide. (2023, September 13). Aldrich.
-
Lee, S. J., et al. (2019). Sequential Ir/Cu-Mediated Method for the meta-Selective C H Radiofluorination of (Hetero)Arenes. Journal of the American Chemical Society.
-
Research Progress and Applications of Aryl Fluorination Reactions. (2025, December 16). Oreate AI Blog.
-
Safety Data Sheet for Perfluorooctyl iodide. (2010, September 7). Fisher Scientific.
-
Why are aryl flourides more reactive than aryl iodides? (2015, December 11). Reddit.
-
Perfluorooctyl iodide - Safety Data Sheet. (2025, April 26). ChemicalBook.
-
Safety Data Sheet for Perfluorobutyl iodide. (2025, December 19). Fisher Scientific.
-
Tode, C., et al. (2019). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules.
-
Gillis, E. P., et al. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Medicinal Chemistry.
-
Straub, T., et al. (2021). Transition-Metal-Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles. Chemistry – A European Journal.
-
Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology.
-
Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews.
-
Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. Environmental Health.
-
Mossine, A. V., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Nuclear Medicine.
-
Szabó, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications.
-
3 Selected Halogen Fluorides 1 Acute Exposure Guideline Levels. (2014). National Academies of Sciences, Engineering, and Medicine.
-
Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. (n.d.). ResearchGate.
-
Hu, J., et al. (2014). A universal procedure for the [¹⁸F]trifluoromethylation of aryl iodides and aryl boronic acids with highly improved specific activity. Angewandte Chemie International Edition.
-
Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. (2024, August 2). PubMed.
-
SelectFluor and Its Analogs' Fluorination for Preparing Aryl Fluorides. (n.d.). ResearchGate.
-
A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). Phys.org.
-
Nucleophilic Fluorination Reactions Starting from Aqueous Fluoride Ion Solutions. (2011, February 18). R Discovery.
-
Removal Characteristics of Fluoride Ions by PSf-Al(OH) 3 Beads Immobilized Al(OH) 3 with Polysulfone. (2014, March 31). Semantic Scholar.
References
- 1. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. epa.gov [epa.gov]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. fishersci.com [fishersci.com]
- 13. reddit.com [reddit.com]
- 14. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequential Ir/Cu-Mediated Method for the meta-Selective C─H Radiofluorination of (Hetero)Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A universal procedure for the [¹⁸F]trifluoromethylation of aryl iodides and aryl boronic acids with highly improved specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 1,3,5-Trifluoro-2-iodobenzene
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira coupling of 1,3,5-trifluoro-2-iodobenzene. This particular aryl iodide, being highly electron-deficient due to the three fluorine atoms, presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may be encountering.
Problem 1: Low to No Product Formation
Question: My reaction with this compound is not yielding any of the desired coupled product. What are the likely causes and how can I fix it?
Answer: Low to no product yield is a common issue that can stem from several factors, primarily related to catalyst activity and reaction conditions. The electron-withdrawing nature of the fluorine atoms on your aryl iodide makes the oxidative addition step, which is often the rate-determining step, generally easier than with electron-rich aryl iodides.[1][2] However, other factors can still impede the reaction.
Potential Causes & Step-by-Step Solutions:
-
Inactive Palladium Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3]
-
Troubleshooting:
-
Ensure your palladium source is fresh and has been stored properly.
-
If using a Pd(II) precatalyst, the reduction is often facilitated by an amine base or a phosphine ligand.[3] Ensure your base and ligand are of high purity.
-
Consider switching to a Pd(0) catalyst, like Pd(PPh₃)₄, to bypass the in-situ reduction step.[4]
-
-
-
Ineffective Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[5][6] If the base is too weak or is not present in sufficient quantity, the reaction will not proceed.
-
Troubleshooting:
-
Commonly used amine bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).[7][8] Ensure the base is anhydrous and used in excess (typically 2-5 equivalents).
-
For challenging substrates, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or NMP might be more effective.[8][9]
-
-
-
Suboptimal Solvent and Temperature: The choice of solvent can influence catalyst stability and solubility of reagents. While many Sonogashira reactions with aryl iodides proceed at room temperature, sometimes gentle heating is required.[3]
Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: I'm observing a large amount of my alkyne dimer, but very little of the cross-coupled product. Why is this happening?
Answer: The formation of a significant amount of alkyne homocoupling product, known as the Glaser coupling, is a well-known side reaction in copper-mediated Sonogashira reactions.[1][3] This occurs when the copper acetylide intermediate undergoes oxidative dimerization, a process that is often promoted by the presence of oxygen.[1][11]
Causality and Mitigation Strategies:
-
The Role of Copper and Oxygen: The copper(I) co-catalyst, while accelerating the desired reaction, can also facilitate the undesired Glaser coupling, especially in the presence of air.[1][7]
-
Solution 1: Rigorous Exclusion of Oxygen:
-
Thoroughly degas your solvent and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[7]
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Solution 2: Copper-Free Sonogashira Conditions:
-
Performing the reaction without a copper co-catalyst is a highly effective way to prevent Glaser coupling.[3][12][13]
-
Copper-free protocols often require slightly different conditions, such as the use of specific ligands or bases.[4][14] A well-regarded copper-free system involves using a palladium catalyst with a bulky, electron-rich phosphine ligand.[4]
-
Problem 3: Dehalogenation of this compound
Question: My starting aryl iodide is being consumed, but I'm isolating 1,3,5-trifluorobenzene instead of my product. What leads to this side reaction?
Answer: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur as a competing side reaction, particularly with electron-deficient aryl halides and under certain reaction conditions. This process can be influenced by the base, solvent, and temperature.
Potential Causes and Prevention:
-
Reaction with Base/Solvent: Certain amine bases and solvents can act as hydride sources, leading to the reduction of the aryl halide.
-
Elevated Temperatures: Higher reaction temperatures can sometimes promote dehalogenation pathways.[15]
-
Troubleshooting:
-
If using an amine base, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Use the mildest possible reaction temperature that still allows for product formation.
-
Ensure all reagents are pure and free from impurities that could act as reducing agents.
-
Problem 4: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black, and the reaction stalls. What is causing my palladium catalyst to crash out?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and aggregation of the palladium catalyst from its active, soluble form into an inactive, metallic state.[7][16]
Causes and Preventative Measures:
-
Oxygen Contamination: As mentioned previously, oxygen is detrimental to the palladium catalyst.
-
Solution: Employ rigorous inert atmosphere techniques.[7]
-
-
Inappropriate Solvent: Some solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes cause this issue.[17]
-
Solution: If you suspect the solvent, try switching to an alternative like DMF, acetonitrile, or using the amine base as the solvent.[10]
-
-
High Temperatures: Excessive heat can lead to the thermal decomposition of the catalyst.[10]
-
Solution: Run the reaction at the lowest effective temperature.
-
-
Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium complex. Bulky, electron-rich ligands can form more stable complexes.[2][4]
-
Solution: If using a simple phosphine ligand like PPh₃, consider switching to a more robust ligand system, especially for more challenging couplings.
-
Visualizing the Sonogashira Reaction and Its Pitfalls
To better understand the processes discussed, the following diagrams illustrate the desired catalytic cycle and the common off-cycle side reactions.
Caption: The desired catalytic pathway for the Sonogashira reaction.
Caption: Visualization of the primary off-cycle and competing reactions.
Frequently Asked Questions (FAQs)
-
Q1: Why is a copper co-catalyst typically used, and when should I consider a copper-free reaction?
-
A1: The copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne to form a copper acetylide.[3] This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[1] The use of copper generally increases the reaction rate.[3] However, you should consider a copper-free version when you observe significant alkyne homocoupling (Glaser coupling), as copper promotes this undesired side reaction, especially in the presence of oxygen.[3][12]
-
-
Q2: How do the electron-withdrawing fluorine atoms on my aryl iodide affect the reaction?
-
A2: The three highly electronegative fluorine atoms make the carbon atom of the C-I bond more electron-poor. This generally accelerates the oxidative addition step, which is often the rate-limiting step of the Sonogashira reaction.[1][2] Therefore, your substrate is considered "activated" and should, in principle, be more reactive than an electron-rich aryl iodide.
-
-
Q3: What is the general reactivity order for aryl halides in the Sonogashira coupling?
-
A3: The reactivity of the aryl halide is highly dependent on the halogen. The general trend from most reactive to least reactive is: I > OTf ≥ Br >> Cl.[3][7] This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, aryl iodides are the most reactive substrates and often allow for milder reaction conditions.[3]
-
-
Q4: Which analytical techniques are best for monitoring the reaction progress?
-
A4: Thin-layer chromatography (TLC) is a quick and effective way to qualitatively monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent choices. ¹H NMR spectroscopy can also be used to analyze aliquots taken from the reaction mixture to determine the conversion to the product.
-
Recommended Experimental Protocols
Here are two starting-point protocols for the Sonogashira coupling of this compound. Note: These are general guidelines and may require optimization for your specific alkyne.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add a magnetic stir bar and seal the flask with a septum.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed triethylamine (or another suitable solvent like THF or DMF, ensuring it is also anhydrous and degassed). The volume should be sufficient to make a ~0.1 M solution with respect to the aryl iodide.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Reaction
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add a magnetic stir bar and seal the flask.
-
Evacuate and backfill with inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an anhydrous amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 50-70°C, monitoring by TLC or GC. Copper-free reactions can sometimes be slower than their copper-catalyzed counterparts.[13]
-
Work-up and purification are similar to the copper-catalyzed protocol, though the NH₄Cl wash is not strictly necessary for copper removal but can help with removing the amine base.
References
- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Fiveable. (n.d.). Sonogashira Coupling Definition.
- Wikipedia. (n.d.). Sonogashira coupling.
- Yi, C., & Hua, R. (2006). A Mild Protocol for the Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Mak, R., et al. (2016). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Hassan, J., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Hassan, J., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona.
- National Center for Biotechnology Information. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- Körmöczi, L. K., et al. (2018). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- American Chemical Society. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide)
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Chemistry Europe. (n.d.).
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.).
- ResearchGate. (2015).
- American Chemical Society. (2023).
- Reddit. (2022). Formation of palladium black during Suzuki coupling.
- American Chemical Society. (2023).
- YouTube. (2020). Sonogashira cross-coupling reaction.
- Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from 1,3,5-Trifluoro-2-iodobenzene Reaction Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reaction products derived from 1,3,5-Trifluoro-2-iodobenzene. Given the unique electronic and steric properties of this substrate, and the often-similar polarity of its cross-coupling products to palladium complexes, purification can present significant challenges. This resource is designed to equip you with the knowledge and practical protocols to achieve high-purity compounds that meet stringent regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my final product so critical?
A1: Palladium-catalyzed cross-coupling reactions are invaluable in synthetic chemistry.[1] However, residual palladium in the final product, particularly in active pharmaceutical ingredients (APIs), is a significant concern for several reasons:
-
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceuticals. Palladium is classified as a Class 2B element, with an oral permitted daily exposure (PDE) of 100 µ g/day , which translates to a concentration limit of 10 ppm for a 10g daily dose of a drug product.[2]
-
Catalytic Activity in Downstream Steps: Residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps.
-
Toxicity: Palladium, while less toxic than some other heavy metals, can still pose health risks.
-
Product Integrity: Metal impurities can affect the stability, appearance, and overall quality of the final compound.
Q2: What are the primary methods for removing residual palladium?
A2: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[3]
-
Crystallization: Purifying the final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[3]
-
Filtration: Heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal can be removed by filtration through an agent like Celite®.[3][4]
-
Chromatography: Techniques such as column chromatography are widely used to separate the desired product from the palladium catalyst.[4][5]
Q3: How do palladium scavengers work?
A3: Palladium scavengers are solid supports, typically based on silica or polystyrene, that are functionalized with ligands exhibiting a strong affinity for palladium. These ligands, such as thiols, amines, or 2,4,6-trimercaptotriazine (TMT), chelate the palladium species.[2] When the reaction mixture is passed through a cartridge containing the scavenger or stirred with the scavenger resin, the palladium is selectively bound and can be subsequently removed by simple filtration.[3]
Q4: Can I use activated carbon for palladium removal from my trifluorinated product?
A4: Yes, activated carbon is a cost-effective and frequently used adsorbent for palladium removal.[2] Its high surface area allows it to effectively adsorb various palladium species. However, a significant drawback is its potential for non-specific binding, which can lead to a loss of your desired product.[2] This can be particularly problematic with highly non-polar compounds.
Troubleshooting Guides
Issue 1: Low Product Recovery After Purification
-
Potential Cause: Non-specific binding of your trifluorinated product to the purification medium. This is a common issue with both activated carbon and some scavenger resins.[2] The similar polarities of polyfluorinated biphenyls and certain side products can make separation challenging.[6][7]
-
Troubleshooting Steps:
-
Reduce Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal. Titrate the amount of scavenger to find the optimal balance between palladium removal and product recovery.
-
Screen Different Scavengers: Scavengers with different functional groups will have varying affinities for your product. Test a small panel of scavengers (e.g., thiol-based, amine-based, TMT-based) to identify one with high selectivity for palladium and low affinity for your product.
-
Solvent Selection: The choice of solvent can significantly impact the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may minimize its adsorption. For polyfluorinated compounds, consider solvents with a range of polarities, such as ethers (THF, diethyl ether) or polar aprotic solvents (acetone, acetonitrile).[8]
-
Alternative Purification Methods: If product loss remains high, consider switching to a different purification strategy like crystallization or extraction.
-
Issue 2: Inconsistent or Incomplete Palladium Removal
-
Potential Cause: The presence of multiple palladium species (e.g., Pd(0), Pd(II), colloidal palladium) in your reaction mixture.[1] Different scavengers have varying efficiencies for different palladium oxidation states. For instance, thiol-based scavengers are generally more effective for Pd(0), while amine-based scavengers can be better for Pd(II).
-
Troubleshooting Steps:
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on TMT, are known to be effective against a wider range of palladium species.[9]
-
Pre-treatment Step: Consider a pre-treatment step to convert the various palladium species into a single, more easily removable form. For example, a mild oxidation (e.g., with air or a peroxide) can convert Pd(0) to Pd(II), which can then be targeted with an appropriate scavenger. Conversely, a reducing agent can convert Pd(II) to Pd(0), which may precipitate and be removed by filtration.
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature and time. Increasing the temperature (e.g., to 40-60 °C) and allowing for a longer stirring time (e.g., 2-18 hours) can improve palladium removal.[3]
-
Issue 3: Difficulty in Separating Product from Palladium Complexes via Column Chromatography
-
Potential Cause: The polarity of your trifluorinated product may be very similar to that of the residual palladium complexes, leading to co-elution during chromatography. This is a known challenge in the purification of polyfluorinated biphenyls.[6][7]
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might be necessary to achieve separation.
-
Pre-Chromatography Scavenging: Treat the crude reaction mixture with a palladium scavenger before performing column chromatography. This will remove the bulk of the palladium, making the subsequent chromatographic purification much more effective.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using other stationary phases such as alumina or functionalized silica.
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is a general guideline and should be optimized for your specific product and reaction conditions.
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate). The concentration should be such that the product remains fully dissolved throughout the process.
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product mass).
-
Stirring: Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that some finely dispersed carbon may pass through standard filter paper.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Data Presentation
| Palladium Removal Method | Typical Efficiency | Potential for Product Loss | Cost | Scalability |
| Metal Scavengers | High (>95%) | Low to Moderate | Moderate to High | Good |
| Activated Carbon | Moderate to High | Moderate to High | Low | Excellent |
| Crystallization | Variable | Low | Low | Good |
| Column Chromatography | High | Moderate | High | Moderate |
Visualizations
Caption: General workflow for palladium removal.
Caption: Troubleshooting logic for incomplete palladium removal.
References
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715–725.
- BenchChem. (2025).
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]
-
Biotage. (2023). Why palladium metal scavengers are not all the same. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
-
ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]
- National Institutes of Health. (2022).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (2025).
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Hartwig, J. F. (2010).
- ResearchGate. (2025). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.
- ACS Publications. (n.d.).
- Dodd, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- MDPI. (2017).
- ResearchGate. (n.d.).
- Semantic Scholar. (2017).
- ACS Publications. (2017).
Sources
- 1. Separation of per- and polyfluorinated alkyl substances (PFAS) by means of anion exchange chromatography and study of their retention behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of per-and polyfluorinated alkyl substances by chromatography-mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3,5-Trifluoro-2-iodobenzene in Modern Organic Synthesis
Introduction
In the landscape of synthetic organic chemistry, aryl halides are indispensable building blocks, serving as foundational precursors for the construction of complex molecular architectures. Their utility is most profoundly realized in transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Within this class of reagents, 1,3,5-trifluoro-2-iodobenzene emerges as a uniquely versatile and highly reactive substrate. Its distinct substitution pattern—a labile carbon-iodine (C-I) bond for facile reactivity and three powerfully electron-withdrawing fluorine atoms—imparts a dual-reactivity profile that sets it apart from common aryl halides.
This guide provides an in-depth comparison of the reactivity of this compound against other aryl halides (iodides, bromides, and chlorides) across a spectrum of pivotal synthetic transformations. We will delve into the mechanistic underpinnings of its enhanced reactivity, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear understanding of how to leverage this potent reagent for synthetic advantage.
The Molecular Architecture: Unpacking the Reactivity of this compound
The reactivity of an aryl halide is dictated by the interplay of its electronic and steric properties. In this compound, these factors converge to create a substrate primed for diverse chemical transformations.
-
The Carbon-Iodine Bond: The C-I bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[1][2][3] This low bond dissociation energy is the primary reason for the high reactivity of aryl iodides in reactions that proceed via oxidative addition to a metal center, such as palladium-catalyzed cross-couplings.[4] The order of reactivity is well-established: I > Br > OTf >> Cl.[4][5]
-
Inductive Effects of Fluorine: The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect significantly polarizes the ring, making the ipso-carbon attached to the iodine more electrophilic and susceptible to nucleophilic attack.
-
The ortho-Fluorine Effect: The presence of fluorine atoms ortho to the site of metallation has a profound stabilizing effect on the resulting metal-carbon bond.[6][7] This phenomenon, known as the ortho-fluorine effect, arises from favorable electrostatic interactions and orbital overlap between the metal center and the fluorine substituents. This increased stability of the organometallic intermediate can favorably influence the thermodynamics and kinetics of catalytic cycles.[8]
Caption: Key structural features driving the unique reactivity of this compound.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation. The choice of aryl halide is critical, as the oxidative addition of the Ar-X bond to the Pd(0) catalyst is often the rate-limiting step of the catalytic cycle.[9]
Caption: The catalytic cycle for palladium cross-coupling, highlighting the critical oxidative addition step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most widely used cross-coupling reaction.[10] The high reactivity of the C-I bond in this compound ensures that oxidative addition occurs under mild conditions, often at lower temperatures and with lower catalyst loadings compared to aryl bromides or chlorides.[11][12]
Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Typical Conditions | Relative Rate | Representative Yield | Citation(s) |
|---|---|---|---|---|
| This compound | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 60-80 °C | Very Fast | >95% (predicted) | [4] |
| Iodobenzene | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | Fast | 86-99% | [11][13] |
| Bromobenzene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DME, 80-100 °C | Moderate | 70-90% | [10] |
| Chlorobenzene | Pd(OAc)₂, bulky phosphine ligand, K₃PO₄, Toluene, 100-120 °C | Slow | 50-85% |[14] |
Note: Data for this compound is projected based on the high reactivity of polyfluorinated aryl iodides. Specific experimental results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add degassed toluene (5 mL) and water (0.5 mL).
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial transformation for synthesizing conjugated systems.[15] This reaction is exceptionally efficient with aryl iodides. The use of this compound allows for rapid coupling, often at room temperature, a significant advantage over less reactive aryl bromides which typically require heating.[16]
Comparative Performance in Sonogashira Coupling
| Aryl Halide | Catalyst System | Typical Conditions | Representative Yield | Citation(s) |
|---|---|---|---|---|
| This compound | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 25-50 °C | >90% | |
| Iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N, 25 °C | ~95% | [16][17] |
| Bromobenzene | Pd(PPh₃)₄, CuI | Et₃N, 60-80 °C | 75-90% | [15] |
| Chlorobenzene | Ni/Pd catalyst systems | High temp., special ligands | Variable |[15] |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add degassed triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the mixture at the specified temperature (e.g., room temperature to 50 °C) until the starting material is consumed (monitored by TLC/GC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[18][19] The reaction's success is highly dependent on the aryl halide's ability to undergo oxidative addition. Consequently, this compound is an excellent substrate, reacting readily with a wide range of primary and secondary amines under conditions significantly milder than those required for aryl chlorides.[9][20]
Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Base | Typical Conditions | Representative Yield | Citation(s) |
|---|---|---|---|---|
| This compound | NaOt-Bu or K₂CO₃ | Pd₂(dba)₃, ligand, Toluene, 80-100 °C | >90% (predicted) | [9][20] |
| Iodobenzene | NaOt-Bu | Pd(OAc)₂, ligand, Toluene, 80 °C | ~95% | [21] |
| Bromobenzene | NaOt-Bu | Pd(OAc)₂, ligand, Toluene, 100 °C | 85-95% | [20] |
| Chlorobenzene | LiHMDS or K₃PO₄ | Pd precatalyst, Toluene, 110 °C | 70-90% |[9] |
Reactivity in Other Fundamental Transformations
Metal-Halogen Exchange
Metal-halogen exchange is a rapid and efficient method for preparing organometallic reagents, particularly organolithiums.[22] The rate of exchange follows the trend I > Br > Cl, making aryl iodides the substrates of choice.[23] The reaction involves a nucleophilic attack of an alkyllithium reagent (e.g., n-BuLi) on the iodine atom. For this compound, this exchange is exceptionally fast and efficient, even at very low temperatures (e.g., -78 °C). The strong inductive effect of the fluorine atoms stabilizes the resulting aryllithium carbanion, further driving the equilibrium towards the product.[24]
This high reactivity contrasts sharply with aryl chlorides, which typically fail to undergo exchange and instead are susceptible to side reactions like directed ortho-metalation if a directing group is present.
Experimental Protocol: Metal-Halogen Exchange
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 30-60 minutes. The resulting organolithium reagent is now ready to be quenched with an electrophile (e.g., CO₂, aldehydes, ketones).
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution (SNA_r_) typically requires a leaving group on an aromatic ring that is heavily activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions.[25][26] Unactivated aryl halides like iodobenzene are completely inert to this reaction.
This is where this compound displays its second, powerful mode of reactivity. The three fluorine atoms act as potent activating groups, strongly polarizing the ring and stabilizing the negative charge in the key Meisenheimer intermediate formed upon nucleophilic attack.[27] This allows the iodine atom to be displaced by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions.
References
- 1. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]
- 2. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 23. imperial.ac.uk [imperial.ac.uk]
- 24. ias.ac.in [ias.ac.in]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Trifluorophenylation: A Comparative Analysis of Alternatives to 1,3,5-Trifluoro-2-iodobenzene
For researchers, scientists, and professionals in drug development, the strategic introduction of the 2,4,6-trifluorophenyl moiety is a critical tool for modulating the physicochemical and pharmacological properties of lead compounds. Historically, 1,3,5-trifluoro-2-iodobenzene has served as a reliable reagent for this purpose. However, the landscape of synthetic chemistry is ever-evolving, offering a diverse toolkit of alternative reagents that may provide advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an in-depth technical comparison of prominent alternatives, supported by experimental data, to empower informed reagent selection in your research.
The Benchmark: this compound
This compound is a well-established reagent for introducing the 2,4,6-trifluorophenyl group, typically through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. Its utility stems from the reactive carbon-iodine bond, which readily undergoes oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle.
While effective, the use of this compound is not without its limitations. The synthesis of this reagent can be multi-step, and its reactivity profile, while generally good, may not be optimal for all substrates, particularly complex or sensitive molecules often encountered in late-stage functionalization.
Emerging Alternatives: A Comparative Overview
Modern synthetic chemistry has ushered in a new era of trifluorophenylating agents, each with its own set of advantages and disadvantages. Here, we compare three leading alternatives: 2,4,6-trifluorophenylboronic acid, diaryliodonium salts, and trifluorophenyl Grignard reagents, alongside the transformative potential of photoredox catalysis.
2,4,6-Trifluorophenylboronic Acid: The Suzuki-Miyaura Workhorse
2,4,6-Trifluorophenylboronic acid is a commercially available and widely used alternative that leverages the power of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This method offers a robust and versatile approach for forming carbon-carbon bonds.
Mechanism of Action: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an aryl halide or triflate to the Pd(0) catalyst, followed by transmetalation with the trifluorophenylboronic acid (activated by a base), and concluding with reductive elimination to yield the trifluorophenylated product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
A typical procedure involves the reaction of an aryl halide (1.0 equiv) with 2,4,6-trifluorophenylboronic acid (1.2-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) at elevated temperatures (80-120 °C).
Performance Comparison:
| Feature | This compound | 2,4,6-Trifluorophenylboronic Acid |
| Reaction Type | Suzuki, Heck, Sonogashira, etc. | Suzuki-Miyaura |
| Key Advantages | Versatile for various couplings | Generally high yields, good functional group tolerance, commercially available |
| Key Disadvantages | Potential for side reactions, catalyst poisoning | Boronic acid instability, requires stoichiometric base |
| Typical Yields | 60-90% | 70-95% |
| Substrate Scope | Broad for aryl and vinyl partners | Very broad for aryl and heteroaryl halides/triflates |
Causality Behind Experimental Choices: The choice of base is crucial in the Suzuki-Miyaura coupling. Inorganic bases like potassium carbonate are commonly used to activate the boronic acid for transmetalation. The solvent system is selected to ensure solubility of both the organic and inorganic reagents.
Diaryliodonium Salts: Electrophilic Arylation Powerhouses
Diaryliodonium salts, such as di(2,4,6-trifluorophenyl)iodonium triflate, have emerged as powerful reagents for trifluorophenylation under mild, often metal-free conditions.[2][3] These hypervalent iodine compounds act as potent electrophilic arylating agents.
Mechanism of Action: The reaction typically proceeds through a ligand coupling mechanism on a hypervalent iodine center. A nucleophile attacks the iodonium salt, leading to the reductive elimination of the trifluorophenyl group and the formation of a new carbon-nucleophile bond.
Experimental Protocol: Nucleophilic Arylation
A representative protocol involves reacting a nucleophile (e.g., an amine, phenol, or enolate, 1.0 equiv) with a diaryliodonium salt (1.1-1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂, CH₃CN, or DMF) at room temperature or with gentle heating. The reaction may be promoted by a base to deprotonate the nucleophile.
Performance Comparison:
| Feature | This compound | Di(2,4,6-trifluorophenyl)iodonium Salt |
| Reaction Type | Transition metal-catalyzed | Nucleophilic arylation (often metal-free) |
| Key Advantages | Well-established reactivity | Mild reaction conditions, broad nucleophile scope, avoids transition metals |
| Key Disadvantages | Requires catalyst and often elevated temperatures | Stoichiometric use of the reagent, synthesis of the salt can be multi-step |
| Typical Yields | 60-90% | 75-98% |
| Substrate Scope | C-C and C-heteroatom bond formation | C-N, C-O, C-S, and C-C bond formation |
Causality Behind Experimental Choices: The choice of the counter-ion (e.g., triflate, tetrafluoroborate) in the iodonium salt can influence its reactivity and solubility. The solvent is chosen to facilitate the dissolution of both the salt and the nucleophile.
Trifluorophenyl Grignard Reagents: Classic Organometallics Revisited
Trifluorophenyl Grignard reagents, such as 2,4,6-trifluorophenylmagnesium bromide, are classic organometallic nucleophiles that can be employed in cross-coupling reactions.[4] Their preparation and use require careful handling due to their sensitivity to air and moisture.
Mechanism of Action: In a Kumada-type cross-coupling, the Grignard reagent undergoes transmetalation with a transition metal catalyst (typically nickel or palladium) that has already undergone oxidative addition with an organic halide. Reductive elimination then furnishes the coupled product.
Experimental Protocol: Kumada Coupling
The Grignard reagent is typically prepared in situ by reacting a trifluorophenyl halide with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether). This solution is then added to a mixture of the organic halide and a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂ or Pd(PPh₃)₄) at low to ambient temperatures.
Performance Comparison:
| Feature | This compound | 2,4,6-Trifluorophenyl Grignard Reagent |
| Reaction Type | Various cross-couplings | Kumada-type cross-coupling |
| Key Advantages | Air-stable solid | Highly reactive nucleophile |
| Key Disadvantages | Requires catalyst | Air and moisture sensitive, limited functional group tolerance |
| Typical Yields | 60-90% | 50-85% |
| Substrate Scope | Broad | Primarily for aryl and vinyl halides |
Causality Behind Experimental Choices: The use of anhydrous solvents and an inert atmosphere is paramount for the successful formation and reaction of Grignard reagents to prevent their rapid decomposition. The choice of catalyst can influence the efficiency and selectivity of the cross-coupling reaction.
The Photoredox Revolution in Trifluorophenylation
Visible-light photoredox catalysis has emerged as a game-changing technology in organic synthesis, and trifluorophenylation is no exception.[5] This approach allows for the generation of reactive radical intermediates under exceptionally mild conditions, often at room temperature.
Mechanism of Action: A photocatalyst, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) with a suitable trifluorophenyl precursor (e.g., an aryl halide). This generates a trifluorophenyl radical, which can then be trapped by a variety of radical acceptors, including alkenes and arenes.
Experimental Workflow: Photoredox-Mediated Trifluorophenylation
Caption: General workflow for photoredox-mediated trifluorophenylation.
Performance Advantages: Photoredox catalysis offers unparalleled mildness, often proceeding at room temperature and tolerating a wide range of functional groups that might be incompatible with traditional cross-coupling conditions. This makes it particularly attractive for the late-stage functionalization of complex molecules.
Safety and Handling Considerations
2,4,6-Trifluorophenylboronic Acid:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Handling: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[6]
-
Storage: Store in a cool, dry place.
Diaryliodonium Salts:
-
Hazards: Generally stable solids, but can be strong oxidizing agents. Handle with care.
-
Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment.
-
Storage: Store in a cool, dark place away from reducing agents.
Trifluorophenyl Grignard Reagents:
-
Hazards: Highly reactive and pyrophoric. Reacts violently with water and protic solvents.[4]
-
Handling: Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Use of syringe techniques is recommended.
-
Storage: Store as a solution in an anhydrous ether solvent under an inert atmosphere.
Conclusion and Future Outlook
The choice of a trifluorophenylating agent is a critical decision in the design of a synthetic route. While this compound remains a viable option, the alternatives presented in this guide offer a range of advantages that can be leveraged to optimize reaction efficiency, broaden substrate scope, and simplify experimental procedures.
-
For robust, general-purpose C-C bond formation , 2,4,6-trifluorophenylboronic acid in Suzuki-Miyaura coupling is often the reagent of choice.
-
For mild, metal-free arylations of heteroatom nucleophiles , diaryliodonium salts provide an excellent alternative.
-
When high nucleophilicity is required , trifluorophenyl Grignard reagents, despite their handling challenges, can be effective.
-
For late-stage functionalization of complex and sensitive substrates , photoredox catalysis offers a powerful and mild approach.
As the field of synthetic chemistry continues to advance, we can anticipate the development of even more efficient and selective trifluorophenylating agents, further expanding the synthetic chemist's toolkit for the preparation of novel and impactful molecules.
References
A Comparative Guide to Palladium Catalysts for the Functionalization of 1,3,5-Trifluoro-2-iodobenzene
Introduction
In the landscape of modern synthetic chemistry, fluorinated organic molecules are indispensable building blocks, particularly within pharmaceutical and materials science. Their unique electronic properties, metabolic stability, and conformational effects are highly sought after. Among these, 1,3,5-trifluoro-2-iodobenzene stands out as a versatile precursor for introducing the trifluorophenyl moiety into complex architectures. The C-I bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, a powerful and widely used set of transformations for forming carbon-carbon and carbon-heteroatom bonds.[1]
The electronic nature of this compound—specifically, the strong electron-withdrawing effect of the three fluorine atoms—renders the attached iodine atom an excellent leaving group, facilitating the initial oxidative addition step in the catalytic cycle. However, this same electronic deficiency can influence subsequent steps, making the choice of palladium catalyst and, crucially, the supporting ligand, a critical parameter for success. This guide provides a comparative analysis of various palladium catalytic systems for the most common coupling reactions of this compound: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions share a common mechanistic framework but differ in the coupling partners employed.
-
Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent (e.g., a boronic acid). It is renowned for its mild conditions and tolerance of a wide range of functional groups.[3][4]
-
Sonogashira Coupling: Creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. This reaction typically requires a copper(I) co-catalyst.[5][6]
-
Heck Reaction: Joins an aryl halide with an alkene to form a substituted alkene, representing a powerful method for C(sp²)-C(sp²) bond formation where a vinylic hydrogen is substituted.[2][7]
-
Buchwald-Hartwig Amination: A seminal method for constructing C(sp²)-N bonds by coupling an aryl halide with an amine. The development of specialized, bulky phosphine ligands was key to its broad applicability.[8][9]
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the general mechanism is crucial for rational catalyst selection. The cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or carbopalladation (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
For this compound, the electron-deficient nature of the aryl ring accelerates the rate-determining oxidative addition step. However, this can make the final reductive elimination step more challenging. Therefore, ligands that are both bulky (to promote reductive elimination) and electron-rich (to increase electron density at the palladium center) are often the most effective.
Comparative Analysis of Palladium Catalysts
The choice of palladium source (precatalyst) and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often involve a separate Pd(II) or Pd(0) source and a specialized ligand.
Suzuki-Miyaura Coupling
This is one of the most reliable methods for aryl-aryl bond formation. The choice of base is critical to activate the boronic acid.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Performance Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | A standard, reliable choice for many aryl iodides.[10] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | Often provides high yields and shows good functional group tolerance.[10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | SPhos is a bulky, electron-rich ligand, excellent for challenging substrates, including electron-deficient ones.[4][10] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | XPhos is another highly effective biarylphosphine ligand for difficult couplings.[11] |
Causality: For electron-deficient substrates like this compound, catalyst systems employing bulky and electron-donating biarylphosphine ligands such as SPhos or XPhos are often superior. These ligands stabilize the Pd(0) state and accelerate the reductive elimination step, which can be sluggish for electron-poor systems. While Pd(PPh₃)₄ is a workhorse, it can be less efficient for these specific substrates, requiring higher catalyst loadings or longer reaction times.[12]
Sonogashira Coupling
This reaction provides a direct route to arylalkynes. A copper(I) co-catalyst is typically essential to facilitate the formation of a copper-acetylide intermediate.
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Performance Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF / DMF | RT - 60 | The classic catalyst system; effective for reactive aryl iodides.[5] |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Toluene | 80 | In-situ generation of the active catalyst. |
| [PdCl₂(SEt₂)₂] / Xantphos | CuI | i-Pr₂NH | Dioxane | 100 | Bidentate ligands like Xantphos can offer enhanced stability and efficiency. |
| Copper-Free Systems | None | Pyrrolidine | H₂O | 70 | Certain immobilized or specialized Pd catalysts can operate without copper, which is advantageous for avoiding copper contamination in the final product.[13] |
Causality: The primary role of the palladium catalyst is to undergo oxidative addition with the aryl iodide. The copper co-catalyst activates the alkyne.[5][14] For a highly reactive substrate like this compound, standard conditions using Pd(PPh₃)₂Cl₂/CuI are often sufficient. However, for sensitive substrates or to minimize homocoupling of the alkyne (Glaser coupling), more advanced ligand systems or copper-free protocols may be beneficial.
Heck Reaction
The Heck reaction is sensitive to steric and electronic factors. The regioselectivity of the alkene addition is a key consideration.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Performance Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | Et₃N / KOAc | DMF / NMP | 100-120 | Ligand-free conditions can work for highly reactive aryl iodides, though catalyst decomposition can be an issue.[2][7] | | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | The addition of PPh₃ stabilizes the catalyst and improves yields.[7] | | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | NMP | 120 | Bulky phosphine ligands can improve efficiency and prevent catalyst deactivation.[11] | | Palladacycle Catalysts | NaOAc | DMF | 120-140 | Highly stable and active catalysts, often requiring very low loadings (e.g., Herrmann-Beller catalyst).[2] |
Causality: The mechanism involves the insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination.[15] The electron-withdrawing nature of the trifluorophenyl group makes the palladium center more electrophilic, which can facilitate the alkene insertion step. For simple alkenes like styrene or acrylates, standard Pd(OAc)₂-based systems are often effective.
Buchwald-Hartwig Amination
This reaction is highly dependent on the choice of ligand, which must be tailored to the specific amine and aryl halide.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Performance Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | An early-generation system, effective for many aryl bromides and iodides. | | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 100 | XPhos is a highly general and robust ligand for coupling a wide range of amines. | | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | RuPhos is particularly effective for coupling primary amines and anilines.[16] | | G3/G4 Precatalysts | K₃PO₄ | Toluene | RT - 80 | Modern, air-stable precatalysts that simplify reaction setup and provide highly active catalysts, enabling lower temperatures and catalyst loadings.[1] |
Causality: The key challenge in C-N coupling is facilitating the reductive elimination from the palladium-amido complex.[8][9] Bulky, electron-rich biarylphosphine ligands (the "Buchwald ligands" like XPhos, RuPhos, BrettPhos) are essential. They create a sterically crowded environment around the palladium center that forces the aryl and amido groups into proximity, promoting the desired bond formation and preventing side reactions like β-hydride elimination.[16][17] For an electron-deficient aryl iodide, these advanced ligands are almost always necessary for high yields.
Experimental Protocols
The following protocols are representative examples. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Step-by-Step Methodology:
-
To a glovebox-dried vial, add a palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol), this compound (1.0 mmol), and NaOt-Bu (1.4 mmol).
-
Remove the vial from the glovebox, add the desired amine (1.2 mmol) and anhydrous toluene (4 mL).
-
Seal the vial and place it in a preheated block at 100 °C.
-
Stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
After cooling, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and follow the purification procedure outlined in Protocol 1.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling is a highly effective strategy for the synthesis of complex fluorinated molecules. While the substrate's high reactivity towards oxidative addition is an advantage, successful coupling hinges on the careful selection of the catalyst system, particularly the ligand.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with sources like Pd(OAc)₂ or advanced precatalysts are the superior choice, as they accelerate the challenging reductive elimination step.[10][16]
-
For Sonogashira and Heck couplings, standard catalyst systems are often sufficient due to the high reactivity of the C-I bond, although ligand choice can still be optimized to improve yields and catalyst stability.[5][7]
As the field advances, the development of even more active and versatile catalysts will continue to expand the synthetic utility of valuable building blocks like this compound, enabling the construction of next-generation pharmaceuticals and materials.
References
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.). Google Scholar.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Google Scholar.
-
Buchwald–Hartwig amination. (2024, January 2). In Wikipedia. [Link]
-
Heck reaction of iodobenzene with olefins using Pd- complex 3 a. (n.d.). ResearchGate. [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025, July 5). Organometallics - ACS Publications. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18). PDF. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (n.d.). ResearchGate. [Link]
-
Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (n.d.). dspace.mit.edu. [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020, April 24). RSC Publishing. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]
-
Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic mode. (2025, November 9). ResearchGate. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH. [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10). ResearchGate. [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (n.d.). MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999, October 1). R Discovery. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (n.d.). PMC - NIH. [Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Use of 1,3,5-Trifluoro-2-iodobenzene in Synthesis: A Cost-Benefit Analysis
For the modern researcher in synthetic and medicinal chemistry, the choice of starting materials is a critical decision point, balancing reactivity, cost, and the ultimate impact on the properties of the target molecule. 1,3,5-Trifluoro-2-iodobenzene has emerged as a valuable reagent for introducing the 2,4,6-trifluorophenyl moiety, a functional group prized for its ability to confer unique electronic properties, enhance metabolic stability, and modulate the lipophilicity of pharmaceutical candidates.
This guide provides an in-depth cost-benefit analysis of using this compound, primarily in the context of palladium-catalyzed cross-coupling reactions. We will objectively compare its performance, cost, and safety profile against viable alternatives, providing the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Strategic Value of the 2,4,6-Trifluorophenyl Moiety
The utility of this compound stems from the distinct characteristics of the trifluorinated aromatic ring it installs. The three fluorine atoms act as strong electron-withdrawing groups, significantly influencing the molecule's reactivity and the properties of the final product. In drug discovery, for instance, the strategic placement of fluorine can block metabolic oxidation sites and enhance binding affinity to biological targets. This makes reagents that can efficiently introduce this group highly sought after.
At its core, this compound is an aryl halide, a workhorse substrate for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the weakest among the common aryl halides, which generally translates to higher reactivity in the rate-determining oxidative addition step of many catalytic cycles.[1]
Comparative Analysis: The Contenders
To provide a comprehensive analysis, we will compare this compound against three common alternatives, each representing a different trade-off in terms of reactivity, fluorination, and cost:
-
1-Bromo-2,4,6-trifluorobenzene: The direct bromine analogue. Less reactive due to the stronger C-Br bond, but potentially more cost-effective.
-
Iodobenzene: A non-fluorinated analogue that allows us to isolate the benefits and drawbacks conferred by the fluorine atoms.
-
Bromobenzene: The most economical and widely used aryl halide for simple phenyl group installation, representing the baseline for cost and reactivity.
Economic Cost Analysis
The initial procurement cost is a primary consideration in any synthetic campaign, especially for scale-up operations. This compound is a specialty reagent, and its price reflects a more complex synthesis compared to simpler aryl halides.
| Reagent | Supplier Example | Price (USD) | Quantity | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) |
| This compound | CymitQuimica | €238.00 (~$257.00) | 10 g | 257.98 | ~$6,629 |
| 1-Bromo-2,4,6-trifluorobenzene | Oakwood Chemical | $104.00 | 25 g | 210.99 | ~$880 |
| Iodobenzene | Sigma-Aldrich | $87.60 | 100 g | 204.01 | ~$179 |
| Bromobenzene | Sigma-Aldrich | $81.60 | 500 mL (745.5 g) | 157.01 | ~$17 |
Note: Prices are based on catalog listings as of early 2026 and are subject to change. Currency conversion is approximate. This table serves for comparative purposes.
Expert Insight: The nearly 40-fold price difference per mole between this compound and Iodobenzene, and the staggering ~390-fold difference compared to Bromobenzene, immediately establishes a high economic barrier. The use of the trifluoro-iodo reagent must be justified by significant advantages in reaction performance or the intrinsic value of the fluorinated product itself. The bromine analogue, 1-Bromo-2,4,6-trifluorobenzene, presents a much more economical option for introducing the same moiety, albeit with anticipated lower reactivity.
Performance & Efficiency Analysis: The Suzuki-Miyaura Coupling
To ground this analysis in practical application, we will compare the performance of these reagents in the Suzuki-Miyaura reaction, a ubiquitous and powerful tool for biaryl synthesis.[1][2][3] While a single study with identical conditions for all four substrates is not available, we can synthesize a comparative view from representative literature, highlighting the trade-offs.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference Insight |
| Aryl Iodide (general) | Phenylboronic acid | Pd Nanoparticles / K₂CO₃ | Water, 90°C, 24h | 65-83% | Yields are highly dependent on catalyst size and conditions.[4] |
| Aryl Iodide (general) | Phenylboronic acid | Pd Milling Ball / K₃PO₄ | Mechanochemical, 30 min | Quantitative | Demonstrates high reactivity under specific solvent-free conditions.[5] |
| Aryl Bromide (general) | Phenylboronic acid | Pd/C / Na₂CO₃ | Water, 80°C, 1h | 96% | Generally high-yielding but can be slower to activate than iodides.[6] |
| Fluorinated Aryl Bromide | Various Boronic Acids | G-COOH-Pd-10 / K₂CO₃ | Dioxane/H₂O, 70-110°C | ~95% (48h) | Fluorinated substrates are effective coupling partners, though reactions can require longer times or higher temperatures.[7][8] |
Causality Behind Performance:
-
Reactivity (I vs. Br): The C-I bond is longer and weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the Pd(0) catalyst. This is often the rate-limiting step of the catalytic cycle.[1] Therefore, this compound is expected to react faster or under milder conditions than its bromo-analogue. This can be a crucial benefit when dealing with sensitive functional groups on other parts of the molecule.
-
Influence of Fluorine: The strong electron-withdrawing nature of the three fluorine atoms makes the attached carbon atom more electrophilic. This electronic effect further accelerates the oxidative addition step. However, a potential drawback in fluorinated systems is an increased propensity for undesired hydrodehalogenation side reactions, where the halide is replaced by a hydrogen atom, reducing the overall yield of the desired coupled product.[9][10]
-
Catalyst Loading: Due to their higher reactivity, aryl iodides can often achieve high conversion with lower catalyst loadings compared to the corresponding bromides or chlorides. This can partially offset the higher initial reagent cost by reducing the amount of expensive palladium catalyst required.
Safety & Handling Profile
A comprehensive analysis must include the "cost" of handling and safety. All aryl halides should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Reagent | Key Hazard Statements (H-Statements) | Physical Form |
| This compound | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). (Inferred from similar compounds) | Liquid |
| 1-Bromo-2,4,6-trifluorobenzene | H226 (Flammable liquid and vapor), H315, H319, H335.[11] | Liquid |
| Iodobenzene | H302 (Harmful if swallowed).[12] Combustible liquid. | Liquid |
| Bromobenzene | H226 (Flammable liquid and vapor), H315, H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long-lasting effects). | Liquid |
Note: Safety information is based on available SDS data. The data for this compound is inferred from closely related structures like 1,3,5-Trifluoro-2,4,6-triiodobenzene[13][14][15] and 4-(Trifluoromethoxy)iodobenzene[16] due to a lack of a specific public SDS.
Expert Insight: While all compounds require careful handling, none present prohibitive or unusual hazards for a standard chemistry laboratory. The primary distinction is the flammability of the brominated compounds. The decision between them should be based on performance and cost rather than a significant difference in safety risk, assuming standard laboratory protocols are followed.
Visualizing the Synthetic Workflow
The following diagrams illustrate the central role of these reagents in a typical synthetic workflow and a logical framework for selecting the appropriate one.
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision framework for selecting an appropriate aryl halide.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates. It is based on common practices for Suzuki-Miyaura reactions.[17]
Objective: To synthesize 2,4,6-trifluoro-1,1'-biphenyl.
Materials:
-
This compound (1.0 mmol, 258 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg).
-
Reagent Addition: Add this compound (258 mg) and phenylboronic acid (146 mg) to the flask.
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe. The mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The higher reactivity of the iodo-substrate may lead to a complete reaction in 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Trustworthiness through Self-Validation: The progress of this reaction is its own validation system. TLC or GC-MS analysis should show the consumption of the starting aryl halide and the emergence of a new, less polar spot/peak corresponding to the biphenyl product. The absence of starting material is the primary indicator of reaction completion.
Conclusion and Recommendations
The cost-benefit analysis of this compound is a classic case of balancing economic reality with chemical necessity.
-
High Cost, High Reactivity: The reagent's primary advantage is its high reactivity, driven by both the labile C-I bond and the electron-withdrawing fluorine atoms. This allows for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings, which are crucial for synthesizing complex, sensitive molecules.
-
The Fluorine Justification: The prohibitive cost can only be justified when the 2,4,6-trifluorophenyl moiety is an indispensable component of the target molecule, providing essential properties (e.g., for a pharmaceutical lead compound) that cannot be achieved otherwise.
-
The Pragmatic Alternative: For most applications requiring the 2,4,6-trifluorophenyl group, 1-Bromo-2,4,6-trifluorobenzene offers a much more pragmatic and cost-effective solution. While it may require slightly more forcing conditions (higher temperature, longer reaction time, or higher catalyst loading), the cost savings of nearly 8-fold are significant.
-
Baseline Comparison: For applications where a simple phenyl group is sufficient, Bromobenzene remains the undisputed choice for large-scale work due to its extremely low cost and well-established reactivity profile.
Ultimately, this compound should be viewed as a specialist's tool. It is reserved for situations where speed, mildness, and the unique electronic properties it imparts are paramount, and where the high cost is an acceptable trade-off for achieving a critical synthetic goal.
References
-
Synthonix, Inc. Iodobenzene. Available from: [Link]
-
P212121. Bromobenzene 500g. Available from: [Link]
-
Stolle, A., et al. "The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules." ResearchGate. Available from: [Link]
-
Munoz, S. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2012. Available from: [Link]
-
The Lab Depot. Iodobenzene. Available from: [Link]
-
PubChem. 1,3,5-Trifluoro-2,4,6-triiodobenzene. Available from: [Link]
-
Lafrance, M., et al. "Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics." Organic Letters, 2006. Available from: [Link]
-
Gevorgyan, V., et al. "Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides..." PMC - NIH. Available from: [Link]
-
Mondal, B., et al. "Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene..." ResearchGate. Available from: [Link]
-
Singh, A. K., et al. "Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling." Organic Letters, 2020. Available from: [Link]
-
Nasrollahzadeh, M., et al. "Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes..." RSC Publishing. Available from: [Link]
-
Gomez-Benitez, V., et al. "Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid..." ResearchGate. Available from: [Link]
-
ALFA CHEMICAL. Good Price CAS2367-76-2 | 1-Bromo-2,4,6-trifluorobenzene for Sale. Available from: [Link]
-
CP Lab Safety. 1-Bromo-2,4,6-trifluorobenzene, 25g, Each. Available from: [Link]
-
Noah Technologies Corporation. 1-Bromo-2, 4, 6-trifluorobenzene, min 98%, 100 grams. Available from: [Link]
-
Oakwood Chemical. 1-Bromo-2,4,6-trifluorobenzene. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." MDPI. Available from: [Link]
-
Ediger, M.D., et al. "Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes." Soft Matter, 2017. Available from: [Link]
-
Esfahani, R. S., et al. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Catalysts, 2017. Available from: [Link]
-
Scott, J. P., et al. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 2018. Available from: [Link]
-
Szell, P. M. J., et al. "1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1)." PMC - NIH. Available from: [Link]
-
ResearchGate. "Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki—Miyaura Cross-Coupling Reactions..." Request PDF. Available from: [Link]
-
Valente, C., et al. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." MDPI. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cris.iucc.ac.il [cris.iucc.ac.il]
- 11. 1-Bromo-2,4,6-trifluorobenzene [oakwoodchemical.com]
- 12. Iodobenzene | 591-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 1,3,5-Trifluoro-2-iodobenzene in Modern Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical synthesis. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated building blocks invaluable. Among these, 1,3,5-trifluoro-2-iodobenzene has emerged as a versatile and highly reactive reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of its applications, supported by experimental data, to inform your selection of reagents and synthetic strategies.
Introduction to this compound: A Profile of Reactivity
This compound, also known as 2,4,6-trifluoroiodobenzene, possesses a unique combination of electronic and steric properties. The three electron-withdrawing fluorine atoms significantly influence the electronic nature of the aromatic ring, rendering the carbon atom attached to the iodine more electrophilic and thus more susceptible to oxidative addition in catalytic cycles. The carbon-iodine bond is the most labile among carbon-halogen bonds, making it the primary site for reactivity in cross-coupling reactions, while the robust carbon-fluorine bonds remain intact. This selective reactivity is paramount for the controlled construction of complex molecular architectures.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a key substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Its performance in these transformations is often compared to other polyhalogenated aromatic compounds. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making the iodo-substituent the exclusive point of reaction in this compound under typical conditions.[1]
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Below is a generalized workflow for the application of this compound in common cross-coupling reactions.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions using this compound.
Comparative Analysis of Key Cross-Coupling Reactions
The true utility of a reagent is best understood through a comparative lens. Below, we examine the performance of this compound in several pivotal cross-coupling reactions, offering insights into its efficiency and versatility.
Suzuki-Miyaura Coupling: Formation of Biaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of C(sp²)-C(sp²) bonds. This compound serves as an excellent electrophilic partner in these reactions.
Comparison with Other Halogenated Benzenes:
Experimental Protocol: Synthesis of a 2',4',6'-Trifluorobiphenyl Derivative
The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of an aryl iodide.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with vigorous stirring to 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | >95 (expected) | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | >90 (expected) | [3] |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 12 | High (expected) | [3] |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions with activated aryl iodides.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction is crucial for the synthesis of conjugated systems found in pharmaceuticals and materials science.
Causality in Experimental Choices:
The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[6] The choice of an amine base, such as triethylamine, is twofold: it acts as a base to deprotonate the alkyne and as a solvent.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an amine solvent such as triethylamine.
-
Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (2 mol%), and the copper(I) co-catalyst, CuI (4 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired arylalkyne.
| Alkyne Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 2-4 | >90 (expected) | [7] |
| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine/DMF | 50 | 6 | High (expected) | [5] |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 1.5 | ~95 (reported for similar aryl iodides) | [8] |
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in medicinal chemistry.[9][10]
Mechanistic Considerations and Ligand Choice:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product. The choice of ligand is critical in this reaction to facilitate the reductive elimination step and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed.
Experimental Protocol: Amination of this compound with Aniline
-
To a Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Seal the tube, evacuate, and backfill with argon.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
After completion (monitored by GC-MS or LC-MS), cool the mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-18 | >85 (expected) | [11] |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | High (expected) | [9] |
| n-Butylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 | 12 | High (expected) | [10] |
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[12]
Regioselectivity and Reaction Conditions:
The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene and steric factors. With electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position. The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed.
Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate
-
Charge a reaction flask with this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl Acrylate | Pd(OAc)₂ | Et₃N | DMF | 120 | 8-12 | >80 (expected) | [13] |
| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 10 | High (expected) | [12] |
| n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 130 | 16 | High (expected) | [14] |
Conclusion: The Strategic Advantage of this compound
This compound stands out as a highly valuable building block for the synthesis of complex, fluorine-containing molecules. Its well-defined reactivity, centered on the labile carbon-iodine bond, allows for predictable and high-yielding transformations in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aryl iodide, often leading to milder reaction conditions and broader substrate scope compared to less activated aryl halides. For the discerning synthetic chemist, this compound offers a reliable and efficient entry point to novel 2,4,6-trifluorophenyl-substituted compounds, making it an essential tool in the pursuit of new pharmaceuticals, agrochemicals, and advanced materials.
References
- Iqbal, S., et al. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synlett.
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Sobhani, S., Zarei, H., & Sansano, J. M. (2021). A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. Scientific Reports.
- Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- Do, R. N., & Song, A. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Li, G., & Huang, X. (2018). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids...
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline...
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Google Patents. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Google Patents. (2008). CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic acid.
- Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry.
- Peng, J.-B., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube.
- IRIS UniPA. (2023).
- Journal of Chemical Education. (2015).
- University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Google Patents. (2010). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
- NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Organic Syntheses Procedure. (n.d.).
- ThaiScience. (2017). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] -...
- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- ResearchGate. (n.d.). Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with...
- ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- NIH. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- Scribd. (n.d.).
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Byproducts in Reactions of 1,3,5-Trifluoro-2-iodobenzene and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of polyfluorinated aryl moieties is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties conferred by fluorine atoms can significantly impact a molecule's bioactivity, metabolic stability, and physicochemical characteristics. 1,3,5-Trifluoro-2-iodobenzene serves as a key building block for the synthesis of derivatives containing the 2,4,6-trifluorophenyl group. However, like many reactive intermediates, its use can be accompanied by the formation of undesired byproducts that complicate purification and reduce yields.
This guide provides an in-depth characterization of the predicted byproducts generated in reactions involving this compound. We will explore the mechanistic origins of these impurities and offer a comparative analysis with a widely used alternative, (2,4,6-trifluorophenyl)boronic acid, in the context of Suzuki-Miyaura cross-coupling reactions. By understanding the byproduct profiles of these reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Predicted Byproduct Profile of this compound Reactions
Reactions employing this compound typically proceed through two major pathways: metal-halogen exchange to generate a potent nucleophile, or direct use in transition metal-catalyzed cross-coupling reactions. Both pathways are susceptible to side reactions that lead to a predictable set of byproducts.
Mechanistic Origins of Byproducts
The primary byproduct classes anticipated in reactions with this compound are homocoupling products, proto-deiodination products, and products arising from the formation of a highly reactive benzyne intermediate.
-
Homocoupling: This byproduct arises from the reaction of two molecules of the organometallic intermediate derived from this compound. In the case of lithium-halogen exchange, this can occur through oxidation or reaction with the starting aryl iodide. In palladium-catalyzed reactions, reductive elimination from a diarylpalladium(II) species is a common pathway to homocoupled products.[1][2]
-
Proto-deiodination: The replacement of the iodine atom with a hydrogen atom is a frequent side reaction. This can occur through the quenching of the organometallic intermediate by a proton source in the reaction mixture (e.g., solvent, trace water) or via a reductive process in transition metal-catalyzed reactions.
-
Benzyne Formation: Under strongly basic conditions, elimination of HI from this compound can lead to the formation of 3,5-difluorobenzyne. This highly reactive intermediate can then be trapped by nucleophiles present in the reaction mixture, leading to a variety of regioisomeric products.[3][4][5][6]
Caption: Predicted byproduct pathways from this compound.
Summary of Predicted Byproducts
| Byproduct Class | Representative Structure | Molecular Weight ( g/mol ) | Conducive Reaction Conditions |
| Homocoupling | 2,2',4,4',6,6'-Hexafluorobiphenyl | 266.14 | Metal-halogen exchange, transition metal-catalyzed couplings |
| Proto-deiodination | 1,3,5-Trifluorobenzene | 132.08 | Presence of proton sources, reductive conditions |
| Benzyne Adducts | Varies with nucleophile | Varies | Strongly basic conditions (e.g., NaNH2, t-BuOK) |
Alternative Reagent: (2,4,6-Trifluorophenyl)boronic Acid in Suzuki-Miyaura Coupling
A robust and widely adopted alternative for the introduction of the 2,4,6-trifluorophenyl moiety is the use of (2,4,6-trifluorophenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This crystalline solid is generally stable, commercially available, and exhibits high reactivity and selectivity in a broad range of transformations.
The primary byproduct in Suzuki-Miyaura couplings is the homocoupling of the boronic acid, leading to the formation of 2,2',4,4',6,6'-hexafluorobiphenyl.[1][2][9] The extent of this side reaction is often influenced by the reaction conditions, particularly the choice of catalyst, base, and the presence of oxygen.[2]
Comparative Analysis
| Feature | This compound | (2,4,6-Trifluorophenyl)boronic Acid |
| Precursor Stability | Generally stable, but can be light-sensitive. | Crystalline solid, generally stable to air and moisture. |
| Reaction Conditions | Often requires cryogenic temperatures (for metal-halogen exchange) or elevated temperatures (for cross-coupling). | Typically mild to moderate temperatures for Suzuki-Miyaura coupling. |
| Major Byproducts | Homocoupling, proto-deiodination, benzyne adducts (under basic conditions). | Homocoupling of the boronic acid. |
| Purification Profile | Can be challenging due to the potential for multiple byproducts with similar polarities. | Generally straightforward, with the primary byproduct being the homocoupled biphenyl. |
From a process chemistry perspective, the use of (2,4,6-trifluorophenyl)boronic acid often presents a more favorable profile due to its stability and the generally cleaner reaction profiles observed in Suzuki-Miyaura couplings. The formation of a single major byproduct (homocoupling) simplifies purification efforts compared to the potential mixture of byproducts from this compound.
Experimental Protocols
Hypothetical Protocol for Lithium-Halogen Exchange of this compound
Causality: This protocol is designed to generate the 2,4,6-trifluorophenyllithium reagent in situ for subsequent reaction with an electrophile. The use of cryogenic temperatures is critical to prevent decomposition of the organolithium species and minimize side reactions.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous diethyl ether (10 mL/mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the desired electrophile (1.2 eq) in anhydrous diethyl ether dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling of (2,4,6-Trifluorophenyl)boronic Acid
Causality: This protocol utilizes a palladium catalyst and a base to facilitate the cross-coupling of the boronic acid with an aryl halide. The choice of a phosphine ligand is crucial for promoting the catalytic cycle and preventing catalyst decomposition.
-
To a round-bottom flask, add the aryl halide (1.0 eq), (2,4,6-trifluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add Pd(PPh3)4 (0.05 eq) to the flask.
-
Add a degassed mixture of toluene and water (4:1, 5 mL/mmol of aryl halide).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for reaction and byproduct analysis.
Conclusion
While this compound is a valuable reagent for the synthesis of 2,4,6-trifluorophenyl-containing compounds, its use can be complicated by the formation of multiple byproducts, including homocoupled species, proto-deiodinated material, and, under basic conditions, adducts of a benzyne intermediate. In contrast, (2,4,6-trifluorophenyl)boronic acid, when used in Suzuki-Miyaura cross-coupling reactions, generally offers a cleaner reaction profile with a more predictable and manageable set of byproducts. The choice of reagent should be guided by the specific requirements of the synthesis, including the tolerance for certain impurities and the desired reaction conditions. For applications demanding high purity and simplified downstream processing, (2,4,6-trifluorophenyl)boronic acid often represents the more strategic choice.
References
-
MySkinRecipes. 1,3,5-Trifluoro-2,4,6-triiodobenzene. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]
-
YouTube. Suzuki Coupling Mechanism. [Link]
- Google Patents. CN110683959B - Synthetic method of 2, 4, 6-trifluorobenzylamine.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
PubMed. 1,3,5-Tri-fluoro-2,4,6-tri-iodo-benzene-piperazine (2/1). [Link]
-
ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
-
Organic Syntheses. 2,4,6-triphenylpyrylium tetrafluoroborate. [Link]
-
Chemistry LibreTexts. 16.8: Benzyne. [Link]
-
YouTube. Benzyne Mechanism: An overview. [Link]
-
Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
-
Macmillan Group. The Mechanism of Lithium-Halogen Exchange. [Link]
-
Oakwood Chemical. 1,3,5-Trifluoro-2,4,6-triiodobenzene. [Link]
-
Semantic Scholar. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. [Link]
-
PubChem. 1,3,5-Trifluoro-2,4,6-triiodobenzene. [Link]
-
University of California, Irvine. lithium halogen exchange #1 revised. [Link]
-
CrystEngComm (RSC Publishing). Co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
MDPI. Noncovalent Interactions between 1,3,5-Trifluoro-2,4,6-triiodobenzene and a Series of 1,10-Phenanthroline Derivatives: A Combined Theoretical and Experimental Study. [Link]
-
ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
-
Peking University. Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 7. CAS 182482-25-3: (2,4,6-Trifluorophenyl)boronic acid [cymitquimica.com]
- 8. 2,4,6-三氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Purity Assessment of Synthesized 1,3,5-Trifluoro-2-iodobenzene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 1,3,5-Trifluoro-2-iodobenzene is a key building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. Its specific substitution pattern makes it a valuable synthon, but also presents unique challenges in assessing its purity. This guide provides an in-depth comparison of analytical techniques, grounded in practical expertise, to establish a robust, self-validating workflow for purity determination.
The "Why": A Synthesis-Forward Approach to Anticipating Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to this compound involves the iodination of 1,3,5-trifluorobenzene.
Common Synthetic Pathway: 1,3,5-Trifluorobenzene is reacted with an iodinating agent (e.g., iodine) in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) to drive the reaction forward. The direct iodination of benzene is a reversible process, and the hydrogen iodide (HI) byproduct can reduce the iodinated product back to the starting material[1]. Oxidizing agents are used to consume the HI and prevent this back-reaction.
This process can lead to several classes of impurities:
-
Isomeric Byproducts: Although the directing effects of the fluorine atoms favor 2-iodination, minor isomers like 1,3,5-Trifluoro-4-iodobenzene (an unlikely but possible impurity) could form.
-
Over-iodinated Species: Such as 1,3,5-Trifluoro-2,4-diiodobenzene.
-
Residual Solvents and Reagents: Acetic acid, nitric acid, or other solvents used in the reaction and workup.
-
Degradation Products: Compounds formed by decomposition of the product, potentially accelerated by light sensitivity.
A robust analytical strategy must be capable of separating and identifying these structurally similar compounds.
Comparative Analysis of Core Analytical Techniques
No single technique is sufficient for a comprehensive purity assessment. A multi-pronged, or orthogonal, approach provides a self-validating system where the strengths of one method compensate for the limitations of another. We will compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Choice: GC is an ideal first-line technique for this analysis due to the volatility of this compound and its likely impurities. Coupling it with a Mass Spectrometry (MS) detector allows for both quantification (based on peak area) and identification (based on mass-to-charge ratio and fragmentation patterns).
Strengths:
-
High Resolution: Excellent separation of volatile, closely related isomers and impurities.
-
High Sensitivity: Capable of detecting trace-level impurities, often in the parts-per-million (ppm) range.
-
Definitive Identification: The mass spectrum provides a molecular "fingerprint" that can be used to confirm the identity of the main peak and tentatively identify unknown impurities.
Limitations:
-
Non-Volatile Impurities: Will not detect involatile impurities (e.g., salts, polymeric materials) which will remain in the injection port.
-
Thermal Degradation: Thermally labile compounds may degrade in the high-temperature injector or column, leading to an inaccurate purity profile.
High-Performance Liquid Chromatography (HPLC)
Causality of Choice: HPLC is a powerful complementary technique to GC, particularly for analyzing samples that may contain non-volatile or thermally sensitive impurities. For halogenated benzenes, Reverse-Phase HPLC (RP-HPLC) is a common choice.[4][5][6]
Strengths:
-
Versatility: Can analyze a wide range of compounds, including non-volatile and thermally labile species.
-
Quantitative Accuracy: With proper calibration, HPLC provides highly accurate and reproducible quantification.
-
Non-Destructive: The sample can be collected after analysis for further characterization if needed.
Limitations:
-
Lower Resolution for Isomers: May not always achieve the same baseline separation of volatile isomers as high-resolution capillary GC.
-
Detector Dependence: A standard UV detector may not be able to identify impurities that lack a chromophore or have a similar UV spectrum to the main component. A mass spectrometer (LC-MS) detector significantly enhances identification capabilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choice: For fluorinated compounds, NMR, particularly ¹⁹F NMR, is an exceptionally powerful tool. It provides direct, quantitative information about every fluorine-containing species in the sample without the need for chromatographic separation. It is often used for quantitative analysis (qNMR) against a certified internal standard.[7]
Strengths:
-
¹⁹F NMR Specificity: The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it easy to distinguish and quantify different fluorinated compounds.[7][8] Each unique fluorine environment will produce a distinct signal, providing a clear fingerprint of the product and any fluorinated impurities.
-
Absolute Quantification (qNMR): ¹⁹F qNMR allows for the direct determination of purity against a certified reference material without the need for a calibration curve specific to the analyte, offering a high degree of accuracy.
-
Structural Information: ¹H and ¹³C NMR provide detailed structural confirmation of the main product and can help identify impurities.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than GC-MS or HPLC, making it less suitable for detecting impurities at very low ppm levels.
-
Non-Fluorinated Impurities: ¹⁹F NMR will not detect non-fluorinated impurities (e.g., residual solvents like hexane or ethyl acetate). ¹H NMR is required for this.
Data Presentation: A Comparative Summary
The following table presents hypothetical data from the analysis of a synthesized batch of this compound, illustrating the type of information each technique provides.
| Analytical Technique | Purity (%) | Impurity A (%) (1,3,5-Trifluorobenzene) | Impurity B (%) (Isomer) | LOD/LOQ | Key Insights Provided |
| GC-MS | 99.5 | 0.35 | 0.10 | High (ppm) | Excellent separation of volatile impurities; provides mass confirmation. |
| HPLC-UV | 99.6 | 0.40 | Not Resolved | Medium (low ppm) | Quantifies main component and non-volatile impurities; may co-elute isomers. |
| ¹⁹F qNMR | 99.4 | 0.38 | 0.12 | Low (requires >0.1%) | Absolute quantification of all fluorinated species; definitive isomer identification. |
| ¹H NMR | N/A | N/A | N/A | Low | Detects and quantifies proton-containing impurities (e.g., residual solvents). |
LOD = Limit of Detection; LOQ = Limit of Quantitation
This multi-technique approach provides a validated result. The purity values from GC-MS, HPLC, and ¹⁹F qNMR are in close agreement (99.4-99.6%), lending high confidence to the assessment. Furthermore, ¹H NMR can be used to confirm the absence or presence of residual solvents that the other methods may not quantify as effectively.
Experimental Protocols
Adherence to validated protocols is essential for reproducible and trustworthy results.[9][10]
Protocol 1: Purity by GC-MS
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., Hexane or Ethyl Acetate).
-
GC Column: Use a low-to-mid polarity column, such as a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Data Analysis: Calculate purity based on percent area of the main peak relative to all integrated peaks. Identify peaks by comparing their mass spectra to a reference library.
Protocol 2: Purity by RP-HPLC
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase.
-
HPLC Column: Use a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate purity based on area percent. For higher accuracy, use an external standard calibration curve.
Protocol 3: Purity by Quantitative ¹⁹F NMR (qNMR)
-
Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., trifluorotoluene) into an NMR tube.
-
Solvent: Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz, equipped with a fluorine probe.
-
Acquisition Parameters:
-
Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of any fluorine signal of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>300:1 for the smallest peak of interest).
-
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity using the standard qNMR equation, accounting for the molecular weights, sample masses, and the number of fluorine atoms corresponding to each integrated signal.
Visualization of the Analytical Workflow
A logical workflow ensures that all potential impurities are screened for in an efficient manner. The process begins with high-sensitivity chromatographic methods to screen for trace impurities and concludes with NMR for definitive structural confirmation and absolute quantification.
Caption: Recommended workflow for comprehensive purity assessment.
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). MHRA.
- Jain, D., et al. (2020). Validation of Analytical Methods: A Review. Gavin Publishers.
-
Kanao, E., et al. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 439-446. Retrieved from [Link]
-
Pandey, S., et al. (2019). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Patel, K., et al. (2011). Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. Chemistry Central Journal, 5(1), 79. Retrieved from [Link]
-
Tettey, J., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Why Iodination of Benzene is Difficult? (2021). YouTube. Retrieved from [Link]
-
PubChem Compound Summary for CID 9745, 1,3,5-Trifluorobenzene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Gee, K. R., et al. (2018). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 13(4), 1055-1062. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 1,3,5-Trifluorobenzene 97 372-38-3 [sigmaaldrich.com]
- 3. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
Navigating the Disposal of 1,3,5-Trifluoro-2-iodobenzene: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,3,5-Trifluoro-2-iodobenzene, a halogenated aromatic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure the protection of both their personnel and the environment.
Core Directive: A Risk-Based Approach to Disposal
The proper disposal of any chemical waste begins with a thorough understanding of its intrinsic properties and potential hazards. For this compound, the presence of both fluorine and iodine atoms on a benzene ring designates it as a halogenated organic compound. This classification is the primary determinant for its disposal pathway. Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound at the time of writing, this guide is built upon the established principles for the disposal of halogenated hazardous waste, a widely accepted and practiced safety protocol in the chemical industry.
The causality behind this conservative approach is rooted in the potential for halogenated compounds to form toxic and persistent environmental pollutants if not managed correctly. Incineration at high temperatures is the generally preferred method for the ultimate disposal of these compounds, as it ensures the complete destruction of the molecule into less harmful components.
Scientific Integrity and Proactive Safety
A commitment to scientific integrity extends to the responsible management of chemical waste. The following protocols are designed to be a self-validating system, ensuring that each step minimizes risk and complies with regulatory standards.
Key Physical and Chemical Properties
A summary of the known properties of this compound is presented below. This information is crucial for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| CAS Numbers | 41860-63-3, 506407-82-5 | CymitQuimica, Chemsrc[1][2] |
| Molecular Formula | C₆H₂F₃I | CymitQuimica[1] |
| Molecular Weight | 257.98 g/mol | CymitQuimica[1] |
| Physical State | Liquid | CymitQuimica[1] |
Hazard Assessment
Step-by-Step Disposal Protocol
The following is a detailed workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.
2. Waste Segregation:
-
Crucial Step: Do not mix this compound waste with non-halogenated organic waste. Halogenated waste streams require specific disposal methods, and cross-contamination can lead to complications and increased disposal costs.
-
Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."
3. Waste Collection:
-
Collect waste this compound in a compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and bases.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation (if safe to do so).
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as halogenated hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling and packaging requirements of the disposal vendor are met.
-
Never dispose of this compound down the drain or in regular trash.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these established protocols for halogenated organic waste, researchers can ensure that they are not only protecting themselves and their colleagues but also upholding the principles of scientific integrity. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
References
-
Chemsrc. This compound Chemical & Physical Properties. [Link]
Sources
Mastering the Bench: A Guide to Safely Handling 1,3,5-Trifluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that novel reagents are the lifeblood of discovery. 1,3,5-Trifluoro-2-iodobenzene, with its unique electronic and steric properties, offers significant potential in the synthesis of complex pharmaceutical intermediates. However, its structure as a halogenated aromatic compound necessitates a robust and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the principles of safe handling, enabling you to focus on your research with confidence.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS 506407-82-5) was not publicly available. The following recommendations are therefore based on the known hazards of the closely related compound, 1,3,5-Trifluoro-2,4,6-triiodobenzene, and established best practices for handling halogenated aromatic compounds.[1] It is imperative to consult the specific SDS provided by your supplier upon receipt of this chemical and to perform a thorough risk assessment for your intended use.
Immediate Safety Briefing: Understanding the Primary Hazards
Based on analysis of its structural analog, this compound is anticipated to present the following primary hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1]
This trifecta of hazards necessitates a multi-layered personal protective equipment (PPE) strategy focused on preventing dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the scale of the experiment and the potential for exposure. The following table provides a clear, risk-based guide to PPE selection.
| Exposure Level | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Incidental Contact (e.g., small-scale reactions, transfers in a fume hood) | ANSI-approved safety glasses with side shields. | Nitrile gloves (minimum 5-mil thickness). Change immediately upon contamination. | Standard laboratory coat. | Not typically required when working in a certified chemical fume hood. |
| Extended Contact (e.g., large-scale reactions, purification, spill cleanup) | Chemical splash goggles and a full-face shield. | Viton™ or Silver Shield®/Norfoil® gloves. Double-gloving is recommended. | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator with an organic vapor (OV) cartridge. |
The Rationale Behind Glove Selection
Standard nitrile gloves, while excellent for general use, offer poor resistance to prolonged contact with halogenated and aromatic hydrocarbons.[2][3] These chemicals can cause the nitrile to swell, degrade, and become permeable in a very short time, sometimes in less than a minute.[2][3] For tasks with a higher risk of prolonged or direct contact, more robust materials are essential. Viton™ and laminate materials like Silver Shield®/Norfoil® provide superior, extended protection against this chemical class.[4][5]
Respiratory Protection: A Deeper Look
All work with this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation. However, in situations where engineering controls are insufficient or during emergency procedures, respiratory protection is critical. An air-purifying respirator equipped with an organic vapor (OV) cartridge (identified by a black stripe) is the standard choice.[6][7][8] For environments with unknown concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is required.[9]
Operational Plan: From Benchtop to Waste Container
A well-defined workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling process for this compound.
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation and PPE: Before handling the reagent, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[10][11]
-
Chemical Transfer: Conduct all transfers of this compound inside the fume hood. Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Keep the container tightly sealed when not in use.[1]
-
Reaction Setup: Set up your reaction apparatus within the fume hood. Ensure all joints are properly sealed. If heating the reaction, use a heating mantle and avoid open flames.[12]
-
Workup and Purification: Perform all quenching, extraction, and purification steps within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware that has come into contact with the reagent. Rinse with a suitable organic solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Waste Segregation and Disposal: This is a critical step. Halogenated organic waste must be collected separately from non-halogenated waste.[13][14] Use a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[3][13] Never dispose of this chemical down the drain.[14][15] Follow your institution's specific guidelines for hazardous waste pickup.
Emergency Response Plan: Immediate Actions
In the event of an exposure or spill, swift and correct action is vital.
| Exposure Type | Immediate First Aid |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[16][17] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][17][18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16][17] |
Spill Cleanup:
-
Small Spills (inside a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated material in a sealed container and label it as "Halogenated Organic Waste."
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and institutional safety office immediately. Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.[3]
By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly harness the synthetic potential of this compound, ensuring a safe environment for yourself and your colleagues.
References
-
S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
University of California, Berkeley | Office of Environment, Health & Safety. Glove Selection Guide. [Link]
-
California Institute of Technology Environment Health & Safety. Glove Selection QUICK GUIDE. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
Toolup. 3M Respirator Selection Guide: Finding the Right Protection for the Job. [Link]
-
PK Safety. Understanding Respirators With Organic Vapor Cartridges. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
-
3M. Respirator Selection | Respiratory Protection. [Link]
-
MDPI. Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. [Link]
-
GOV.UK. Benzene - Incident management. [Link]
-
Centers for Disease Control and Prevention. Benzene | Chemical Emergencies. [Link]
-
HSE TRAINING MATERIALS AND TEMPLATES. Working Safely With Benzene. [Link]
-
Duke University SMIF. Standard Operating Procedure for work with Chemical name/class: Iodine. [Link]
-
Airgas. SAFETY DATA SHEET - n-Heptane. [Link]
-
Carl ROTH. Safety Data Sheet: n-Heptane. [Link]
-
Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
-
Heptanes - SAFETY DATA SHEET. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
3M. 3M Respirator Selection Guide. [Link]
-
Centers for Disease Control and Prevention. Iodine - NIOSH Pocket Guide to Chemical Hazards. [Link]
Sources
- 1. 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. labware-shop.com [labware-shop.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. gloves.com [gloves.com]
- 13. fishersci.com [fishersci.com]
- 14. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 15. Benzene | Chemical Emergencies | CDC [cdc.gov]
- 16. Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
